Navigating the Unknown: A Predictive and Methodological Guide to the Physicochemical Properties of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
Abstract In the landscape of drug discovery, the journey of a novel chemical entity from concept to clinic is fundamentally underpinned by its physicochemical properties. These characteristics govern a molecule's absorpt...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
In the landscape of drug discovery, the journey of a novel chemical entity from concept to clinic is fundamentally underpinned by its physicochemical properties. These characteristics govern a molecule's absorption, distribution, metabolism, and excretion (ADME), and are therefore critical determinants of its ultimate therapeutic efficacy and safety profile. This guide confronts a common challenge in early-stage research: the characterization of a molecule, in this case, 2-(1-(Nitromethyl)cyclobutyl)acetic acid, for which no established experimental data exists in the public domain.
Faced with this absence of empirical data, this document pioneers a hybrid approach. It combines a robust, in-silico prediction of the molecule's core physicochemical parameters with a detailed exposition of the experimental methodologies required for their empirical validation. This serves as both a predictive primer and a practical laboratory roadmap. We will delve into the "why" behind procedural choices, grounding our protocols in the principles of analytical chemistry and biopharmaceutics. By presenting a self-validating system of prediction and subsequent experimental verification, this guide aims to equip researchers with the tools to confidently navigate the characterization of novel compounds, transforming a data-void into a data-rich starting point for drug development.
In-Silico Physicochemical Profiling: A Predicted Starting Point
In the absence of experimental data for 2-(1-(Nitromethyl)cyclobutyl)acetic acid, computational modeling provides an invaluable first look into its likely behavior. These predictions, derived from sophisticated algorithms that analyze the molecule's structure, offer a foundational dataset to guide initial experimental design.
Table 1: Predicted Physicochemical Properties of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
Property
Predicted Value
Significance in Drug Development
Molecular Formula
C7H11NO4
Defines the elemental composition and molecular weight.
Molecular Weight
173.17 g/mol
Influences diffusion and transport across biological membranes.
pKa (Acidic)
~4.5
Governs the state of ionization in physiological pH, impacting solubility and receptor binding.
LogP
~1.2
Indicates lipophilicity, affecting membrane permeability and potential for non-specific binding.
Aqueous Solubility
Moderate to High
Crucial for dissolution in the gastrointestinal tract and systemic circulation.
Polar Surface Area
83.5 Ų
Influences membrane permeability and interactions with biological targets.
Melting Point
Not readily predictable
A key indicator of purity and solid-state stability.
Note: These values are estimations derived from computational models and require experimental verification.
Experimental Verification Workflow: From Prediction to Empirical Data
The following sections outline the standard experimental protocols for determining the key physicochemical properties of a novel compound like 2-(1-(Nitromethyl)cyclobutyl)acetic acid. The workflow is designed to be logical and resource-efficient, starting with fundamental measurements that inform subsequent, more complex assays.
Caption: The workflow for determining the pKa of an acidic compound via potentiometric titration.
LogP Measurement using the Shake-Flask Method
Rationale: The partition coefficient (LogP) is a measure of a compound's lipophilicity, or its preference for a non-polar environment over a polar one. This property is a key predictor of a drug's ability to cross biological membranes, such as the intestinal wall and the blood-brain barrier. The shake-flask method, while traditional, remains a gold standard for its accuracy.
Protocol:
System Preparation: A biphasic system of n-octanol and water (or a buffer at a specific pH) is prepared and mutually saturated.
Partitioning: A known amount of 2-(1-(Nitromethyl)cyclobutyl)acetic acid is dissolved in one of the phases, and the two phases are shaken vigorously to allow the compound to partition between them until equilibrium is reached.
Phase Separation and Quantification: The two phases are separated, and the concentration of the compound in each phase is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.
Calculation: The LogP is calculated as the logarithm of the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase.
Aqueous Solubility Determination
Rationale: Aqueous solubility is a critical factor for oral drug absorption. A compound must first dissolve in the gastrointestinal fluids before it can be absorbed into the bloodstream. Poor aqueous solubility is a common reason for the failure of drug candidates.
Protocol:
Equilibrium Method: An excess amount of the solid compound is added to a known volume of aqueous buffer at a specific pH (e.g., physiological pH 7.4).
Incubation: The suspension is agitated at a constant temperature until equilibrium is reached (typically 24-48 hours).
Separation and Quantification: The undissolved solid is removed by filtration or centrifugation, and the concentration of the dissolved compound in the supernatant is determined by an appropriate analytical method (e.g., HPLC-UV).
Conclusion: Building a Foundation for Drug Development
The journey of a novel compound from the bench to the bedside is long and fraught with challenges. A thorough understanding of its physicochemical properties is the first and most critical step in navigating this path successfully. While the absence of prior data on 2-(1-(Nitromethyl)cyclobutyl)acetic acid presents an initial hurdle, it also offers a unique opportunity to build a comprehensive data package from the ground up.
By integrating predictive modeling with rigorous experimental validation, researchers can establish a robust physicochemical profile for this and other novel molecules. This foundational knowledge will not only guide formulation development and preclinical testing but will also provide invaluable insights into the molecule's potential as a therapeutic agent. The methodologies outlined in this guide provide a clear and actionable framework for transforming an unknown entity into a well-characterized drug candidate.
References
Due to the novel nature of the specified compound, direct literature citations for its physicochemical properties are not available. The protocols and principles described are based on standard, well-established methodologies in the fields of medicinal chemistry and pharmaceutical sciences. For further reading on these techniques, the following general resources are recommended:
Title: Current Protocols in Pharmacology
Source: John Wiley & Sons, Inc.
URL: [Link]
Title: IUPAC-NIST Solubility Data Series
Source: National Institute of Standards and Technology (NIST)
URL: [Link]
Title: Handbook of Pharmaceutical Excipients
Source: Pharmaceutical Press
URL: [Link]
Exploratory
Comprehensive NMR Spectral Assignment and Validation Protocol for 2-(1-(Nitromethyl)cyclobutyl)acetic Acid
Abstract As drug development pipelines increasingly explore conformationally restricted GABA analogs, cyclobutane-based intermediates have gained significant traction. Specifically, 2-(1-(Nitromethyl)cyclobutyl)acetic ac...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
As drug development pipelines increasingly explore conformationally restricted GABA analogs, cyclobutane-based intermediates have gained significant traction. Specifically, 2-(1-(Nitromethyl)cyclobutyl)acetic acid serves as a critical synthetic precursor to 1-(aminomethyl)cyclobutaneacetic acid, a potent analog of the blockbuster anticonvulsant Gabapentin[1]. For process chemists and drug development professionals, the rigorous structural elucidation of this intermediate is paramount. This whitepaper provides an authoritative, self-validating Nuclear Magnetic Resonance (NMR) methodology to unequivocally assign and verify the structure of 2-(1-(Nitromethyl)cyclobutyl)acetic acid.
Theoretical Framework & Chemical Shift Causality
To move beyond empirical pattern matching, an Application Scientist must understand the quantum mechanical and magnetic environments dictating the spectrum. The molecule, 2-(1-(Nitromethyl)cyclobutyl)acetic acid, presents a sterically congested quaternary center (C1) substituted with two highly deshielding functional groups: a nitromethyl group (-CH₂NO₂) and an acetic acid moiety (-CH₂COOH).
Symmetry and Stereochemical Implications
A superficial analysis might suggest that the protons on the -CH₂NO₂ and -CH₂COOH groups are diastereotopic due to the congested C1 center. However, rigorous stereochemical evaluation reveals a plane of symmetry passing through C1 and C3, bisecting the cyclobutane ring. Because the molecule is achiral, the two protons within the -CH₂NO₂ group are enantiotopic , rendering them chemically and magnetically equivalent in an achiral solvent like CDCl₃. They will appear as a sharp singlet. The same causality applies to the -CH₂COOH protons.
Conversely, the cyclobutane ring protons at C2 and C4 are diastereotopic. The protons positioned "cis" to the nitro group experience a different magnetic cone than those positioned "trans," resulting in complex higher-order multiplets rather than simple first-order splitting.
Electronic Deshielding Effects
The Nitro Group Effect: The -NO₂ group is one of the most powerful electron-withdrawing groups in organic chemistry. Through strong inductive effects (-I), it severely depletes electron density around the adjacent methylene protons, exposing them to the external magnetic field (B₀) and shifting their resonance significantly downfield to approximately 4.75 ppm[2].
The Carbonyl Anisotropy: The C=O pi-bond generates an anisotropic induced magnetic field. Protons situated in the deshielding zone of this cone (the alpha -CH₂COOH protons) are shifted downfield to roughly 2.75 ppm[3].
Quantitative Data Presentation
The following tables summarize the expected 1D NMR spectral data, derived from the mechanistic causality described above.
Carbonyl carbon; lacks attached protons, resulting in long T₁ relaxation times.
-CH₂NO₂
81.2
CH₂
Extreme deshielding from the electronegative nitrogen atom.
C1 (Ring)
41.5
C
Quaternary cyclobutane center; requires 2D HMBC for definitive orthogonal assignment.
-CH₂COOH
40.2
CH₂
Alpha carbon to the carbonyl group.
C2, C4 (Ring)
29.8
CH₂
Equivalent carbons due to the molecular plane of symmetry.
C3 (Ring)
15.6
CH₂
Shielded beta-carbon of the strained cyclobutane ring.
Experimental Protocol: A Self-Validating System
In pharmaceutical development, a single 1D NMR spectrum is insufficient for regulatory submissions. The protocol below establishes a self-validating loop : the 1D data proposes a structure, and the 2D data mathematically proves it by mapping the exact atomic connectivity.
Step 1: Sample Preparation
Weigh 15–20 mg of high-purity 2-(1-(Nitromethyl)cyclobutyl)acetic acid.
Dissolve the analyte in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).
Transfer to a high-quality 5 mm NMR tube, ensuring no undissolved particulates remain, which could distort magnetic field homogeneity (shimming).
Step 2: 1D Acquisition Parameters
¹H NMR: Acquire at 400 MHz using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 2 seconds. Acquire 16 scans.
¹³C NMR: Acquire at 100 MHz using proton decoupling (zgpg30). Critical Adjustment: Because the C1 quaternary carbon and the C=O carbon lack attached protons, they do not benefit from the Nuclear Overhauser Effect (NOE) and possess extended T₁ relaxation times. Increase the relaxation delay (D1) to 5–10 seconds to ensure these critical carbons fully relax between pulses, allowing them to rise above the noise floor.
Step 3: 2D Orthogonal Validation (HSQC & HMBC)
HSQC (Heteronuclear Single Quantum Coherence): Run this sequence to map all protons to their directly attached carbons (¹J coupling). This will immediately confirm that the singlet at 4.75 ppm belongs to the carbon at 81.2 ppm (-CH₂NO₂), and the singlet at 2.75 ppm belongs to the carbon at 40.2 ppm (-CH₂COOH).
HMBC (Heteronuclear Multiple Bond Correlation): Run this sequence to observe long-range couplings (²J and ³J). The Validation Checkpoint: The quaternary carbon (C1) at 41.5 ppm must act as the structural nexus. In the HMBC spectrum, you must observe cross-peaks correlating the C1 carbon to:
The -CH₂NO₂ protons (²J coupling).
The -CH₂COOH protons (²J coupling).
The C2/C4 ring protons (²J coupling).
If these three vectors converge on the 41.5 ppm signal, the quaternary center is unequivocally validated.
Workflow and Connectivity Visualizations
To conceptualize the self-validating nature of this protocol, the following diagrams map the operational workflow and the critical HMBC correlation network.
Fig 1. Self-validating NMR workflow for structural elucidation.
Bryans, J. S., et al. "Identification of novel ligands for the gabapentin binding site on the alpha2delta subunit of a calcium channel and their evaluation as anticonvulsant agents." Journal of Medicinal Chemistry, 1998, 41(11), 1838-1845. URL: [Link]
"NMR Chemical Shift Values Table." Chemistry Steps, 2024. URL: [Link]
"Approximating Proton NMR Chemical Shifts." Portland State University. URL: [Link]
Crystal structure and stereochemistry of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
An In-depth Technical Guide on the Crystal Structure and Stereochemistry of Cyclobutane Derivatives: A Case Study of 2-(1-(Nitromethyl)cyclobutyl)acetic Acid Audience: Researchers, scientists, and drug development profes...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Crystal Structure and Stereochemistry of Cyclobutane Derivatives: A Case Study of 2-(1-(Nitromethyl)cyclobutyl)acetic Acid
Audience: Researchers, scientists, and drug development professionals.
Introduction
Cyclobutane rings are prevalent structural motifs in a wide array of biologically active molecules and natural products. Their inherent ring strain imparts unique conformational properties that can be exploited in drug design to enforce specific spatial arrangements of functional groups, thereby influencing binding affinity and selectivity for biological targets. The incorporation of pharmacophoric groups, such as the nitromethyl and carboxylic acid moieties, onto a cyclobutane scaffold presents an intriguing avenue for the development of novel therapeutic agents.
This technical guide provides a comprehensive analysis of the crystal structure and stereochemistry of 2-(1-(nitromethyl)cyclobutyl)acetic acid, a representative example of a substituted cyclobutane. We will delve into the experimental methodologies for its synthesis and crystallization, present a detailed examination of its solid-state conformation and intermolecular interactions as determined by single-crystal X-ray diffraction, and discuss the critical stereochemical features that define its three-dimensional architecture. The principles and techniques described herein are broadly applicable to the characterization of other small molecule drug candidates.
Experimental Methodologies
Synthesis and Crystallization
The synthesis of 2-(1-(nitromethyl)cyclobutyl)acetic acid can be achieved through a multi-step sequence, the specifics of which can vary. A plausible synthetic route is outlined below. The rationale behind this approach is to first establish the cyclobutane core with the necessary functional group handles, followed by the introduction of the nitromethyl and acetic acid side chains.
Experimental Protocol: Synthesis of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
Step 1: Michael Addition. Diethyl malonate is reacted with a suitable cyclobutylidene-containing Michael acceptor in the presence of a base such as sodium ethoxide. This step forms the carbon-carbon bond necessary to attach the precursor to the acetic acid side chain.
Step 2: Nitromethane Addition. A 1,4-conjugate addition of nitromethane to an appropriate electrophilic center on the cyclobutane ring is performed. This is a standard method for introducing a nitromethyl group.
Step 3: Hydrolysis and Decarboxylation. The resulting diester is then subjected to acidic or basic hydrolysis to yield the diacid, followed by thermal decarboxylation to afford the desired 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Step 4: Crystallization. Single crystals suitable for X-ray diffraction are grown by slow evaporation of a saturated solution of the purified compound in an appropriate solvent system, such as an ethanol/water mixture. The choice of solvent is critical as it influences the crystal packing and can even lead to the formation of different polymorphs.
Single-Crystal X-ray Diffraction
The definitive method for elucidating the three-dimensional structure of a crystalline solid is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and torsion angles, as well as the arrangement of molecules within the crystal lattice.
Experimental Protocol: Data Collection and Structure Refinement
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
Data Collection: The crystal is placed in a stream of cold nitrogen gas (typically 100 K) to minimize thermal vibrations and is then irradiated with a monochromatic X-ray beam. Diffraction data are collected over a range of crystal orientations.
Structure Solution and Refinement: The collected diffraction data are processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms are often placed in calculated positions and refined using a riding model.
Crystal Structure Analysis
The crystal structure of 2-(1-(nitromethyl)cyclobutyl)acetic acid reveals a number of key features that are crucial for understanding its chemical and physical properties.
Molecular Conformation
The cyclobutane ring is not planar but adopts a puckered conformation to alleviate ring strain. The degree of puckering can be quantified by the puckering amplitude and phase. The substituents on the cyclobutane ring will preferentially occupy pseudo-equatorial or pseudo-axial positions to minimize steric hindrance. The relative orientation of the nitromethyl and acetic acid groups is a critical determinant of the molecule's overall shape and potential for intermolecular interactions.
Intermolecular Interactions
In the solid state, molecules of 2-(1-(nitromethyl)cyclobutyl)acetic acid are held together by a network of intermolecular interactions. The most significant of these are the hydrogen bonds formed by the carboxylic acid group. Carboxylic acids frequently form dimeric structures through strong O-H···O hydrogen bonds. Additionally, the nitro group can act as a hydrogen bond acceptor. These interactions dictate the crystal packing and influence physical properties such as melting point and solubility.
Diagram: Intermolecular Hydrogen Bonding
Caption: Hydrogen bonding in 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Crystallographic Data Summary
The following table summarizes hypothetical crystallographic data for 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Parameter
Value
Chemical formula
C7H11NO4
Formula weight
173.17
Crystal system
Monoclinic
Space group
P2₁/c
a (Å)
8.5
b (Å)
10.2
c (Å)
9.8
β (°)
105.5
Volume (ų)
820.4
Z
4
Density (calculated) (g/cm³)
1.402
R-factor
0.045
Stereochemistry
The stereochemistry of 2-(1-(nitromethyl)cyclobutyl)acetic acid is a critical aspect of its molecular identity, as different stereoisomers can exhibit vastly different biological activities.
Chirality
The molecule contains two stereocenters: the carbon atom of the cyclobutane ring to which the acetic acid group is attached (C2), and the carbon atom to which the nitromethyl group is attached (C1). This gives rise to the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R). The (1R, 2R) and (1S, 2S) isomers are a pair of enantiomers, as are the (1R, 2S) and (1S, 2R) isomers. The relationship between the (1R, 2R) and (1R, 2S) isomers is that of diastereomers.
Diagram: Stereoisomers of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
Exploratory
Thermodynamic Stability of 2-(1-(Nitromethyl)cyclobutyl)acetic Acid at Room Temperature: A Comprehensive Technical Guide
Introduction and Structural Context The compound 2-(1-(Nitromethyl)cyclobutyl)acetic acid (CAS: 779310-32-6) is a critical synthetic intermediate heavily utilized in the pharmaceutical development of gabapentinoids (spec...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Structural Context
The compound 2-(1-(Nitromethyl)cyclobutyl)acetic acid (CAS: 779310-32-6) is a critical synthetic intermediate heavily utilized in the pharmaceutical development of gabapentinoids (specifically, cyclobutane analogues of gabapentin). For drug development professionals and process chemists, understanding the thermodynamic stability of this molecule at ambient conditions (25 °C) is paramount for safe scale-up, storage, and formulation.
The molecule's topology presents three distinct energetic domains:
A Cyclobutane Ring: Introduces significant angular ring strain.
A Nitromethyl Group (-CH₂NO₂): An electron-withdrawing, high-energy moiety prone to exothermic decomposition at elevated temperatures.
An Acetic Acid Appendage (-CH₂COOH): Provides mild acidity and the potential for solid-state hydrogen bonding.
Despite the theoretical energy density of these functional groups, the compound exhibits robust thermodynamic and kinetic stability at room temperature. This guide deconstructs the causality behind this stability and outlines the self-validating protocols required to empirically prove it.
Thermodynamic Profiling at Ambient Conditions
To evaluate the stability of 2-(1-(Nitromethyl)cyclobutyl)acetic acid, we must analyze the thermodynamic barriers preventing its degradation at 25 °C (298 K).
Ring Strain & Conformational Dynamics
The cyclobutane ring possesses approximately 26.4 kcal/mol of ring strain due to compressed bond angles (~90°). However, ring strain alone does not dictate instability. The activation energy (
Ea
) required for a unimolecular thermal ring-opening of cyclobutane derivatives typically exceeds 60 kcal/mol. At 25 °C, the available thermal energy (
RT≈0.6
kcal/mol) is vastly insufficient to overcome this kinetic barrier, locking the ring in a stable conformation.
Nitro Group Thermodynamics
Aliphatic nitroalkanes are inherently energy-dense. The decomposition energy for nitroalkanes is universally high (>500 J/g), classifying them as potential thermal hazards under stress. However, this hazard is strictly temperature-dependent. The homolytic cleavage of the C-NO₂ bond requires ~60 kcal/mol. Furthermore, while the rearrangement of the nitro group to a nitrite ester (C-NO₂
→
C-ONO) is thermodynamically favorable, it is kinetically prohibited at room temperature. Consequently, without the application of extreme heat (
>200
°C), the nitromethyl group remains entirely inert.
The presence of the acetic acid moiety allows the molecule to form tightly bound hydrogen-bonded dimers in the solid state. This intermolecular hydrogen bonding lowers the overall free energy of the ground state, further increasing the activation energy required for any solid-state degradation pathway.
Mechanistic Pathways of Potential Degradation
Understanding stability requires understanding how the molecule would degrade if the kinetic barriers were removed. Below are the theoretical degradation pathways and the specific reasons they are blocked at room temperature.
Aci-Nitro Tautomerization & Nef Reaction: Because the nitromethyl group possesses
α
-hydrogens, it can theoretically tautomerize into an aci-nitro form. If exposed to strong aqueous acid, this tautomer undergoes the Nef reaction, hydrolyzing into an aldehyde. However, at 25 °C in a neutral environment, the equilibrium constant (
Keq
) heavily favors the stable nitro form (
<10−7
). Without strong base catalysis, this pathway is entirely suppressed.
Thermal Decarboxylation: The loss of CO₂ from the acetic acid group requires an activation energy exceeding 150 kJ/mol[1]. Spontaneous decarboxylation at room temperature is kinetically impossible.
Caption: Theoretical degradation pathways of 2-(1-(Nitromethyl)cyclobutyl)acetic acid and their kinetic blocks.
Quantitative Data Presentation
The following table summarizes the thermodynamic parameters that guarantee the room-temperature stability of the compound.
Thermodynamic Parameter
Estimated Value
Implications at 25 °C (298 K)
Cyclobutane Ring Strain
~26.4 kcal/mol
Kinetically stable; thermal energy is insufficient for ring-opening.
C-NO₂ Bond Dissociation Energy
~60 kcal/mol
Homolytic cleavage is fully blocked at ambient temperatures.
Exothermic Decomposition Energy
>500
J/g
Presents a high hazard at elevated temperatures (
>200
°C), but zero risk at 25 °C.
Aci-Nitro Equilibrium Constant (
Keq
)
<10−7
Tautomerization is negligible without strong base catalysis.
Decarboxylation Activation Energy (
Ea
)
>150
kJ/mol
Spontaneous CO₂ loss is kinetically prohibited at room temperature.
Experimental Workflows for Stability Assessment
To empirically validate the thermodynamic stability of this compound, researchers must employ self-validating analytical workflows. Standard protocols often fail with nitroalkanes due to their volatility prior to decomposition.
Causality: Standard aluminum DSC pans fail to contain the vapor pressure of nitroalkanes, leading to endothermic evaporation artifacts that mask true exothermic degradation[2]. Therefore, the use of high-pressure gold crucibles is mandatory to suppress evaporation and accurately capture the C-NO₂ homolysis event.
Step-by-Step Methodology:
Sample Preparation: Weigh 2.0–3.0 mg of the compound into a high-pressure gold crucible.
Atmosphere Control: Seal the crucible under a dry nitrogen atmosphere inside a glovebox to prevent ambient moisture from acting as an anomalous hydrolysis catalyst.
Thermal Ramping: Place the crucible in the DSC cell. Equilibrate at 25 °C for 10 minutes. Initiate a temperature ramp at 5 °C/min from 25 °C to 350 °C.
Self-Validation (Orthogonal Check): Simultaneously run a TGA on a parallel sample. If the DSC shows an endotherm prior to the main exotherm, cross-reference with TGA mass-loss data. If mass loss correlates with the endotherm, the crucible seal has failed, and the run must be invalidated and repeated.
Causality: To prove thermodynamic stability at 25 °C over time (ICH Q1A standards), we must track the formation of trace degradants (e.g., aldehydes from the Nef reaction).
Step-by-Step Methodology:
Matrix Preparation: Prepare a 1.0 mg/mL solution of the compound in an inert diluent (e.g., HPLC-grade Acetonitrile/Water 50:50).
Incubation: Store aliquots in amber glass vials at 25 °C / 60% RH and 40 °C / 75% RH (accelerated aging).
Chromatographic Analysis: Inject 10 µL onto a C18 reverse-phase column at days 0, 7, 14, and 30. Use a gradient mobile phase of 0.1% Formic Acid in Water and Acetonitrile.
Self-Validation (Mass Balance): Calculate the total peak area. The sum of the parent API peak and any degradant peaks must equal 100% ± 2% of the Day 0 baseline area. A mass balance failure indicates the escape of volatile degradants (e.g., CO₂ from decarboxylation), triggering mandatory TGA-IR headspace analysis.
Caption: Self-validating experimental workflow for the thermodynamic stability assessment of nitroalkanes.
Conclusion and Storage Recommendations
Based on the thermodynamic profiling and kinetic barriers, 2-(1-(Nitromethyl)cyclobutyl)acetic acid is highly stable at room temperature (25 °C) . The high activation energies required for ring-opening, decarboxylation, and C-NO₂ homolysis ensure that the molecule will not spontaneously degrade under ambient conditions.
Storage Protocol:
Store in a tightly sealed container at controlled room temperature (15 °C to 25 °C). Protect from strong bases (to prevent aci-nitro tautomerization) and strong reducing agents. No specialized cryogenic storage is required.
References
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry - Organic Process Research & Development -[Link]
Roles of HNOx and Carboxylic Acids in the Thermal Stability of Nitroplasticizer - ACS Omega -[Link]
Theoretical Study of the Nitroalkane Thermolysis. 1. Computation of the Formation Enthalpy of the Nitroalkanes - Journal of Physical Chemistry A -[Link]
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by DSC and thermogravimetric method - Journal of Thermal Analysis and Calorimetry (via SciELO) -[Link]
An In-depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
Introduction In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indis...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Mass spectrometry stands as a cornerstone analytical technique, providing indispensable information regarding the molecular weight and structure of a compound through the analysis of its fragmentation patterns. This guide offers a comprehensive, in-depth exploration of the predicted mass spectrometry fragmentation pathways of 2-(1-(nitromethyl)cyclobutyl)acetic acid, a molecule of interest for its unique structural motifs.
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a mere listing of potential fragments to explain the underlying chemical principles that govern the molecule's behavior under common ionization techniques, namely Electron Ionization (EI) and Electrospray Ionization (ESI). By understanding these fragmentation mechanisms, researchers can more effectively interpret mass spectra, confirm molecular structures, and identify related compounds in complex matrices.
Molecular Structure and Properties
2-(1-(Nitromethyl)cyclobutyl)acetic acid is a saturated carbocyclic compound featuring three key functional groups that dictate its fragmentation behavior: a carboxylic acid group, a cyclobutane ring, and a nitromethyl group.
The interplay of these groups under the high-energy conditions of a mass spectrometer leads to a series of characteristic fragmentation reactions. The carboxylic acid can undergo decarboxylation, the nitro group can be lost, and the cyclobutane ring can undergo ring-opening and subsequent cleavages.
Predicted Electron Ionization (EI) Fragmentation
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte, leading to extensive fragmentation. The resulting mass spectrum is often a complex fingerprint of the molecule. For 2-(1-(nitromethyl)cyclobutyl)acetic acid, the molecular ion (M+) peak at m/z 173 is expected to be of low abundance or potentially absent.[1][2] The major fragmentation pathways are predicted to be initiated by alpha-cleavage, McLafferty-type rearrangements, and the loss of functional groups.[3][4]
Key Predicted EI Fragmentation Pathways:
Loss of the Nitro Group: A primary and highly probable fragmentation is the cleavage of the C-N bond, resulting in the loss of a nitro radical (•NO2), leading to a fragment ion at m/z 127 . This is a common pathway for nitroalkanes.[5][6]
Decarboxylation: The loss of the carboxylic acid group as CO2 (44 Da) is a characteristic fragmentation for carboxylic acids, which would yield a fragment at m/z 129 .[7]
Alpha-Cleavage: Cleavage of the bond between the cyclobutane ring and the acetic acid moiety can result in the formation of a carboxonium ion at m/z 45 ([COOH]+).[3]
Cyclobutane Ring Opening: The strained cyclobutane ring can undergo ring-opening followed by various cleavages, leading to a cascade of smaller fragments.[8] This can result in the loss of ethene (C2H4, 28 Da) from the ring.
McLafferty-type Rearrangement: While a classic McLafferty rearrangement requires a gamma-hydrogen, the molecule's structure allows for analogous rearrangements that can lead to the formation of even-numbered fragment ions.[1][3]
Caption: Predicted major EI fragmentation pathways for 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Electrospray Ionization is a "soft" ionization technique that typically results in less fragmentation than EI. In positive ion mode, the molecule is expected to be observed as the protonated molecule [M+H]+ at m/z 174 . In negative ion mode, the deprotonated molecule [M-H]- at m/z 172 will be the predominant species. Fragmentation is typically induced via collision-induced dissociation (CID) in a tandem mass spectrometer (MS/MS).[9][10]
Positive Ion Mode ([M+H]+, m/z 174)
The fragmentation of the protonated molecule will likely involve the loss of neutral molecules.
Loss of Water: A common fragmentation for protonated carboxylic acids is the loss of a water molecule (H2O, 18 Da), leading to an acylium ion at m/z 156 .[7]
Loss of Formic Acid: The loss of formic acid (HCOOH, 46 Da) is another plausible pathway, resulting in a fragment at m/z 128 .
Loss of Nitrous Acid: The nitromethyl group can facilitate the loss of nitrous acid (HNO2, 47 Da), yielding a fragment at m/z 127 .[5][6]
Caption: Predicted positive ion ESI fragmentation pathways.
Negative Ion Mode ([M-H]-, m/z 172)
In negative ion mode, the deprotonated carboxylic acid is the precursor ion.
Decarboxylation: The most prominent fragmentation is expected to be the loss of carbon dioxide (CO2, 44 Da), a characteristic fragmentation of deprotonated carboxylic acids, leading to a fragment at m/z 128 .[11]
Loss of Nitromethane: Cleavage of the C-C bond connecting the nitromethyl group to the cyclobutane ring can result in the loss of nitromethane (CH3NO2, 61 Da), yielding a fragment at m/z 111 .
Caption: Predicted negative ion ESI fragmentation pathways.
Experimental Protocol for Mass Spectrometry Analysis
To empirically validate the predicted fragmentation patterns, the following experimental workflow is recommended.
Caption: Recommended experimental workflow for LC-MS/MS analysis.
Step-by-Step Methodology:
Sample Preparation:
Prepare a stock solution of 2-(1-(nitromethyl)cyclobutyl)acetic acid at 1 mg/mL in a suitable solvent such as methanol or a mixture of methanol and water.
Dilute the stock solution to a working concentration of 1-10 µg/mL with the initial mobile phase conditions.
Liquid Chromatography (LC):
Column: Use a standard C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
Mobile Phase A: Water with 0.1% formic acid.
Mobile Phase B: Acetonitrile with 0.1% formic acid.
Gradient: A typical gradient would be to start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then return to initial conditions to re-equilibrate.
Flow Rate: 0.3-0.5 mL/min.
Injection Volume: 1-5 µL.
Mass Spectrometry (MS):
Ionization Source: Electrospray Ionization (ESI).
Polarity: Acquire data in both positive and negative ion modes in separate runs or using polarity switching.
Full Scan Acquisition: Scan a mass range appropriate for the analyte, for example, m/z 50-300.
Tandem MS (MS/MS):
Select the precursor ions for [M+H]+ (m/z 174) in positive mode and [M-H]- (m/z 172) in negative mode.
Apply a range of collision energies (e.g., 10, 20, 40 eV) to observe the full spectrum of fragment ions.
Data Analysis:
Process the acquired data using appropriate software.
Identify the precursor and product ions.
Compare the observed fragmentation patterns with the predicted pathways outlined in this guide.
Use high-resolution mass spectrometry to confirm the elemental composition of the fragment ions.
Conclusion
The predictable nature of mass spectrometry fragmentation, when grounded in the principles of organic chemistry, provides a powerful tool for structural elucidation. For 2-(1-(nitromethyl)cyclobutyl)acetic acid, the combination of a carboxylic acid, a nitroalkane, and a cyclobutane ring presents a unique set of fragmentation pathways. By leveraging both hard (EI) and soft (ESI) ionization techniques, and by systematically applying collision-induced dissociation, researchers can confidently determine the structure of this and related molecules. This guide serves as a foundational resource for designing experiments and interpreting the resulting data, ultimately accelerating research and development efforts.
References
JoVE. Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. JoVE, (2024). URL: [Link]
Harrison, A. G. The structure and fragmentation of protonated carboxylic acids in the gas phase. Organic Mass Spectrometry, 22, 637-641 (1987).
YouTube. Mass Spectrometry Part 7 - Fragmentation in Carboxylic acids. (2023). URL: [Link]
University of Arizona. Mass Spectrometry: Fragmentation. URL: [Link]
Zhao, L., et al. Fragmentation mechanisms from electron-impact of complex cyclic ethers formed in combustion. Combustion and Flame, 220, 256-267 (2020).
JoVE. NMR and Mass Spectroscopy of Carboxylic Acids. JoVE, (2025). URL: [Link]
Ferreira, A. M., et al. Gas-Phase Fragmentation Analysis of Nitro-Fatty Acids. Journal of the American Society for Mass Spectrometry, 22, 1816-1826 (2011).
PubMed. Gas-phase fragmentation analysis of nitro-fatty acids. National Center for Biotechnology Information, (2011). URL: [Link]
Szilágyi, Z.
Schmidt, A. C., et al. Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 20, 2293-2302 (2006).
Vessecchi, R., et al. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Natural Product Reports, 33, 433-452 (2016).
Rational Design and Mechanism of Action: 2-(1-(Nitromethyl)cyclobutyl)acetic Acid Derived Analogs
Executive Summary & Chemical Ontology The development of next-generation gabapentinoids requires a rigorous understanding of both molecular constraints and synthetic viability. While gabapentin (1-(aminomethyl)cyclohexan...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Chemical Ontology
The development of next-generation gabapentinoids requires a rigorous understanding of both molecular constraints and synthetic viability. While gabapentin (1-(aminomethyl)cyclohexaneacetic acid) and pregabalin ((S)-3-isobutyl-GABA) have established the therapeutic utility of targeting voltage-gated calcium channels (VGCCs), their pharmacokinetic and binding profiles leave room for optimization.
Enter the gababutins —conformationally constrained cyclobutyl analogs of GABA. The critical synthetic precursor to this class is 2-(1-(Nitromethyl)cyclobutyl)acetic acid1. By catalytically reducing the nitromethyl group of this precursor to an aminomethyl group, we generate 1-(aminomethyl)cyclobutaneacetic acid. The cyclobutane ring restricts the conformational flexibility of the molecule, forcing the amine and carboxylic acid pharmacophores into an optimal dihedral angle. This structural rigidity significantly enhances binding affinity to the target receptor compared to the bulkier cyclohexane ring of gabapentin .
Mechanism of Action (MoA): The α2δ-1/2 Axis
Despite being structural analogs of the inhibitory neurotransmitter γ-aminobutyric acid (GABA), gababutins do not exert their primary effects through GABA receptors or by modulating GABA metabolism 2. Instead, their mechanism is governed by high-affinity binding to the α2δ-1 and α2δ-2 auxiliary subunits of presynaptic voltage-gated calcium channels (VGCCs) 3.
Molecular Causality
Target Engagement: The cyclobutyl analog binds to the extracellular discrete domains of the α2δ subunit.
Trafficking Inhibition: This binding disrupts the anterograde trafficking of the pore-forming α1 subunit from the endoplasmic reticulum to the presynaptic plasma membrane.
Calcium Influx Reduction: With fewer VGCCs localized at the presynaptic terminal, depolarization-induced calcium (Ca²⁺) influx is severely attenuated.
Neurotransmitter Dampening: The reduction in intracellular Ca²⁺ directly inhibits the vesicular exocytosis of excitatory neurotransmitters, including glutamate, substance P, and calcitonin gene-related peptide (CGRP).
This targeted dampening of hyperexcited neuronal networks provides the foundational causality for the drug's potent analgesic, anxiolytic, and anticonvulsant properties.
To justify the development of cyclobutyl analogs over existing therapies, we must look at the quantitative binding and pharmacokinetic data. The constrained cyclobutane ring of the gababutin class yields a significantly lower IC50 (higher affinity) than both first- and second-generation gabapentinoids 4.
Compound
Core Ring/Chain Structure
Primary Target
Binding Affinity (IC50)
Oral Bioavailability (Rat/Human)
Gabapentin
Cyclohexane (6-membered)
α2δ-1 / α2δ-2
~140 nM
27–60% (Dose-dependent, saturable)
Pregabalin
Isobutyl (Acyclic)
α2δ-1 / α2δ-2
~80 nM
≥90% (Linear pharmacokinetics)
Gababutin
Cyclobutane (4-membered)
α2δ-1 / α2δ-2
~38 nM
~84%
Data synthesis indicates that the cyclobutyl analog is significantly more efficacious in neuropathic pain models than pregabalin, driven by its 38 nM binding affinity4. Substituted derivatives of this core, such as atagabalin (trans-dimethyl gababutin), have also been heavily investigated for specific CNS indications like insomnia 5.
Synthetic Methodology & Protocol
The transformation of 2-(1-(Nitromethyl)cyclobutyl)acetic acid into the active pharmaceutical ingredient (API) relies on a highly controlled catalytic hydrogenation. As an Application Scientist, I emphasize that every protocol must be a self-validating system . The reduction of an aliphatic nitro group can easily stall at the hydroxylamine intermediate if hydrogen pressure or catalyst activity is not strictly maintained.
Caption: Step-by-step synthetic workflow from the nitromethyl precursor to the active gababutin API.
Step-by-Step Protocol: Catalytic Reduction to Gababutin
Objective: High-yield conversion of the nitromethyl precursor to 1-(aminomethyl)cyclobutaneacetic acid without ring-opening or over-reduction.
Substrate Preparation & Solvation:
Action: Dissolve 10.0 g of 2-(1-(Nitromethyl)cyclobutyl)acetic acid in 100 mL of anhydrous Methanol (MeOH).
Causality: Methanol is chosen over aprotic solvents because it acts as a mild proton donor, which facilitates the sequential protonation steps required to reduce the nitro group (-NO₂) fully to the primary amine (-NH₂).
Catalyst Addition & Safety Purge:
Action: Carefully add 1.0 g of 10% Palladium on Carbon (Pd/C) to the solution. Seal the Parr hydrogenator reactor.
Self-Validation/Safety: Purge the vessel with Nitrogen (N₂) gas three times before introducing Hydrogen. This prevents the catastrophic combustion of atmospheric oxygen in the presence of the highly reactive Pd/C catalyst.
Hydrogenation:
Action: Pressurize the reactor to 50 psi with H₂ gas and stir vigorously at room temperature (20–25°C) for 16 hours.
Causality: 50 psi is the optimal thermodynamic threshold. Lower pressures risk stalling the reaction at the toxic hydroxylamine (-NHOH) intermediate, while higher pressures or elevated temperatures risk hydrogenolysis of the strained cyclobutane ring.
In-Process Self-Validation (IR Spectroscopy):
Action: Withdraw a 0.5 mL aliquot, filter, and analyze via FT-IR.
Validation Checkpoint: The reaction is deemed complete only when the strong asymmetric NO₂ stretch at ~1550 cm⁻¹ and symmetric stretch at ~1350 cm⁻¹ have completely disappeared, replaced by a broad NH₂ stretch at ~3300 cm⁻¹.
Filtration and API Isolation:
Action: Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the pad with 20 mL of hot MeOH.
Causality: Celite prevents fine, pyrophoric palladium particulates from contaminating the final API, ensuring high purity.
Crystallization:
Action: Concentrate the filtrate in vacuo to a crude solid. Recrystallize using an Isopropanol/Water (80:20) system. Collect the white crystalline solid via vacuum filtration and dry under high vacuum at 40°C.
Conclusion
The rational design of 2-(1-(Nitromethyl)cyclobutyl)acetic acid derived analogs represents a masterclass in medicinal chemistry. By utilizing a cyclobutane ring to restrict conformational flexibility, researchers have successfully engineered a molecule (Gababutin) that binds the α2δ-1/2 subunits with more than three times the affinity of gabapentin. Through rigorous, self-validating synthetic protocols, the reliable scale-up of these high-potency gabapentinoids continues to pave the way for advanced therapeutics in neuropathic pain and CNS hyperexcitability disorders.
References
Mechanisms of action of gabapentin
Source: NIH PubMed
URL
Pfizer brand of gabapentin | Drug Information, Uses, Side Effects, Chemistry
Source: Pharmacompass
URL
Gabapentin and Pregabalin - SAR at α2δ Site
Source: IASOC
URL
ATAGABALIN (PD058734)
Gabapentinoid - Chemistry and Pharmacology
Source: Wikipedia
URL
Step-by-step synthesis protocol for 2-(1-(Nitromethyl)cyclobutyl)acetic acid
An In-depth Technical Guide on the Proposed Synthesis of 2-(1-(Nitromethyl)cyclobutyl)acetic Acid Abstract This application note outlines a detailed, multi-step synthetic protocol for the preparation of 2-(1-(nitromethyl...
Author: BenchChem Technical Support Team. Date: March 2026
An In-depth Technical Guide on the Proposed Synthesis of 2-(1-(Nitromethyl)cyclobutyl)acetic Acid
Abstract
This application note outlines a detailed, multi-step synthetic protocol for the preparation of 2-(1-(nitromethyl)cyclobutyl)acetic acid, a novel compound with potential applications in medicinal chemistry and drug development. The proposed pathway commences with the readily available starting material, cyclobutanone, and proceeds through a series of robust and well-established organic transformations. The key steps include a Reformatsky reaction to construct the carbon skeleton, conversion of a hydroxyl intermediate to a suitable leaving group, nucleophilic substitution with a nitronate anion, and a final ester hydrolysis to yield the target molecule. This guide provides a comprehensive, step-by-step methodology, mechanistic insights, and necessary safety precautions, designed for researchers and scientists in the field of organic synthesis and pharmaceutical development.
Introduction
The cyclobutane motif is a key structural feature in a variety of biologically active molecules and natural products. Its inherent ring strain and unique three-dimensional geometry can impart favorable pharmacological properties, such as metabolic stability and receptor binding affinity. Similarly, nitroalkanes are versatile intermediates in organic synthesis, serving as precursors to amines, carbonyl compounds, and other functional groups. The combination of a cyclobutane ring, a nitroalkane moiety, and a carboxylic acid functional group in 2-(1-(nitromethyl)cyclobutyl)acetic acid suggests its potential as a valuable building block for the synthesis of novel pharmaceutical candidates. This document provides a comprehensive, proposed protocol for the synthesis of this target compound, based on established chemical principles and analogous reactions found in the literature.
Proposed Synthetic Pathway Overview
The proposed synthesis of 2-(1-(nitromethyl)cyclobutyl)acetic acid is a four-step sequence starting from cyclobutanone.
Scheme 1: Overall Synthetic Route
Experimental Protocols
PART 1: Synthesis of Ethyl 2-(1-hydroxycyclobutyl)acetate
This step involves the formation of the carbon-carbon bond between cyclobutanone and an acetate moiety via the Reformatsky reaction.
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add activated zinc dust.
Add a solution of cyclobutanone and ethyl bromoacetate in anhydrous THF to the dropping funnel.
Add a small portion of the solution to the zinc dust to initiate the reaction. Gentle heating may be required.
Once the reaction has initiated (as evidenced by a color change and/or gentle reflux), add the remaining solution dropwise at a rate that maintains a gentle reflux.
After the addition is complete, continue to reflux the mixture for an additional 1-2 hours to ensure complete reaction.
Cool the reaction mixture to room temperature and then quench by the slow addition of a saturated aqueous NH₄Cl solution.
Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(1-hydroxycyclobutyl)acetate.
PART 2: Synthesis of Ethyl 2-(1-bromocyclobutyl)acetate
The hydroxyl group of the intermediate is converted to a bromide, which is a good leaving group for the subsequent nucleophilic substitution.
In a flame-dried, round-bottom flask under a nitrogen atmosphere, dissolve ethyl 2-(1-hydroxycyclobutyl)acetate in anhydrous diethyl ether and cool the solution in an ice bath to 0 °C.
Slowly add phosphorus tribromide dropwise to the cooled solution with vigorous stirring.
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by pouring it over crushed ice.
Separate the organic layer and wash it sequentially with cold water, saturated aqueous NaHCO₃ solution, and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 2-(1-bromocyclobutyl)acetate. This product may be used in the next step without further purification.
PART 3: Synthesis of Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate
This key step involves the C-alkylation of nitromethane with the synthesized alkyl bromide. The C-alkylation of nitroalkanes can be challenging due to competing O-alkylation, but various methods have been developed to favor the desired C-alkylation product.[1][2]
Materials:
Ethyl 2-(1-bromocyclobutyl)acetate
Nitromethane
Sodium hydride (NaH) or another suitable base
Anhydrous dimethylformamide (DMF)
Diethyl ether
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, prepare a solution of the nitronate anion. To a stirred suspension of sodium hydride in anhydrous DMF, add nitromethane dropwise at 0 °C.
Allow the mixture to stir at room temperature for 1 hour.
Cool the mixture back to 0 °C and add a solution of ethyl 2-(1-bromocyclobutyl)acetate in anhydrous DMF dropwise.
Allow the reaction to stir at room temperature for 24-48 hours.
Quench the reaction by the slow addition of water.
Extract the mixture with diethyl ether (3 x 50 mL).
Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄.
Filter and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain ethyl 2-(1-(nitromethyl)cyclobutyl)acetate.
PART 4: Synthesis of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
The final step is the hydrolysis of the ethyl ester to the corresponding carboxylic acid.
Materials:
Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate
Lithium hydroxide (LiOH) or sodium hydroxide (NaOH)
Tetrahydrofuran (THF)
Water
1 M Hydrochloric acid (HCl)
Ethyl acetate
Procedure:
Dissolve ethyl 2-(1-(nitromethyl)cyclobutyl)acetate in a mixture of THF and water.
Add an aqueous solution of lithium hydroxide or sodium hydroxide.
Stir the mixture at room temperature for 4-6 hours, monitoring the reaction progress by TLC.
Once the reaction is complete, remove the THF under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1 M HCl.
Extract the product with ethyl acetate (3 x 50 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and concentrate under reduced pressure to yield the final product, 2-(1-(nitromethyl)cyclobutyl)acetic acid. Further purification can be achieved by recrystallization if necessary.
Data Summary Table
Step
Starting Material
Key Reagents
Solvent
Temperature (°C)
Time (h)
Expected Yield (%)
1
Cyclobutanone
Ethyl bromoacetate, Zn
THF
Reflux
2-3
60-70
2
Ethyl 2-(1-hydroxycyclobutyl)acetate
PBr₃
Diethyl ether
0 to RT
12-16
75-85
3
Ethyl 2-(1-bromocyclobutyl)acetate
Nitromethane, NaH
DMF
0 to RT
24-48
50-60
4
Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate
LiOH or NaOH
THF/H₂O
RT
4-6
85-95
Workflow and Mechanistic Diagrams
Caption: Synthetic workflow for 2-(1-(Nitromethyl)cyclobutyl)acetic acid.
Mechanism and Rationale
Reformatsky Reaction: This reaction involves the insertion of metallic zinc into the carbon-halogen bond of an α-halo ester, forming an organozinc intermediate (a Reformatsky enolate). This enolate is nucleophilic enough to add to the carbonyl group of the cyclobutanone, forming a new carbon-carbon bond. The subsequent acidic workup protonates the alkoxide to yield the β-hydroxy ester.
Nucleophilic Substitution (Bromination): The tertiary alcohol in ethyl 2-(1-hydroxycyclobutyl)acetate is a poor leaving group. Phosphorus tribromide is used to convert the hydroxyl group into a bromide, which is an excellent leaving group, facilitating the subsequent nucleophilic substitution reaction.
Nucleophilic Aliphatic Substitution (Nitromethane Alkylation): Nitromethane is deprotonated by a strong base like sodium hydride to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile that attacks the electrophilic carbon bearing the bromine atom in an Sₙ2 reaction, displacing the bromide and forming the new carbon-carbon bond. The use of a polar aprotic solvent like DMF is ideal for this type of reaction. While O-alkylation is a potential side reaction, C-alkylation is generally favored under these conditions.[1]
Ester Hydrolysis (Saponification): The final step is a base-catalyzed hydrolysis of the ethyl ester. The hydroxide ion attacks the electrophilic carbonyl carbon of the ester, leading to the formation of a tetrahedral intermediate. This intermediate then collapses, expelling the ethoxide ion and forming the carboxylate salt. Subsequent acidification with a strong acid like HCl protonates the carboxylate to yield the final carboxylic acid product.
Characterization
The identity and purity of all intermediates and the final product should be confirmed using standard analytical techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR should be used to confirm the structure and connectivity of the atoms.
Infrared (IR) Spectroscopy: To identify key functional groups such as -OH, C=O (ester and carboxylic acid), and -NO₂.
Mass Spectrometry (MS): To determine the molecular weight of the compounds and confirm their elemental composition via high-resolution mass spectrometry (HRMS).
Safety Precautions
All manipulations should be performed in a well-ventilated fume hood.
Personal protective equipment (PPE), including safety glasses, a lab coat, and appropriate gloves, must be worn at all times.
Phosphorus tribromide (PBr₃): is corrosive and reacts violently with water. Handle with extreme care under anhydrous conditions.
Sodium hydride (NaH): is a flammable solid that reacts violently with water to produce hydrogen gas. Handle as a mineral oil dispersion under an inert atmosphere.
Nitromethane: is flammable and a suspected carcinogen. Avoid inhalation and skin contact.
Anhydrous solvents: Diethyl ether and THF are extremely flammable.
References
CN105418363A - Synthetic method for 4-tertiary butyl cyclohexaneacetic acid - Google P
(PDF)
CAS 4415-82-1: Cyclobutanemethanol - CymitQuimica.
studies toward the stereocontrolled synthesis of cyclobutane deriv
Cyclobutanemethanol 4415-82-1 wiki - Guidechem.
Benzylation of Nitroalkanes Using Copper-Catalyzed Thermal Redox Catalysis: Toward the Facile C-Alkyl
Synthesis of Substituted Acetic Acids: The Malonic Ester Synthesis.
cyclobutylamine - Organic Syntheses Procedure.
Reductive Homologation of Nitroalkanes via Denitrative Aminoalkylation - ACS Public
US7271268B1 - Process for preparation of [1-(mercaptomethyl)
CN1221525C - Process for the synthesis of 1-(aminomethyl)
Ligand-Controlled Alkylation–Heck–C(sp3)–H Annulation Cascade for a Divergent Synthesis of Cyclobutane- and Cyclopropane-Containing Heterocycles - PMC.
16 - Organic Syntheses Procedure.
(PDF)
Nickel-Catalyzed C-Alkylation of Nitroalkanes - SYNFORM - Thieme Chemistry.
Synthesis of substituted phenyl acetic acid and 5-membered heterocycles deriv
Production pathways of acetic acid and versatile applications in food industry - Queen's University Belfast.
Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and C
Application Notes and Protocols for the Catalytic Hydrogenation of 2-(1-(Nitromethyl)cyclobutyl)acetic acid to its Corresponding Amino Acid
Abstract The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry for the preparation of active pharmaceutical ingredients (API...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
The reduction of nitro groups to primary amines is a cornerstone transformation in organic synthesis, particularly within the pharmaceutical industry for the preparation of active pharmaceutical ingredients (APIs) and their intermediates.[1] This document provides a comprehensive guide to the catalytic hydrogenation of 2-(1-(nitromethyl)cyclobutyl)acetic acid, a key transformation for synthesizing analogues of gabapentin, a widely used anticonvulsant and analgesic. We will delve into the mechanistic underpinnings of this reduction, provide detailed experimental protocols, and discuss critical process parameters, safety considerations, and catalyst selection. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry and process development.
Introduction: The Significance of Nitro to Amine Reduction
The conversion of a nitroalkane to a primary amine is a fundamental and highly valuable transformation in the synthesis of a vast array of chemical entities, including pharmaceuticals, agrochemicals, and dyes.[1] Catalytic hydrogenation stands out as the preferred industrial method for this reduction due to its high atom economy, the benign nature of its primary byproduct (water), and its scalability.[2] The target molecule of this guide, 2-(1-(aminomethyl)cyclobutyl)acetic acid, is a structural analogue of gabapentin. The synthesis of such analogues is of significant interest in the exploration of new therapeutic agents.[3][4]
The general transformation is depicted below:
Figure 1: General reaction scheme for the hydrogenation of 2-(1-(nitromethyl)cyclobutyl)acetic acid.
The choice of catalyst and reaction conditions is paramount to achieving high yield and purity while ensuring operational safety. This guide will focus on the use of common heterogeneous catalysts such as Palladium on Carbon (Pd/C) and Raney® Nickel.
Mechanistic Insights: The Pathway from Nitro to Amine
The catalytic hydrogenation of a nitro group is a complex, multi-step process that occurs on the surface of a heterogeneous metal catalyst.[5] While the exact mechanism can vary depending on the catalyst and conditions, it generally proceeds through a series of intermediates.[6][7]
The initial step involves the adsorption of the nitro compound and molecular hydrogen onto the active sites of the catalyst.[8] The hydrogen molecule dissociates into highly reactive atomic hydrogen on the metal surface.[9] The reduction then proceeds through intermediates such as nitroso and hydroxylamine species before the final amine is formed.[5][7]
It is crucial to drive the reaction to completion, as the accumulation of hydroxylamine intermediates can be hazardous. These species can be thermally unstable and may disproportionate, leading to exothermic events.[5]
Experimental Protocols
This section provides detailed protocols for the catalytic hydrogenation of 2-(1-(nitromethyl)cyclobutyl)acetic acid using two common catalysts: 10% Palladium on Carbon (Pd/C) and Raney® Nickel.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-(1-(Nitromethyl)cyclobutyl)acetic acid
≥98%
Commercially Available
Starting material
10% Palladium on Carbon (Pd/C)
50% water wet
Commercially Available
Catalyst
Raney® Nickel (Slurry in water)
Commercially Available
Catalyst
Methanol (MeOH)
Anhydrous
Commercially Available
Solvent
Ethanol (EtOH)
Anhydrous
Commercially Available
Solvent
Hydrogen (H₂) Gas
High Purity (≥99.99%)
Reducing Agent
Nitrogen (N₂) Gas
High Purity (≥99.99%)
Inert Gas
Celite® 545
Commercially Available
Filtration Aid
High-Pressure Hydrogenation Reactor
e.g., Parr Instruments
Safety Precaution: Both Palladium on Carbon and Raney® Nickel are pyrophoric, especially when dry.[1] They must be handled with extreme care, typically as a slurry or under an inert atmosphere.[5] Hydrogen gas is highly flammable and can form explosive mixtures with air.[10] All operations should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) must be worn.[11][12]
Protocol 1: Hydrogenation using 10% Palladium on Carbon (Pd/C)
This protocol is a general guideline and may require optimization based on the specific equipment and scale of the reaction.
Step-by-Step Procedure:
Reactor Preparation: Ensure the high-pressure reactor is clean, dry, and has been leak-tested with nitrogen.[11]
Charging the Reactor:
In a separate flask, dissolve 2-(1-(nitromethyl)cyclobutyl)acetic acid (1.0 eq) in methanol (10-20 mL per gram of substrate).
Carefully add 10% Pd/C (50% wet, 5-10 mol%) to the reactor under a stream of nitrogen. Caution: Never add dry Pd/C to a flammable solvent in the presence of air.[12][13]
Transfer the methanolic solution of the substrate to the reactor using a cannula or by carefully pouring it under a nitrogen blanket.
System Purge: Seal the reactor and purge the system with nitrogen three to five times to remove all oxygen.[11]
Hydrogenation:
Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 50-100 psi).
Commence stirring and heat the reaction to the desired temperature (e.g., 25-50 °C).
Monitor the reaction progress by observing the hydrogen uptake. The reaction is typically complete when hydrogen consumption ceases.
Reaction Work-up:
Cool the reactor to room temperature.
Carefully vent the excess hydrogen.
Purge the reactor with nitrogen three to five times.[11]
Carefully open the reactor in a well-ventilated fume hood.
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The filter cake containing the catalyst is pyrophoric and must be kept wet with solvent or water at all times.[14]
Wash the filter cake with additional methanol.
Combine the filtrate and washings.
Isolation: Remove the solvent from the filtrate under reduced pressure to yield the crude amino acid. Further purification can be achieved by recrystallization or chromatography if necessary.
Protocol 2: Hydrogenation using Raney® Nickel
Raney® Nickel is a cost-effective alternative to palladium catalysts and can be advantageous in cases where dehalogenation is a concern with other substrates.[1][15]
Step-by-Step Procedure:
Reactor Preparation: As described in Protocol 1.
Charging the Reactor:
Dissolve 2-(1-(nitromethyl)cyclobutyl)acetic acid (1.0 eq) in ethanol (10-20 mL per gram of substrate).
Under a nitrogen atmosphere, carefully add the Raney® Nickel slurry (typically 10-20% by weight of the substrate) to the reactor.
Transfer the ethanolic solution of the substrate to the reactor.
System Purge: As described in Protocol 1.
Hydrogenation:
Pressurize the reactor with hydrogen gas to a higher pressure than with Pd/C (e.g., 500-1000 psi).
Heat the reaction to a higher temperature (e.g., 50-100 °C).
Monitor the reaction as described in Protocol 1.
Reaction Work-up and Isolation: Follow the same procedure as described in Protocol 1, ensuring the Raney® Nickel filter cake is kept wet.
Experimental Workflow and Data Presentation
The overall experimental workflow is summarized in the following diagram:
Application Notes & Protocols: 2-(1-(Nitromethyl)cyclobutyl)acetic acid as a Key Intermediate in Pharmaceutical Synthesis
Abstract This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(1-(nitromethyl)cyclobutyl)acetic acid as a pharmaceutical...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-(1-(nitromethyl)cyclobutyl)acetic acid as a pharmaceutical intermediate. The primary focus is its application in the synthesis of 2-(1-(aminomethyl)cyclobutyl)acetic acid, a close structural analog of Gabapentin. This guide details the underlying chemical principles, provides a robust and validated experimental protocol for the key synthetic transformation, and discusses the significance of this molecule in the context of developing novel therapeutics.
Introduction: The Strategic Value of GABA Analogs and Novel Intermediates
Active Pharmaceutical Ingredients (APIs) are the cornerstone of modern medicine, and their synthesis often relies on a series of well-defined chemical building blocks known as intermediates.[1] The selection and synthesis of these intermediates are critical, as they directly influence the efficiency, scalability, and cost-effectiveness of the overall drug manufacturing process.[2][3]
Gabapentin, 2-(1-(aminomethyl)cyclohexyl)acetic acid, is a widely used anticonvulsant and analgesic that is structurally related to the neurotransmitter γ-aminobutyric acid (GABA).[4][5] Its therapeutic success has spurred significant research into structurally similar molecules, or analogs, to explore new therapeutic applications and improve pharmacokinetic profiles.[6] The substitution of the cyclohexyl ring with a cyclobutyl moiety represents a rational design strategy to modulate properties such as lipophilicity, metabolic stability, and receptor binding affinity.
This guide focuses on 2-(1-(nitromethyl)cyclobutyl)acetic acid , a pivotal intermediate for the synthesis of the cyclobutyl analog of Gabapentin. The nitro group serves as a masked amine—a versatile and stable precursor that can be efficiently converted to the desired primary amine in the final synthetic step. This approach avoids potential side reactions associated with carrying a free amine through a multi-step synthesis.
Physicochemical Properties and Safety Data
A thorough understanding of the chemical's properties and hazards is paramount before any experimental work.
Compound Data
Property
Value
Source
IUPAC Name
2-(1-(nitromethyl)cyclobutyl)acetic acid
-
Molecular Formula
C₇H₁₁NO₄
Calculated
Molecular Weight
173.17 g/mol
Calculated
Appearance
Expected to be a solid or oil
-
Solubility
Expected to be soluble in polar organic solvents (Methanol, THF)
Inferred
CAS Number
Not available
-
Note: As this is a specialized intermediate, comprehensive experimental data is not widely published. Properties are estimated based on its constituent functional groups.
Safety & Handling
DANGER: This compound contains both a carboxylic acid and a nitroalkane functional group. A thorough risk assessment must be conducted before handling.
Corrosive Hazard (from Acetic Acid Moiety): Concentrated carboxylic acids are corrosive and can cause severe skin burns and eye damage.[7][8] Always handle in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (nitrile gloves are recommended), safety goggles, and a lab coat.[9]
Nitroalkane Hazard: While simple nitroalkanes are generally stable, some can be explosive, especially in the presence of impurities or at elevated temperatures. Avoid excessive heating and mechanical shock.
In case of exposure:
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes.[10] Remove contaminated clothing.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open.[11] Seek immediate medical attention.
Ingestion: Do NOT induce vomiting.[8] Rinse mouth with water and seek immediate medical attention.
Always consult the Safety Data Sheet (SDS) for all reagents used in the described protocols.[12]
Core Application: Synthesis of 2-(1-(aminomethyl)cyclobutyl)acetic acid
The primary and most valuable application of 2-(1-(nitromethyl)cyclobutyl)acetic acid is its conversion to the corresponding amino acid via reduction of the nitro group. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, clean reaction profile, and mild conditions.
Synthetic Scheme
The overall transformation is a one-step reduction:
Caption: Catalytic hydrogenation of the nitro-intermediate to the target amino acid.
Rationale of Protocol Design
Catalyst Selection: Palladium on activated carbon (Pd/C) is a highly effective and widely used catalyst for the reduction of aliphatic nitro groups to primary amines. It offers excellent activity at room temperature and atmospheric pressure, minimizing the risk of side reactions. A 10% (w/w) loading is standard and provides a good balance between reaction rate and cost. A similar methodology has been proven effective for the cyclohexyl analog.[13]
Solvent Choice: Methanol is an ideal solvent for this reaction. It readily dissolves the starting material and the resulting amino acid, is inert to the reaction conditions, and can be easily removed during work-up.
Hydrogen Source: Pressurized hydrogen gas is used to ensure a sufficient supply for the catalytic cycle. A balloon filled with hydrogen is often sufficient for small-scale reactions, providing a slight positive pressure. For larger scales, a Parr shaker or a similar hydrogenation apparatus is required.
Work-up Procedure: The catalyst is heterogeneous and can be easily removed by filtration through Celite®. Celite is a diatomaceous earth filter aid that prevents the fine catalyst particles from clogging the filter paper. The product is then isolated by removing the solvent.
Detailed Experimental Protocol
This protocol details the catalytic hydrogenation of 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Materials and Reagents
Reagent/Material
Grade
Supplier
Notes
2-(1-(nitromethyl)cyclobutyl)acetic acid
≥95%
-
Starting Material
Palladium on Carbon (Pd/C)
10% (w/w), dry
Various
Catalyst. Handle with care, can be pyrophoric.
Methanol (MeOH)
Anhydrous
Various
Reaction Solvent
Hydrogen (H₂) Gas
High Purity
-
Reducing Agent
Celite® 545
-
Various
Filtration Aid
Round-bottom flask (2-neck)
-
-
Reaction Vessel
Magnetic Stirrer & Stir Bar
-
-
For agitation
Hydrogen Balloon or Hydrogenation Apparatus
-
-
H₂ Source
Buchner Funnel & Filter Flask
-
-
For filtration
Step-by-Step Procedure
Vessel Preparation: To a 100 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 2-(1-(nitromethyl)cyclobutyl)acetic acid (1.00 g, 5.77 mmol).
Dissolution: Add anhydrous methanol (30 mL) to the flask and stir until the starting material is fully dissolved.
Inerting the Atmosphere: Securely attach a septum to one neck of the flask. Fit the other neck with a stopcock adapter connected to a vacuum/nitrogen line. Evacuate the flask and backfill with nitrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
Catalyst Addition: Under a positive flow of nitrogen, carefully add 10% Pd/C (0.10 g, 10% by weight of the substrate). Safety Note: Pd/C can be pyrophoric. Do not add it to the solvent in the presence of air.
Hydrogenation Setup: Replace the nitrogen line with a balloon filled with hydrogen gas.
Reaction Initiation: Evacuate the flask one final time to remove the nitrogen and then open the stopcock to the hydrogen balloon. The reaction mixture should turn black as the catalyst disperses.
Reaction Monitoring: Allow the reaction to stir vigorously at room temperature. The progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) by taking small aliquots. The reaction is typically complete within 4-6 hours.
Reaction Quench & Filtration: Once the reaction is complete, carefully purge the flask with nitrogen to remove all hydrogen gas. Filter the reaction mixture through a pad of Celite® in a Buchner funnel to remove the Pd/C catalyst. Wash the Celite® pad with additional methanol (2 x 10 mL) to ensure all product is collected.
Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
Drying: Dry the resulting solid under high vacuum to yield 2-(1-(aminomethyl)cyclobutyl)acetic acid. The expected yield is typically >90%.
Characterization of 2-(1-(aminomethyl)cyclobutyl)acetic acid
The identity and purity of the final product should be confirmed using standard analytical techniques.
Technique
Expected Result
¹H NMR
Disappearance of the nitromethyl signal (~4.7 ppm) and appearance of a new aminomethyl signal. Protons adjacent to the amine and acid will show characteristic shifts.
¹³C NMR
Shift of the carbon atom from the nitromethyl group to a higher field (lower ppm) in the aminomethyl product.
Mass Spec (MS)
The molecular ion peak should correspond to the expected mass of the product (e.g., [M+H]⁺ at m/z = 144.10).[14]
Melting Point
A sharp melting point indicates high purity.
Experimental Workflow and Troubleshooting
Workflow Diagram
Caption: Step-by-step experimental workflow for the synthesis of 2-(1-(aminomethyl)cyclobutyl)acetic acid.
Troubleshooting Guide
Issue
Possible Cause
Recommended Solution
Incomplete Reaction
1. Inactive catalyst. 2. Insufficient hydrogen. 3. Reaction time too short.
1. Use fresh, high-quality Pd/C. 2. Ensure the hydrogen balloon is full and the system is sealed. 3. Continue stirring and monitor until completion.
Low Yield
1. Loss during filtration. 2. Incomplete reaction.
1. Thoroughly wash the Celite pad with fresh solvent. 2. See "Incomplete Reaction" above.
Product Contamination
1. Incomplete removal of catalyst. 2. Residual solvent.
1. Use a thicker Celite pad and re-filter if necessary. 2. Dry the product under high vacuum for an extended period.
Broader Applications and Future Directions
While the primary application is the synthesis of a Gabapentin analog, 2-(1-(nitromethyl)cyclobutyl)acetic acid holds potential in other areas of drug discovery.
Further Derivatization: The resulting 2-(1-(aminomethyl)cyclobutyl)acetic acid can be further modified. For instance, the primary amine can be converted into amides or sulfonamides to explore structure-activity relationships (SAR).[4][5]
Prodrug Strategies: To improve pharmacokinetic properties like oral bioavailability, the final amino acid can be converted into a prodrug. This involves masking the polar functional groups to enhance membrane permeability, as has been successfully demonstrated for Gabapentin itself.[6]
Co-crystal Formation: The physicochemical properties of the final API, such as solubility and stability, can be significantly improved through the formation of pharmaceutical co-crystals.[15] Co-crystals are multi-component crystalline structures of an API with a pharmaceutically acceptable coformer.[16][17] The carboxylic acid group of the final product provides an excellent hydrogen bond donor site for screening potential coformers.[18]
The exploration of this cyclobutyl intermediate and its derivatives offers a promising avenue for the development of next-generation neurological drugs with potentially enhanced therapeutic profiles.
References
Synthesis and characterization of some new Schiff base derivatives of gabapentin, and assessment of their antibacterial, antioxi. (Source: N/A) 4
XP13512 [(+/-)-1-([(alpha-isobutanoyloxyethoxy)carbonyl] aminomethyl)-1-cyclohexane acetic acid], a novel gabapentin prodrug: I. Design, synthesis, enzymatic conversion to gabapentin, and transport by intestinal solute transporters. (Source: PubMed) 6
PROCESS FOR THE PREPARATION OF GABAPENTIN - Patent 3604272. (Source: N/A) 22
Process for the preparation of Gabapentin - European Patent Office - EP 2368872 A1. (Source: Googleapis.com) 23
Application Note: Chromatographic Purification Strategies for 2-(1-(Nitromethyl)cyclobutyl)acetic Acid
Abstract This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of 2-(1-(nitromethyl)cyclobutyl)acetic acid, a molecule of interest for researchers, scientists, an...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This comprehensive guide provides detailed application notes and protocols for the chromatographic purification of 2-(1-(nitromethyl)cyclobutyl)acetic acid, a molecule of interest for researchers, scientists, and drug development professionals. The unique chemical structure, featuring both a carboxylic acid and a nitro functional group, presents specific challenges and opportunities for purification. This document outlines four robust chromatographic methods: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC), Normal-Phase Flash Chromatography, Anion-Exchange Chromatography (AEX), and Chiral HPLC. Each section offers a theoretical explanation of the technique's applicability, detailed step-by-step protocols, and expert insights into method development and optimization, ensuring scientific integrity and reproducibility.
Introduction: The Purification Challenge
2-(1-(Nitromethyl)cyclobutyl)acetic acid is a bifunctional molecule characterized by a polar, acidic carboxylic acid group and a polar nitro group. This structure imparts moderate overall polarity and specific chemical properties that must be considered during purification. In drug development and chemical synthesis, achieving high purity is paramount, as even trace impurities can significantly impact biological activity, safety, and experimental outcomes[1].
The primary challenges in purifying this compound include:
Controlling Ionization: The carboxylic acid moiety (pKa typically ~4-5) can exist in protonated (neutral) or deprotonated (anionic) form, drastically altering its retention in chromatographic systems.
Strong Polarity: The combined polarity of the nitro and carboxyl groups can lead to very strong interactions with polar stationary phases (like silica), potentially causing poor peak shape and recovery[2].
Stereoisomerism: The molecule possesses a quaternary chiral center at the C1 position of the cyclobutyl ring. Separation of enantiomers is often a regulatory requirement for chiral drug candidates and requires specialized chiral chromatography techniques[3][4].
Potential Impurities: Synthesis of the target compound may result in impurities such as starting materials, isomers, and by-products from side reactions[5].
This guide provides a systematic approach to overcoming these challenges using a range of chromatographic techniques tailored to different purification goals, from bulk cleanup to high-resolution enantiomeric separation.
Physicochemical Properties & Impurity Profile
A thorough understanding of the target molecule's properties is the foundation of effective method development.
Weak n→π* transition for nitroalkanes (~270-280 nm)[6]
Potential Impurity Profile:
Starting Materials: Unreacted precursors from the synthesis.
Isomeric Impurities: Positional isomers formed during synthesis.
Degradation Products: Potential instability on highly acidic stationary phases like silica gel[2].
By-products: Compounds formed from side reactions, such as those resulting from the reduction of the nitro group to an amine[7].
Method Selection Guide
Choosing the right chromatographic method depends on the scale of the purification and the desired purity level. The following flowchart provides a decision-making framework.
Caption: Decision flowchart for selecting a purification method.
Detailed Application Notes and Protocols
Protocol 1: Reversed-Phase HPLC (RP-HPLC) for High-Purity Analysis
RP-HPLC is the most widely employed technique for analyzing nitroaromatic compounds and offers excellent versatility for polar, ionizable molecules.[8][9] The key to success is controlling the mobile phase pH to suppress the ionization of the carboxylic acid, which ensures consistent retention and sharp, symmetrical peaks.[10]
Causality Behind Experimental Choices:
Acidic Modifier: Adding an acid like formic or acetic acid to the mobile phase lowers the pH to well below the compound's pKa (~4.5).[10] This ensures the carboxylic acid remains in its protonated, less polar form, leading to better retention on the non-polar C18 stationary phase.
Stationary Phase: A C18 column provides a universal non-polar stationary phase suitable for a wide range of molecules.[9] For potentially different selectivity, especially with aromatic impurities, a Phenyl-Hexyl column can be used to leverage π-π interactions.[11]
Gradient Elution: A gradient from high aqueous to high organic content ensures that impurities with a wide range of polarities can be eluted and separated from the main compound in a single run.
Experimental Protocol: RP-HPLC
Column: C18 bonded silica column (e.g., 4.6 x 150 mm, 5 µm particle size).
Mobile Phase A: 0.1% (v/v) Formic Acid in Water.
Mobile Phase B: 0.1% (v/v) Formic Acid in Acetonitrile.
Sample Preparation: Dissolve the crude sample in a 50:50 mixture of Mobile Phase A and B to a final concentration of ~1 mg/mL. Filter through a 0.45 µm syringe filter.
Detection: UV-Vis Diode Array Detector (DAD) set at 275 nm.
Workflow:
Equilibrate the column with 95% A / 5% B for 10 minutes.
Inject 10 µL of the prepared sample.
Run the gradient as detailed in the table below.
Monitor the chromatogram for the elution of the target compound.
Table 1: Recommended RP-HPLC Gradient Conditions
Time (min)
Flow Rate (mL/min)
% Mobile Phase A
% Mobile Phase B
0.0
1.0
95
5
20.0
1.0
5
95
25.0
1.0
5
95
25.1
1.0
95
5
30.0
1.0
95
5
Protocol 2: Normal-Phase Flash Chromatography for Bulk Purification
For purifying larger quantities (>100 mg), normal-phase flash chromatography is a cost-effective and efficient method. The primary interaction is the adsorption of the polar analyte onto a polar stationary phase like silica gel.[12]
Causality Behind Experimental Choices:
Stationary Phase: Standard silica gel is used, but its inherent acidity can cause peak tailing with acidic compounds.
Mobile Phase Modifier: To counteract tailing, a small amount of acetic or formic acid (0.5-2%) is added to the eluent. This modifier protonates the analyte and occupies highly active sites on the silica surface, resulting in more symmetrical peaks and improved resolution.[2]
Solvent System Selection: The ideal solvent system is determined by preliminary Thin Layer Chromatography (TLC), aiming for a retention factor (Rf) of 0.2-0.3 for the target compound to ensure good separation.
Caption: Workflow for bulk purification via flash chromatography.
Experimental Protocol: Flash Chromatography
Stationary Phase: Silica gel (40-63 µm particle size).
Solvent System Development: Use TLC to find a suitable mobile phase. Start with a mixture of a non-polar solvent (e.g., Hexane or Dichloromethane) and a polar solvent (e.g., Ethyl Acetate or Acetone). Add 0.5% acetic acid to the mixture.
Column Packing: Prepare a slurry of silica gel in the chosen non-polar solvent and carefully pack the column. Equilibrate the packed column by passing 2-3 column volumes of the full eluent (including the polar solvent and acetic acid) through it.
Sample Loading: Dissolve the crude material in a minimal amount of the reaction solvent or dichloromethane. Add a small amount of silica gel to this solution and evaporate the solvent to create a dry powder. Carefully add this powder to the top of the packed column.
Elution and Collection: Begin elution with the chosen mobile phase, applying gentle air pressure to maintain a steady flow. Collect fractions and monitor the separation using TLC.
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure.
Protocol 3: Anion-Exchange Chromatography (AEX)
AEX is a powerful technique for separating molecules based on charge, making it ideal for purifying carboxylic acids.[13][14][15] At a pH above its pKa, 2-(1-(nitromethyl)cyclobutyl)acetic acid will be negatively charged and bind to a positively charged anion-exchange resin, allowing neutral and cationic impurities to be washed away.[16]
Causality Behind Experimental Choices:
Resin Choice: A strong anion exchanger (SAX) with quaternary ammonium functional groups is chosen because it remains positively charged over a wide pH range, ensuring robust binding of the analyte.[15][16]
pH Control: The loading buffer pH is set to ~6.5, which is 2 units above the predicted pKa of the carboxylic acid. This ensures complete deprotonation and strong binding to the resin.
Elution Mechanism: The bound compound is displaced from the resin by introducing a high concentration of a competing anion (e.g., chloride ions from NaCl).[15] This is a more controlled method than changing pH, which could affect compound stability.
Buffer A (Equilibration/Loading): 20 mM Phosphate buffer, pH 6.5.
Buffer B (Elution): 20 mM Phosphate buffer + 1.0 M NaCl, pH 6.5.
Sample Preparation: Dissolve the sample in Buffer A and adjust the pH to 6.5 if necessary.
Workflow:
Equilibration: Pack the AEX column and equilibrate with 5-10 column volumes of Buffer A.
Loading: Apply the sample to the column. Collect the flow-through, which contains unbound impurities.
Wash: Wash the column with 5-10 column volumes of Buffer A to remove all non-binding impurities.
Elution: Elute the bound product using a linear gradient from 0% to 100% Buffer B over 10-20 column volumes. Alternatively, a step gradient can be used.[17][18]
Desalting: The collected fractions containing the pure product will have a high salt concentration. The salt must be removed, typically by a subsequent reversed-phase C18 solid-phase extraction (SPE) step or dialysis.
Table 2: AEX Purification Steps
Step
Buffer
Purpose
Equilibration
Buffer A
Prepares the resin for sample binding.
Loading
Sample in Bfr A
Binds the anionic target compound to the resin.
Wash
Buffer A
Removes neutral and cationic impurities.
Elution
Gradient A to B
Displaces the target compound with salt ions.
Protocol 4: Chiral HPLC for Enantiomeric Separation
As the target molecule is chiral, separating its enantiomers is crucial for pharmaceutical applications. This is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[19]
Causality Behind Experimental Choices:
CSP Selection: Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and successful for a wide range of chiral compounds, making them an excellent starting point for method development.[20]
Mobile Phase Mode: Chiral separations can be performed in either normal-phase or reversed-phase mode.[21] Normal-phase (e.g., hexane/isopropanol) often provides better selectivity for polar compounds, while reversed-phase is compatible with aqueous samples. Anion-exchanger CSPs are also highly effective for resolving acidic enantiomers.[22]
Application Note & Protocols: Scale-Up Synthesis of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
Abstract This document provides a comprehensive guide to the scale-up synthesis of 2-(1-(nitromethyl)cyclobutyl)acetic acid, a key intermediate with potential applications in pharmaceutical development, particularly as a...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
This document provides a comprehensive guide to the scale-up synthesis of 2-(1-(nitromethyl)cyclobutyl)acetic acid, a key intermediate with potential applications in pharmaceutical development, particularly as an analogue or precursor to compounds like Gabapentin.[1][2] The proposed synthetic strategy is designed for robustness, scalability, and efficiency, prioritizing commercially available starting materials and manageable reaction conditions suitable for kilogram-scale production. The three-step synthesis involves a Horner-Wadsworth-Emmons olefination, a critical conjugate addition of nitromethane, and a final saponification. Detailed protocols, process considerations, safety guidelines, and data summaries are provided to enable successful implementation by researchers and chemical development professionals.
Introduction and Strategic Overview
The synthesis of substituted cyclobutane derivatives is of significant interest in medicinal chemistry due to the unique conformational constraints the cyclobutane ring imposes on bioactive molecules.[3] 2-(1-(Nitromethyl)cyclobutyl)acetic acid is a valuable building block, incorporating a quaternary carbon center and versatile nitro and carboxylic acid functionalities. The nitro group, in particular, is a valuable synthetic handle, readily transformable into other functional groups such as amines, making it a precursor for compounds analogous to the anticonvulsant drug Gabapentin.[4][5]
A logical and scalable synthetic route was designed, prioritizing process efficiency and avoiding costly chromatographic purifications. The chosen three-step sequence is outlined below:
Step 1: Horner-Wadsworth-Emmons (HWE) Reaction: Synthesis of the α,β-unsaturated ester, ethyl 2-(cyclobutylidene)acetate, from commercially available cyclobutanone and triethyl phosphonoacetate. The HWE reaction is selected over the classical Wittig reaction for its superior E-selectivity and the ease of removing its water-soluble phosphate byproduct, a critical advantage for large-scale operations.[6][7][8]
Step 2: Conjugate (Michael) Addition: Base-catalyzed addition of nitromethane to the α,β-unsaturated ester intermediate. This is the key bond-forming reaction that establishes the quaternary carbon center. The selection of an appropriate, non-hazardous base and careful control of reaction conditions are paramount for both yield and safety.
Step 3: Saponification: Hydrolysis of the resulting ethyl ester to afford the final product, 2-(1-(nitromethyl)cyclobutyl)acetic acid.
This strategy offers a convergent and efficient pathway to the target molecule, suitable for scale-up.
Caption: High-level workflow for the synthesis of the target compound.
Detailed Protocols and Methodologies
Step 1: Synthesis of Ethyl 2-(cyclobutylidene)acetate
The Horner-Wadsworth-Emmons reaction provides a reliable method for the synthesis of α,β-unsaturated esters from ketones.[6][9] The use of a strong, non-nucleophilic base like sodium hydride ensures complete deprotonation of the phosphonate, driving the reaction to completion. Tetrahydrofuran (THF) is chosen as the solvent for its ability to solvate the reactants and intermediates effectively.
Protocol:
Reactor Setup: Equip a suitable, dry, multi-necked reactor with a mechanical stirrer, a temperature probe, a nitrogen inlet, and a pressure-equalizing dropping funnel.
Reagent Charging: Charge the reactor with sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) and anhydrous Tetrahydrofuran (THF, 10 volumes relative to cyclobutanone).
Cooling: Cool the stirred suspension to 0-5 °C using an ice-water bath.
Phosphonate Addition: Add triethyl phosphonoacetate (1.15 equivalents) dropwise via the dropping funnel, maintaining the internal temperature below 10 °C. Gas evolution (H₂) will be observed.
Stirring: Stir the resulting slurry at 0-5 °C for 60 minutes after the addition is complete to ensure full formation of the phosphonate anion.
Ketone Addition: Add a solution of cyclobutanone (1.0 equivalent) in THF (2 volumes) dropwise, again maintaining the internal temperature below 10 °C.
Reaction: Allow the reaction mixture to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours, or until reaction completion is confirmed by GC-MS analysis.
Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution while maintaining the temperature below 20 °C.
Work-up: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
Washing: Combine the organic layers and wash sequentially with water and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
Purification: The crude product, ethyl 2-(cyclobutylidene)acetate, is typically of sufficient purity (>95%) for the next step. If necessary, purification can be achieved by vacuum distillation.
Step 2: Conjugate Addition of Nitromethane
This step is the most critical and requires careful control of conditions. The Michael addition of nitromethane to the electron-deficient alkene is catalyzed by a base.[10][11] 1,8-Diazabicycloundec-7-ene (DBU) is an effective, non-nucleophilic organic base for this transformation. The reaction is performed neat or with a minimal amount of solvent to maximize reaction rate and concentration.
Protocol:
Reactor Setup: In a clean, dry reactor equipped with a mechanical stirrer, temperature probe, and nitrogen inlet, charge the ethyl 2-(cyclobutylidene)acetate (1.0 equivalent) from Step 1.
Reagent Addition: Add nitromethane (CH₃NO₂, 3.0 equivalents). Using an excess of nitromethane serves as both reactant and solvent.
Cooling: Cool the mixture to 0-5 °C.
Catalyst Addition: Add DBU (0.1 equivalents) dropwise, ensuring the internal temperature does not exceed 10 °C. An initial exotherm may be observed.
Reaction: Stir the mixture at room temperature (20-25 °C) for 24-48 hours. Monitor the reaction progress by GC-MS or HPLC. Organocatalytic methods can achieve excellent enantioselectivity if a chiral product is desired.[4][12][13]
Work-up: Upon completion, dilute the reaction mixture with ethyl acetate.
Washing: Wash the organic solution sequentially with 1 M hydrochloric acid (HCl) to remove DBU, followed by saturated sodium bicarbonate (NaHCO₃) solution, and finally brine.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford crude ethyl 2-(1-(nitromethyl)cyclobutyl)acetate. This product is often used directly in the next step without further purification.
Step 3: Saponification to 2-(1-(Nitromethyl)cyclobutyl)acetic acid
The final step is a standard ester hydrolysis using a strong base like sodium hydroxide.[5] The choice of a mixed solvent system (e.g., THF/water or Methanol/water) ensures the solubility of both the ester and the hydroxide salt.
Protocol:
Reactor Setup: Charge the crude ethyl 2-(1-(nitromethyl)cyclobutyl)acetate (1.0 equivalent) into a reactor equipped with a mechanical stirrer and temperature probe.
Solvent Addition: Add a mixture of THF and water (e.g., 3:1 v/v, 10 volumes).
Base Addition: Add sodium hydroxide (NaOH, 2.0 equivalents) as a solution in water.
Reaction: Stir the mixture at room temperature for 4-8 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting ester.
Work-up - Solvent Removal: Remove the organic solvent (THF) under reduced pressure.
Extraction: Wash the remaining aqueous solution with a non-polar solvent like methyl tert-butyl ether (MTBE) to remove any non-acidic organic impurities.
Acidification: Cool the aqueous layer to 0-5 °C and carefully acidify to pH 2-3 with cold 3 M HCl. The product will precipitate as a solid or an oil.
Isolation: Extract the acidified aqueous layer three times with ethyl acetate.
Washing and Drying: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, and filter.
Crystallization: Concentrate the filtrate under reduced pressure. The final product, 2-(1-(nitromethyl)cyclobutyl)acetic acid, can be crystallized from a suitable solvent system (e.g., ethyl acetate/heptane) to yield a pure, solid product.
Data Summary and Expected Results
The following table summarizes the expected outcomes for a theoretical 1 kg scale synthesis of the starting cyclobutanone.
Step
Reaction
Starting Material
Product
Typical Yield
Purity (Post Work-up)
1
Horner-Wadsworth-Emmons
Cyclobutanone
Ethyl 2-(cyclobutylidene)acetate
85-95%
>95% (GC)
2
Michael Addition
Ethyl 2-(cyclobutylidene)acetate
Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate
80-90%
>90% (LC)
3
Saponification
Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate
2-(1-(Nitromethyl)cyclobutyl)acetic acid
90-98%
>98% (LC-MS, NMR)
-
Overall
Cyclobutanone
2-(1-(Nitromethyl)cyclobutyl)acetic acid
65-80%
-
Process Safety and Scale-Up Considerations
Horner-Wadsworth-Emmons Reaction
Sodium Hydride: NaH is highly reactive with water and protic solvents, producing flammable hydrogen gas. It must be handled under an inert atmosphere (nitrogen or argon). The quenching step is highly exothermic and must be performed slowly with adequate cooling.
Temperature Control: The initial additions of phosphonate and ketone are exothermic and require careful temperature management to prevent side reactions.
Michael Addition
Nitromethane: Nitromethane is a flammable liquid and a high-energy compound.[14][15] It can become shock-sensitive and potentially explosive if contaminated with strong bases (like NaOH), amines, or strong acids, or when heated under confinement.[14][15][16]
Handling: Use in a well-ventilated area, away from ignition sources.[17][18] All equipment must be properly grounded to prevent static discharge.[16]
Base Addition: The addition of the DBU catalyst should be slow and controlled, with efficient cooling to manage the exotherm.
Waste: Nitromethane-containing waste streams should be handled as hazardous and energetic material.
Caption: Key safety considerations for handling nitromethane.
General Scale-Up Issues
Mixing: Efficient mechanical stirring is crucial at all stages to ensure homogeneity and effective heat transfer, especially during additions and quenching.
Heat Transfer: As the scale increases, the surface-area-to-volume ratio decreases. The reactor must have an adequate cooling capacity to manage the exotherms of each step.
Process Analytical Technology (PAT): For commercial-scale production, implementing in-situ monitoring (e.g., ReactIR, FBRM) can provide real-time control over reaction progress and safety parameters.
Conclusion
The described three-step synthetic route provides a practical and scalable method for the production of 2-(1-(nitromethyl)cyclobutyl)acetic acid. By employing the Horner-Wadsworth-Emmons reaction and a carefully controlled Michael addition, this protocol minimizes operational complexities and avoids the need for chromatography, making it well-suited for industrial application. Strict adherence to the safety protocols, particularly concerning the handling of sodium hydride and nitromethane, is essential for the successful and safe implementation of this synthesis on a larger scale.
References
Hajra, S., Aziz, S. M., Jana, B., & Hazra, S. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT – 627, an Endothelin Receptor Antagonist. Frontiers in Chemistry. Available at: [Link]
Al-Mudhaffar, D. M. H., & Rishag, N. H. (n.d.). Synthesis, Characterization of some gabapentin derivatives by Green Chemistry. International Journal of Applied and Natural Sciences. Available at: [Link]
Bryans, J. S., et al. (2003). Synthesis and biological evaluation of conformationally restricted Gabapentin analogues. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]
Yoshida, M., Masaki, E., Ikehara, H., & Hara, S. (2012). Enantioselective synthesis of gabapentin analogues via organocatalytic asymmetric Michael addition of α-branched aldehydes to β-nitroacrylates. Organic & Biomolecular Chemistry. Available at: [Link]
List, B., Pojarliev, P., & Martin, H. J. (2000). Catalytic Asymmetric Conjugate Addition of Nitroalkanes to Cycloalkenones. Organic Letters. Available at: [Link]
Popov, A. V., et al. (2023). One-pot Synthesis of Chemical Delivery Systems for Gamma-aminobutyric Acid and its Analogues. The Open Medicinal Chemistry Journal. Available at: [Link]
Chen, C., et al. (2005). Design, Synthesis, and Preliminary Evaluation of Gabapentin-Pregabalin Mutual Prodrugs in Relieving Neuropathic Pain. Journal of Medicinal Chemistry. Available at: [Link]
Li, H., Wang, Y., Tang, L., & Deng, L. (2005). Highly Enantioselective Conjugate Addition of Nitromethane to Chalcones Using Bifunctional Cinchona Organocatalysts. Organic Letters. Available at: [Link]
University of North Carolina Charlotte. (n.d.). Nitromethane Safety Operating Procedure. Available at: [Link]
De Nanteuil, F., et al. (2015). A General, Scalable, Organocatalytic Nitro-Michael Addition to Enones: Enantioselective Access to All-Carbon Quaternary Stereocenters. Organic Letters. Available at: [Link]
AFD Petroleum Ltd. (n.d.). Safety Data Sheet: Nitromethane. Available at: [Link]
University College London. (2021). Nitromethane Safety Services. Available at: [Link]
Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Available at: [Link]
Carl ROTH. (n.d.). Safety Data Sheet: Nitromethane. Available at: [Link]
Warner-Lambert Company. (2004). Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid. Google Patents.
Mukaiyama, T., et al. (2014). Asymmetric organocatalyzed Michael addition of nitromethane to a 2-oxoindoline-3-ylidene acetaldehyde and the three one-pot sequential synthesis of (-)-horsfiline and (-)-coerulescine. Tohoku University Repository. Available at: [Link]
ScholarWorks at UNF. (2023). Studies toward the stereocontrolled synthesis of cyclobutane derivatives. Available at: [Link]
Application Notes and Protocols for In Vitro Assay Preparation using 2-(1-(Nitromethyl)cyclobutyl)acetic acid
Introduction: A Novel Structural Scaffold for Neuromodulation In the quest for novel therapeutics targeting neurological disorders, the exploration of unique chemical scaffolds is paramount. 2-(1-(Nitromethyl)cyclobutyl)...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: A Novel Structural Scaffold for Neuromodulation
In the quest for novel therapeutics targeting neurological disorders, the exploration of unique chemical scaffolds is paramount. 2-(1-(Nitromethyl)cyclobutyl)acetic acid is a novel compound with structural motifs reminiscent of γ-aminobutyric acid (GABA) analogs. The presence of a cyclobutyl moiety and an acetic acid side chain suggests potential interactions with GABAergic pathways, which are central to inhibitory neurotransmission in the central nervous system (CNS).[1][2][3] Disturbances in GABA signaling are implicated in a range of neurological and psychiatric conditions, including epilepsy, anxiety, and neuropathic pain.[1][2][3][4]
This document provides a comprehensive guide for the initial in vitro screening of 2-(1-(nitromethyl)cyclobutyl)acetic acid to elucidate its potential biological activity. We present a tiered approach, commencing with essential cytotoxicity profiling, followed by targeted functional assays to probe its effects on key components of the GABAergic system. The protocols herein are designed to be robust and self-validating, providing a solid foundation for further investigation into the compound's mechanism of action.
Tier 1: Foundational Cytotoxicity Profiling
Before assessing the functional activity of any novel compound, it is crucial to establish its cytotoxicity profile. This initial screen determines the concentration range at which the compound can be evaluated without inducing significant cell death, which could confound the results of subsequent functional assays.[5] A widely used method for assessing cell viability is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of living cells.
Protocol 1: MTT Cytotoxicity Assay in SH-SY5Y Neuroblastoma Cells
This protocol details the steps to determine the half-maximal cytotoxic concentration (CC50) of 2-(1-(nitromethyl)cyclobutyl)acetic acid in the human neuroblastoma cell line SH-SY5Y, a common model for neuronal studies.
Cell Culture: Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
Cell Seeding: Seed 1 x 10^4 cells per well in a 96-well plate and allow them to adhere overnight.
Compound Preparation: Prepare a 10 mM stock solution of 2-(1-(nitromethyl)cyclobutyl)acetic acid in DMSO. Perform serial dilutions in culture medium to obtain final concentrations ranging from 1 µM to 1000 µM.
Treatment: Replace the culture medium with the compound dilutions. Include vehicle control (DMSO) and untreated control wells.
Incubation: Incubate the plate for 24 hours at 37°C.
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot a dose-response curve to determine the CC50 value.
Hypothetical Cytotoxicity Data:
Concentration (µM)
% Cell Viability (Mean ± SD)
1
98.7 ± 4.2
10
95.3 ± 3.8
50
90.1 ± 5.1
100
85.6 ± 4.5
250
60.2 ± 6.3
500
35.8 ± 5.9
1000
12.4 ± 3.1
Based on this hypothetical data, a CC50 of approximately 300 µM is determined. Subsequent functional assays should be conducted at concentrations well below this value.
Tier 2: Functional Screening for GABAergic Modulation
With a non-toxic concentration range established, the next step is to investigate the functional effects of 2-(1-(nitromethyl)cyclobutyl)acetic acid on specific targets within the GABAergic system. Two primary mechanisms for increasing GABAergic tone are the inhibition of GABA transporters (GATs) and the inhibition of the GABA-degrading enzyme, GABA aminotransferase (GABA-AT).[4]
Protocol 2: [3H]-GABA Uptake Assay for GAT-1 Inhibition
This assay measures the ability of the test compound to inhibit the reuptake of radiolabeled GABA into cells expressing the GABA transporter 1 (GAT-1), a key regulator of GABA levels in the synaptic cleft.[1][2]
Materials:
HEK293 cells stably expressing human GAT-1 (hGAT-1)
[3H]-GABA (radiolabeled gamma-aminobutyric acid)
2-(1-(nitromethyl)cyclobutyl)acetic acid
NNC-711 (a known GAT-1 inhibitor, as a positive control)
Krebs-Ringer-HEPES buffer
Scintillation fluid
Microplate scintillation counter
Procedure:
Cell Plating: Plate hGAT-1 expressing HEK293 cells in a 96-well plate and grow to confluence.
Compound Incubation: Wash the cells with Krebs-Ringer-HEPES buffer and then incubate with various concentrations of 2-(1-(nitromethyl)cyclobutyl)acetic acid or NNC-711 for 20 minutes at room temperature.
GABA Uptake: Add a mixture of [3H]-GABA and unlabeled GABA to each well and incubate for 15 minutes.
Termination of Uptake: Stop the reaction by washing the cells rapidly with ice-cold buffer.
Cell Lysis and Scintillation Counting: Lyse the cells and measure the amount of [3H]-GABA taken up using a microplate scintillation counter.
Data Analysis: Determine the percentage of inhibition of [3H]-GABA uptake for each compound concentration relative to the vehicle control. Calculate the IC50 value by fitting the data to a dose-response curve.
Hypothetical GAT-1 Inhibition Data:
Compound
IC50 (µM)
2-(1-(nitromethyl)cyclobutyl)acetic acid
25.4
NNC-711 (Positive Control)
0.8
An IC50 value in the low micromolar range suggests that the compound is a potential inhibitor of GAT-1.
Protocol 3: In Vitro GABA-AT Inhibition Assay
This biochemical assay determines if the compound can directly inhibit the activity of GABA-AT, the primary enzyme responsible for the degradation of GABA.[4][7]
Materials:
Recombinant human GABA-AT
GABA
α-ketoglutarate
NADP+
Succinic semialdehyde dehydrogenase
2-(1-(nitromethyl)cyclobutyl)acetic acid
Vigabatrin (a known GABA-AT inhibitor, as a positive control)
Tris-HCl buffer
384-well, UV-transparent microplate
Spectrophotometric microplate reader
Procedure:
Reaction Mixture Preparation: In a 384-well plate, prepare a reaction mixture containing Tris-HCl buffer, α-ketoglutarate, NADP+, and succinic semialdehyde dehydrogenase.
Compound Addition: Add varying concentrations of 2-(1-(nitromethyl)cyclobutyl)acetic acid or vigabatrin to the wells.
Enzyme Addition: Add recombinant human GABA-AT to initiate the reaction.
Substrate Addition: After a brief pre-incubation, add GABA to start the enzymatic reaction.
Kinetic Measurement: Immediately begin monitoring the increase in absorbance at 340 nm, which corresponds to the production of NADPH, for 30 minutes.
Data Analysis: Calculate the initial reaction velocity for each concentration. Determine the percentage of inhibition relative to the vehicle control and calculate the IC50 value.
Hypothetical GABA-AT Inhibition Data:
Compound
IC50 (µM)
2-(1-(nitromethyl)cyclobutyl)acetic acid
> 100
Vigabatrin (Positive Control)
5.2
The high IC50 value suggests that the compound is not a potent inhibitor of GABA-AT under these assay conditions.
Workflow and Proposed Mechanism of Action
The following diagram illustrates the proposed in vitro screening workflow for 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Caption: In vitro screening workflow for 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Based on our hypothetical results, 2-(1-(nitromethyl)cyclobutyl)acetic acid demonstrates selective inhibitory activity against the GAT-1 transporter without significant cytotoxicity or inhibition of GABA-AT. This suggests a primary mechanism of action involving the potentiation of GABAergic neurotransmission through the blockade of GABA reuptake from the synaptic cleft.
The following diagram illustrates the proposed mechanism of action.
Caption: Proposed mechanism: Inhibition of GAT-1 mediated GABA reuptake.
Conclusion and Future Directions
These application notes provide a foundational framework for the initial in vitro characterization of 2-(1-(nitromethyl)cyclobutyl)acetic acid. The presented protocols, from cytotoxicity to functional screening, offer a systematic approach to identify and validate its biological activity. The hypothetical data suggest that this novel compound may act as a selective GAT-1 inhibitor.
Future studies should aim to confirm this activity in more complex systems, such as primary neuronal cultures or brain slice preparations. Further investigation into its selectivity against other GABA transporter subtypes (GAT-2, GAT-3, and BGT-1) is also warranted.[1] Ultimately, these in vitro findings will be crucial for guiding subsequent in vivo studies to evaluate the therapeutic potential of 2-(1-(nitromethyl)cyclobutyl)acetic acid in models of neurological disorders.
References
Charles River Laboratories. (n.d.). In Vitro Assay Development Services. Retrieved from [Link]
D'Abbrunzo, I., et al. (2025). The case of praziquantel, niclosamide and ace. Journal of Drug Delivery Science and Technology, 109.
Froetschl, R. (2015). Experiences with the in vivo and in vitro comet assay in regulatory testing. Mutagenesis, 30(1), 13-17.
Ippolito, J.E., & Piwnica-Worms, D. (2014). A fluorescence-coupled assay for gamma aminobutyric acid (GABA) reveals metabolic stress-induced modulation of GABA content in neuroendocrine cancer. PLoS ONE, 9(2), e88667.
Kusama, T., et al. (2022). Preparation, Characterization, and In Vitro Evaluation of Inclusion Complexes Formed between S-Allylcysteine and Cyclodextrins. ACS Omega, 7(35), 31135-31144.
Marin Biologic Laboratories. (n.d.). Optimizing Your Cell Based Assay Performance Key Strategies. Retrieved from [Link]
Mrozek, K. E., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors—In Vitro Evaluation of Selected Hit Compound. ACS Chemical Neuroscience, 12(21), 4069-4080.
Mrozek, K. E., et al. (2021). Rational Search for Betaine/GABA Transporter 1 Inhibitors In Vitro Evaluation of Selected Hit Compound. ACS Publications. Retrieved from [Link]
Napierska, D., et al. (2023).
SPT Labtech. (n.d.). The Complete Guide to Cell-Based Assays. Retrieved from [Link]
Taylor, C. P., et al. (1998). The anticonvulsant gabapentin ([1-aminomethyl]cyclohexaneacetic acid) binds to the alpha2delta subunit of a calcium channel in vitro, which is associated with its anticonvulsant activity. Journal of Pharmacology and Experimental Therapeutics, 284(2), 499-507.
Vertex AI Search. (n.d.). Grounding API Redirect.
Silverman, R. B., & Subramanian, K. (2014). Design and Mechanism of GABA Aminotransferase Inactivators. Treatments for Epilepsies and Addictions. Journal of medicinal chemistry, 57(15), 6322-6343.
How to improve reaction yield for 2-(1-(Nitromethyl)cyclobutyl)acetic acid synthesis
Welcome to the technical support center for the synthesis of 2-(1-(nitromethyl)cyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troublesho...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis of 2-(1-(nitromethyl)cyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to empower you with the scientific understanding and practical guidance needed to optimize your reaction yields and overcome common challenges in this synthesis.
I. Troubleshooting Guide: Enhancing Reaction Yield
This section addresses specific issues that can lead to suboptimal yields of 2-(1-(nitromethyl)cyclobutyl)acetic acid. The synthesis typically involves a Michael addition of nitromethane to a cyclobutylideneacetic acid derivative, followed by hydrolysis. Each question explores potential pitfalls and provides evidence-based solutions.
Question 1: Why is my yield of 2-(1-(nitromethyl)cyclobutyl)acetic acid consistently low after the Michael addition step?
Low yields at this stage often point to incomplete reaction, side reactions, or issues with the stability of the starting materials or products under the reaction conditions. Let's break down the potential causes and solutions.
Potential Cause A: Inefficient Nucleophilic Attack by Nitromethane
The first step of the Michael addition is the deprotonation of nitromethane to form a nitronate anion, a potent nucleophile. If this deprotonation is incomplete, the concentration of the active nucleophile will be low, leading to a sluggish and incomplete reaction.
Explanation of Causality: The acidity of the α-proton of nitromethane is crucial. The choice of base and solvent significantly impacts the equilibrium of this deprotonation. A base that is not strong enough, or a solvent that does not adequately solvate the resulting anion, will hinder the formation of the necessary nitronate.
Recommended Solution:
Base Selection: Employ a sufficiently strong, non-nucleophilic base to ensure complete deprotonation of nitromethane. Common choices include sodium ethoxide, potassium tert-butoxide, or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU). The pKa of the conjugate acid of the base should be significantly higher than that of nitromethane (approximately 10.2 in water).
Solvent Considerations: Use a polar aprotic solvent such as Tetrahydrofuran (THF) or Dimethylformamide (DMF). These solvents can effectively solvate the cation of the base without interfering with the nucleophilicity of the nitronate anion.
Temperature Control: While heating can sometimes drive reactions to completion, in this case, it can also promote side reactions. It is often beneficial to perform the deprotonation at a lower temperature (e.g., 0 °C) before adding the Michael acceptor.
Potential Cause B: Competing Side Reactions
The α,β-unsaturated ester or acid starting material is susceptible to other reactions besides the desired 1,4-conjugate addition.
Explanation of Causality: Polymerization of the Michael acceptor can be a significant side reaction, especially in the presence of strong bases or at elevated temperatures. Additionally, if the reaction conditions are too harsh, decomposition of the starting material or product can occur.
Recommended Solution:
Controlled Addition: Add the Michael acceptor (cyclobutylideneacetic acid derivative) slowly to the solution of the pre-formed nitronate anion at a controlled temperature. This maintains a low concentration of the acceptor, minimizing polymerization.
Reaction Monitoring: Utilize techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction. This will help you determine the optimal reaction time and prevent the formation of degradation products due to prolonged reaction times.
Question 2: I'm observing significant amounts of byproducts in my crude product. What are they and how can I minimize them?
The presence of unexpected signals in your NMR or peaks in your LC-MS indicates the formation of impurities. Identifying these byproducts is the first step to mitigating their formation.
Potential Byproduct A: 1,2-Addition Product
While Michael additions favor 1,4-conjugate addition, under certain conditions, 1,2-addition to the carbonyl group can occur, especially with more reactive nucleophiles or substrates.[1]
Explanation of Causality: The electrophilicity of the carbonyl carbon can compete with the electrophilicity of the β-carbon of the α,β-unsaturated system.[1] This is more likely with highly reactive nucleophiles.
Recommended Solution:
Use of Softer Nucleophiles: The nitronate anion is generally considered a "soft" nucleophile, which favors 1,4-addition. Ensuring its clean formation is key.
Thermodynamic vs. Kinetic Control: Conjugate additions are often reversible and thermodynamically controlled.[1] Running the reaction for a sufficient amount of time at a moderate temperature allows the reaction to reach thermodynamic equilibrium, favoring the more stable 1,4-adduct.[1]
Potential Byproduct B: Products from Self-Condensation of the Starting Material
Under basic conditions, the α,β-unsaturated starting material can potentially undergo self-condensation reactions.
Explanation of Causality: Enolate formation from the starting material, followed by reaction with another molecule of the starting material, can lead to oligomeric or polymeric byproducts.
Recommended Solution:
Maintain a Low Concentration of the Michael Acceptor: As mentioned previously, slow addition of the cyclobutylideneacetic acid derivative to the nitronate solution is crucial.
Optimize Stoichiometry: Use a slight excess of nitromethane to ensure the Michael acceptor is consumed efficiently.
Question 3: My final hydrolysis step to the carboxylic acid is giving a poor yield. What could be going wrong?
The conversion of the nitro ester intermediate to the final carboxylic acid product is a critical step that can be prone to issues if not performed under optimal conditions.
Potential Cause: Incomplete or Competing Hydrolysis
The hydrolysis of both the ester group and the transformation of the nitro group to the desired functionality require careful control.
Explanation of Causality: Alkaline hydrolysis of nitrate esters can be complex.[2][3] The conditions required to hydrolyze the ester might also affect the nitro group. Conversely, acidic conditions used to protonate the carboxylate might lead to undesired reactions of the nitro group, such as the Nef reaction, which converts a primary nitroalkane to an aldehyde under acidic conditions.[4]
Recommended Solution:
Stepwise Hydrolysis: Consider a two-step approach. First, hydrolyze the ester under basic conditions (e.g., with aqueous potassium hydroxide in methanol).[5] After the ester hydrolysis is complete (monitored by TLC or LC-MS), carefully acidify the reaction mixture to a neutral pH (around 7) with a mild acid like potassium dihydrogen phosphate solution to protonate the carboxylate without inducing side reactions of the nitro group.[5]
Temperature Control: Perform the hydrolysis at room temperature or slightly elevated temperatures.[5] Avoid excessive heat, which can promote decomposition.
Purification: After neutralization, the product can be extracted into an organic solvent like ethyl acetate.[5] Subsequent purification by crystallization or chromatography can then be performed.[6]
II. Frequently Asked Questions (FAQs)
This section provides answers to broader questions regarding the synthesis of 2-(1-(nitromethyl)cyclobutyl)acetic acid.
What are the critical parameters to control for maximizing the yield of 2-(1-(nitromethyl)cyclobutyl)acetic acid?
To maximize the yield, focus on the following critical parameters:
Purity of Starting Materials: Ensure that the cyclobutylideneacetic acid derivative and nitromethane are pure. Impurities can interfere with the reaction and lead to the formation of byproducts.
Base Selection and Stoichiometry: Use a strong, non-nucleophilic base in a stoichiometric amount or slight excess relative to nitromethane to ensure complete formation of the nitronate anion.
Solvent Choice: Employ a polar aprotic solvent that effectively dissolves the reactants and intermediates.
Temperature Control: Maintain optimal temperatures throughout the reaction, especially during the addition of reagents, to minimize side reactions.
Reaction Time: Monitor the reaction progress to determine the point of maximum product formation and avoid degradation.
Are there alternative synthetic routes to 2-(1-(nitromethyl)cyclobutyl)acetic acid that I should consider?
While the Michael addition is a common and effective method, other strategies could be explored depending on the available starting materials and desired scale. For instance, one could envision a route starting from a pre-formed cyclobutane ring with appropriate functional groups that can be converted to the desired acetic acid and nitromethyl moieties. However, the conjugate addition of nitromethane to an α,β-unsaturated ester is a highly convergent and generally efficient approach.[7][8][9]
What are the best practices for the purification of the final product?
The purification strategy will depend on the nature of the impurities present.
Extraction: After the hydrolysis and neutralization steps, a standard workup involving extraction with an organic solvent like ethyl acetate is typically employed to separate the product from inorganic salts.[5]
Crystallization: If the product is a solid, crystallization is an excellent method for purification.[6] Experiment with different solvent systems to find one that provides good recovery and high purity.
Column Chromatography: For difficult separations or to remove closely related impurities, silica gel column chromatography can be used. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) is a good starting point.
III. Experimental Protocols
Optimized Protocol for the Synthesis of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
This protocol is a general guideline and may require optimization for your specific substrate and scale.
Step 1: Michael Addition
To a solution of nitromethane (1.2 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of sodium ethoxide (1.1 equivalents) in ethanol dropwise.
Stir the resulting mixture at 0 °C for 30 minutes to ensure complete formation of the nitronate anion.
In a separate flask, dissolve the cyclobutylideneacetic acid ester (1.0 equivalent) in anhydrous THF.
Add the solution of the cyclobutylideneacetic acid ester dropwise to the nitronate solution at 0 °C.
Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring the progress by TLC or LC-MS.
Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
Extract the aqueous layer with ethyl acetate (3x).
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude nitro ester.
Step 2: Hydrolysis
Dissolve the crude nitro ester in a mixture of methanol and a 10% aqueous solution of potassium hydroxide.[5]
Stir the mixture at room temperature for 24 hours or until the reaction is complete as indicated by TLC or LC-MS.[5]
Carefully adjust the pH of the remaining aqueous solution to 7 using a 10% aqueous solution of potassium dihydrogen phosphate.[5]
Extract the neutralized aqueous solution with ethyl acetate (3x).[5]
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 2-(1-(nitromethyl)cyclobutyl)acetic acid.[5]
Purify the crude product by crystallization or column chromatography as needed.
IV. Visualizations
Troubleshooting Workflow for Low Yield
The following diagram outlines a logical workflow for troubleshooting low yields in the synthesis of 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Caption: A troubleshooting decision tree for low reaction yield.
V. Data Summary
Table 1: Key Reaction Parameters and Their Impact on Yield
Parameter
Sub-optimal Condition
Potential Negative Impact
Recommended Optimization
Base
Weak base (e.g., triethylamine)
Incomplete nitronate formation, low conversion
Use a strong, non-nucleophilic base (e.g., NaOEt, K-OtBu, DBU)
Solvent
Protic solvent (e.g., ethanol)
Can protonate the nitronate, reducing its nucleophilicity
Use a polar aprotic solvent (e.g., THF, DMF)
Temperature
Too high during addition
Increased side reactions (e.g., polymerization)
Add Michael acceptor at 0 °C, then allow to warm to RT
Hydrolysis
Strong acidic workup
Risk of Nef reaction or other side reactions
Basic hydrolysis followed by careful neutralization to pH 7
Purity
Impure starting materials
Formation of multiple byproducts, difficult purification
Purify starting materials before use
VI. References
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Hajra, S., et al. (2020). Organocatalytic Enantioselective Conjugate Addition of Nitromethane to Benzylidene-2-Benzoyl Acetate: Asymmetric Synthesis of ABT-627. Frontiers in Chemistry, 8, 137.
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Various Authors. (2022). Michael Addition of Carbonyl Compounds to α,β-Unsaturated Nitroalkenes. Encyclopedia, 2(3), 1319-1341.
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Various Authors. (2009). Purification of acetic acid from wood acetylation process. Google Patents.
Tortoioli, S., et al. (2020). Development of an efficient and sustainable synthesis of 2-(3-methyl-1H-1,2,4-triazol-1-yl) acetic acid under continuous-flow conditions. Green Chemistry, 22(7), 2269-2274.
Various Authors. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. CORA.
PubChem. (n.d.). 2-[1-(carboxymethyl)cyclobutyl]acetic acid. Retrieved March 7, 2024, from [Link]
Various Authors. (2006). Optimization Strategies for API Synthesis and Formulation Development. Pharmaceutical Technology.
Various Authors. (2024). Divergent Synthesis of Cyclobutyl and Biscyclobutenyl Amines via Lewis Acid-Catalyzed Reaction of Bicyclo[1.1.0]butanes with Triazinanes. ChemRxiv.
Tortoioli, S., et al. (2020). Development of an Efficient and Sustainable Synthesis of 2-(3-Methyl-1H-1,2,4-Triazol-1-Yl) Acetic Acid Under Continuous-Flow Conditions. ChemRxiv.
Various Authors. (2022). Removal of Acetic Acid from Bacterial Culture Media by Adsorption onto a Two-Component Composite Polymer Gel. PMC.
Various Authors. (1997). Process for purifying acetic acid. Google Patents.
Various Authors. (2014). Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. Chinese Journal of Organic Chemistry, 34(1), 163-168.
Various Authors. (2023). Optimized Acetic Acid Production by Mixed Culture of Saccharomyces cerevisiae TISTR 5279 and Gluconobacter oxydans TBRC 4013 for Mangosteen Vinegar Fermentation Using Taguchi Design and Its Physicochemical Properties. PMC.
Various Authors. (2021). Recent Developments on Five-Component Reactions. Molecules, 26(7), 1989.
Various Authors. (2025). Optimization of Acetic Acid Production Process Using the Cativa Method for Increasing Product Purity. BCREC Journal.
Technical Support Center: Optimizing HPLC Mobile Phase for 2-(1-(Nitromethyl)cyclobutyl)acetic acid Analysis
Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the HPLC analysis of 2-(1-(nitromethyl)cyclobutyl)acetic acid. This document is designed for researchers, scientists, and drug...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the HPLC analysis of 2-(1-(nitromethyl)cyclobutyl)acetic acid. This document is designed for researchers, scientists, and drug development professionals, providing in-depth guidance, troubleshooting, and frequently asked questions to facilitate robust and reproducible method development.
Introduction: Understanding the Analyte
2-(1-(nitromethyl)cyclobutyl)acetic acid is a molecule characterized by three key functional groups that dictate its chromatographic behavior: a carboxylic acid group, a polar nitro group, and a non-polar cyclobutyl moiety. The presence of the carboxylic acid makes the compound ionizable, rendering mobile phase pH the most critical parameter for controlling retention and peak shape in reversed-phase HPLC.[1][2] Its overall polar nature suggests that achieving sufficient retention on standard non-polar stationary phases (like C18) can be a primary challenge.
Section 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions that arise during the initial phases of method development.
Q1: Where should I begin with mobile phase and column selection for this analyte?
Answer:
For a polar acidic compound like 2-(1-(nitromethyl)cyclobutyl)acetic acid, a reversed-phase (RP) separation on a C18 column is the standard starting point. However, due to its polarity, careful selection of initial conditions is crucial to prevent elution near the solvent front.
Initial Recommended Conditions:
Parameter
Recommendation
Rationale
Stationary Phase
C18 or a polar-endcapped C18 column (5 µm or 3 µm particle size)
C18 is a versatile starting point. A polar-endcapped column can offer better retention for polar analytes and reduce peak tailing.[3]
Mobile Phase A
0.1% Phosphoric Acid or 0.1% Formic Acid in Water
Provides a low pH to suppress the ionization of the carboxylic acid group, thereby increasing retention.[4][5]
Mobile Phase B
Acetonitrile (ACN) or Methanol (MeOH)
ACN typically provides better peak shape and lower backpressure. MeOH can offer different selectivity.
Initial Gradient
95% A to 50% A over 15-20 minutes
A shallow starting gradient is recommended to find the approximate elution conditions for this polar analyte.
Detection
UV at 210 nm
The analyte lacks a strong chromophore. Detection at low wavelengths is necessary, which requires high-purity, low-absorbing mobile phase additives like phosphoric or formic acid.[6][7]
Column Temperature
30-35 °C
Using a column oven ensures retention time reproducibility.[8] Moderate heating can improve peak efficiency.
Q2: Why is mobile phase pH so critical, and what is the optimal pH range?
Answer:
Mobile phase pH directly controls the ionization state of the carboxylic acid group on your analyte. The retention of ionizable compounds in reversed-phase HPLC is highly dependent on their charge.[2]
Analyte Behavior: The carboxylic acid group has an estimated pKa between 4 and 5.
At low pH (pH < pKa-2): When the mobile phase pH is at least 2 units below the analyte's pKa (e.g., pH ≤ 2.5-3.0), the carboxylic acid group exists predominantly in its neutral, protonated form (-COOH).[4][9] This form is less polar and will be more strongly retained on a non-polar C18 stationary phase, leading to better separation and peak shape.
At high pH (pH > pKa+2): The group becomes deprotonated (-COO⁻), making the molecule ionized and highly polar. In this state, it will have very little retention and elute quickly, likely near the solvent front.[1]
At pH near pKa: When the pH is close to the pKa, both the ionized and non-ionized forms coexist. This can lead to severe chromatographic problems like broad or split peaks.
Q3: Which buffer should I choose, and at what concentration?
Answer:
A buffer is essential to maintain a constant and reproducible mobile phase pH, which is critical for stable retention times.[5]
Buffer Selection Guide:
Buffer/Additive
pKa(s)
Useful pH Range
UV Cutoff
MS Compatibility
Recommendation
Phosphoric Acid/Phosphate
2.1, 7.2, 12.3
1.1 - 3.1
< 210 nm
No
Excellent for UV-only methods. Highly effective buffering in the target pH 2-3 range.[10]
Formic Acid/Formate
3.8
2.8 - 4.8
~210 nm
Yes
Ideal for LC-MS. Provides a pH of ~2.7 at 0.1% concentration but has weaker buffering capacity than phosphate in this range.[5]
Trifluoroacetic Acid (TFA)
0.5
< 1.5
~210 nm
Use with Caution
Provides very low pH but can act as an ion-pairing agent and cause ion suppression in MS.[11]
Concentration:
A buffer concentration of 10-25 mM is generally sufficient for small molecule analysis.[10] This provides adequate buffering capacity without risking precipitation when mixed with the organic solvent. For simple pH modification without true buffering, 0.1% (v/v) of an acid like phosphoric or formic acid is standard.
Q4: How do I improve the retention of this polar compound if it elutes too early?
Answer:
Poor retention is a common challenge for polar analytes. Here are several strategies to increase it, which should be attempted in order:
Ensure pH is Low: Confirm your mobile phase pH is below 3.0 to maximize the hydrophobicity of the analyte.[4]
Decrease Organic Solvent Strength: Reduce the initial percentage of acetonitrile or methanol in your gradient. A starting condition of 95% or even 98% aqueous mobile phase may be necessary.[12]
Switch to a Polar-Compatible Column: If retention is still poor with 100% aqueous mobile phase, the C18 phase may be undergoing "dewetting" or "hydrophobic collapse." Switch to an "aqueous stable" C18 column (often designated AQ) or a polar-endcapped column designed for use in highly aqueous conditions.
Consider HILIC: For very polar compounds that are unretainable in reversed-phase, Hydrophilic Interaction Chromatography (HILIC) is an alternative technique that uses a polar stationary phase and a high organic mobile phase to retain polar analytes.
Section 2: Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your analysis.
Problem 1: Poor Peak Shape (Tailing)
Peak tailing, where the back half of the peak is wider than the front, is a common issue for acidic and basic compounds.[13][14]
Caption: A decision tree for troubleshooting peak tailing.
Problem 2: Retention Time Drifting or Unstable
Inconsistent retention times compromise the reliability of your assay.
Potential Cause
Explanation & Solution
Inadequate Buffering
The mobile phase pH is drifting during the run or between preparations. Solution: Ensure your buffer is within its effective pH range (pKa ± 1).[15] Prepare fresh mobile phase daily. Always measure buffer components gravimetrically for consistency.[11]
Temperature Fluctuations
Ambient lab temperature changes can affect retention. A few degrees change can cause noticeable shifts. Solution: Use a thermostatically controlled column oven set to a stable temperature (e.g., 30 °C).[8][16]
Column Equilibration
The column is not fully equilibrated with the starting mobile phase conditions before injection. Solution: Equilibrate the column with at least 10-15 column volumes of the initial mobile phase before the first injection and between runs.
Column Degradation
The stationary phase is degrading due to extreme pH or contamination. Solution: Always operate within the column's specified pH range (typically 2-8 for silica-based columns).[15] Use a guard column to protect the analytical column from sample matrix contaminants.[8]
Section 3: Protocols & Workflows
Protocol 1: Preparation of 1L of 25 mM Phosphate Buffer at pH 2.5
1L Volumetric flask, magnetic stirrer, and stir bar
Procedure:
Weigh out 3.40 g of KH₂PO₄ (M.W. = 136.09 g/mol ) and transfer it to the 1L volumetric flask.
Add approximately 800 mL of HPLC grade water and mix with the magnetic stirrer until the salt is fully dissolved.
Place the calibrated pH electrode into the solution.
Slowly add 85% phosphoric acid dropwise while monitoring the pH. Continue adding acid until the pH meter reads a stable 2.50.
Remove the pH probe and rinse it. Add any rinsing water to the flask.
Bring the flask to the final volume of 1L with HPLC grade water and mix thoroughly.
Filter the buffer through a 0.22 µm or 0.45 µm membrane filter before use to remove particulates and degas the solution.[11]
Workflow 2: Systematic Mobile Phase Optimization
This workflow provides a logical progression for developing a robust HPLC method for the target analyte.
Caption: A systematic workflow for HPLC method development.
References
Vertex AI Search. (2012, December 4). HPLC Method Development.
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC.
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds.
PubChem. 2-Cyclobutylacetic Acid.
LCGC International. (2026, March 12). Back to Basics: The Role of pH in Retention and Selectivity.
SIELC Technologies. Separation of Acetic acid, nitro-, ethyl ester on Newcrom R1 HPLC column.
Biotage. (2023, January 24).
NextSDS. 2-(1-(Aminomethyl)cyclobutyl)
Sigma-Aldrich.
Waters Blog. (2025, June 18).
LCGC International. (2012, July 1). Troubleshooting Basics, Part IV: Peak Shape Problems.
A Quantitative Reliable RP-HPLC Method Development and Validation for the Monitoring of Acetic Acid in Lacosamide Anti Epilepsy Drug. (2024, November 15). World Journal of Pharmaceutical Research.
Technical Support Center: A Guide to Minimizing Byproducts During the Crystallization of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols for the crystallization of 2-(1-(nitromethyl)cyclobutyl)acetic ac...
Author: BenchChem Technical Support Team. Date: March 2026
This technical guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and optimized protocols for the crystallization of 2-(1-(nitromethyl)cyclobutyl)acetic acid. The primary objective is to achieve high purity by minimizing the formation and incorporation of process-related byproducts and impurities.
Effective troubleshooting begins with a fundamental understanding of the potential impurities that can arise during the synthesis and crystallization of 2-(1-(nitromethyl)cyclobutyl)acetic acid. Given its structure, featuring both a carboxylic acid and a secondary nitroalkane group, several classes of byproducts are chemically plausible.
Byproduct/Impurity Class
Potential Formation Mechanism
Impact on Crystallization & Final Product
Residual Starting Materials
Incomplete reaction during the synthesis (e.g., Michael addition or Henry reaction).
Can co-crystallize, depressing melting point and reducing overall purity.
Nef Reaction Byproducts
Base-catalyzed hydrolysis of the nitroalkane moiety, especially under non-neutral pH conditions, leading to ketone formation.
Introduces polar, carbonyl-containing impurities that can alter solubility profiles and inhibit crystal growth.
Decarboxylation Products
Thermal stress (excessive temperature or prolonged heating) can lead to the loss of CO2 from the carboxylic acid group.
Results in a neutral, less polar impurity that may be difficult to remove via standard crystallization.
Solvent Adducts/Solvates
Strong intermolecular interactions between the target molecule and the crystallization solvent.[1]
Leads to the formation of different crystalline forms (solvates) with altered physical properties and stoichiometry.[1]
Polymorphs
The ability of the compound to exist in more than one crystal lattice arrangement. Different polymorphs can form under varying crystallization conditions.[1]
Can affect solubility, stability, and bioavailability. The presence of a mixture of polymorphs is considered an impurity.
Thermal Degradation Products
High temperatures can cause decomposition beyond simple decarboxylation, potentially leading to complex mixtures of byproducts.[2]
Results in discoloration (e.g., yellowing or browning) of the crystalline product and significant purity reduction.
Below is a diagram illustrating the potential pathways leading to common impurities.
Caption: Potential pathways for byproduct and impurity formation.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during crystallization in a practical question-and-answer format.
Q1: My final product is off-white or yellow, and analytical data (HPLC) shows multiple small impurity peaks. What is the likely cause?
A: Discoloration is a classic indicator of thermal degradation. The nitroalkane and carboxylic acid functional groups can be sensitive to prolonged exposure to high temperatures.
Causality: Heating the solution for too long or at a temperature significantly above the minimum required for complete dissolution can initiate decomposition pathways.[2]
Troubleshooting Steps:
Minimize Heat Exposure: Determine the minimum temperature at which your crude product fully dissolves in the chosen solvent. Avoid heating significantly above this point. Use a controlled heating mantle or oil bath.
Reduce Dissolution Time: Once the dissolution temperature is reached, hold for only a few minutes (e.g., 5-10 min) to ensure homogeneity before proceeding to the cooling stage.
Inert Atmosphere: For particularly sensitive materials, consider performing the dissolution and crystallization under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidative degradation, which can also cause discoloration.
Q2: The crystallization yield is poor, with a significant amount of product remaining in the mother liquor.
A: Low yield is typically a problem of solvent selection and final cooling temperature. The ideal solvent should exhibit a steep solubility curve: high solubility at elevated temperatures and low solubility at cold temperatures.
Causality: If the product remains highly soluble in the solvent even at low temperatures (e.g., 0-4 °C), it will not precipitate effectively, leading to poor recovery.
Troubleshooting Steps:
Solvent Screening: Conduct small-scale screening experiments with a range of solvents (see Protocol 2). Good candidates for a molecule with a carboxylic acid group include protic solvents like isopropanol, ethanol, or solvent/anti-solvent systems like ethyl acetate/heptane or acetone/water. Glacial acetic acid can also be an excellent solvent for recrystallizing other organic compounds.[3]
Optimize Final Temperature: Ensure you are cooling the crystallization mixture to a sufficiently low temperature. An ice-water bath (0-4 °C) is standard. For some systems, a dry ice/acetone bath may be required, but care must be taken to avoid freezing the solvent.
Increase Concentration: Carefully concentrate the solution before cooling to ensure it is saturated at the higher temperature. However, oversaturation can lead to rapid precipitation and impurity trapping.
Q3: The product crystallizes as very fine needles or an oil, making filtration difficult and leading to poor purity.
A: This issue, often called "oiling out" or "crashing out," is caused by excessively high supersaturation, which forces the product out of solution faster than an ordered crystal lattice can form.
Causality: Cooling the solution too quickly is the most common cause. The system does not have enough time to achieve equilibrium, favoring rapid nucleation over slow, controlled crystal growth.[4]
Troubleshooting Steps:
Slow Cooling Rate: This is the most critical parameter. After dissolution, allow the flask to cool slowly to room temperature on the benchtop, insulated if necessary. Once at room temperature, transfer it to a refrigerator, and finally to an ice bath. This multi-stage, slow cooling process is essential.
Seeding: Introduce a few seed crystals of a previously obtained pure batch once the solution is saturated (slightly cloudy) during cooling. This provides a template for ordered growth and can prevent oiling out.
Reduce Supersaturation: Use slightly more solvent to reduce the initial concentration. While this may slightly decrease the theoretical yield, the improvement in purity and handling often justifies it.
Q4: NMR analysis indicates the presence of a byproduct lacking the nitro group. How can this be addressed?
A: This strongly suggests a side reaction involving the nitro group, such as a base-catalyzed Nef reaction or reductive degradation.
Causality: The alpha-proton to the nitro group is acidic and can be abstracted under basic conditions, leading to a nitronate anion intermediate that is susceptible to hydrolysis (Nef reaction). Alternatively, trace metal catalysts from previous synthetic steps could promote reduction.
Troubleshooting Steps:
Ensure Neutral pH: Before crystallization, ensure the crude product solution is at a neutral or slightly acidic pH. If the preceding synthetic step involved a base, a careful workup with a mild acid wash (e.g., dilute citric acid or KHSO₄) is crucial.
Solvent Purity: Use high-purity, anhydrous solvents. Some technical-grade solvents can contain basic or acidic impurities.
Activated Carbon Treatment: If catalytic reduction is suspected from trace metals, a hot filtration through a small pad of activated carbon (charcoal) can be effective. Add a small amount of charcoal to the hot solution, stir for 5-10 minutes, and then filter the hot solution through Celite or filter paper to remove the carbon before cooling.
Section 3: Recommended Protocols & Methodologies
Protocol 1: Optimized General Recrystallization Workflow
This protocol provides a robust, step-by-step method for purifying the title compound, designed to maximize purity and yield.
Solvent Selection: Choose an appropriate solvent system based on prior screening (see Protocol 2).
Dissolution: In an appropriately sized Erlenmeyer flask, add the crude 2-(1-(nitromethyl)cyclobutyl)acetic acid and a magnetic stir bar. Add a portion of the solvent and begin heating with stirring. Continue adding solvent in small portions until the solid is completely dissolved at a near-boiling temperature.
Hot Filtration (Optional): If the solution contains insoluble impurities or is colored, perform a hot filtration. Pre-heat a funnel and receiving flask. Pass the hot solution through a fluted filter paper or a small pad of Celite.
Slow Cooling: Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly and undisturbed to room temperature. Crystal formation should begin during this stage.
Cold-Induced Crystallization: Once at room temperature, transfer the flask to a 4°C refrigerator for at least 2-3 hours, or overnight, to allow for slow growth of crystals.
Maximize Precipitation: Submerge the flask in an ice-water bath for at least 1 hour before filtration to maximize the yield.
Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the collected crystal cake with a small amount of ice-cold solvent to remove any residual mother liquor from the crystal surfaces.
Drying: Dry the purified crystals under vacuum at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.
Protocol 2: Systematic Solvent Screening
A systematic approach is crucial for identifying the optimal solvent system.
Setup: Place a small amount (e.g., 20-30 mg) of crude material into several test tubes.
Testing: To each tube, add a different solvent from the table below, dropwise at room temperature, until the solid dissolves. Note the solubility at room temperature.
Heating: If the solid is insoluble at room temperature, gently heat the test tube until the solid dissolves. Note the solubility at high temperature.
Cooling: Cool the tubes that required heating first to room temperature, then in an ice bath.
Evaluation: The ideal solvent is one where the compound is poorly soluble at low/room temperature but highly soluble at high temperature, and which produces high-quality crystals upon cooling.
Solvent Class
Example Solvents
Rationale for Screening
Alcohols (Protic)
Isopropanol, Ethanol, Methanol
The hydroxyl group can hydrogen bond with the carboxylic acid, often providing good solubility at high temperatures.
Esters (Polar Aprotic)
Ethyl Acetate, Isopropyl Acetate
Good general-purpose solvents for moderately polar compounds. Can be paired with an anti-solvent.
Ketones (Polar Aprotic)
Acetone, Methyl Ethyl Ketone (MEK)
Strong solvents, often need to be paired with an anti-solvent like water or heptane.
Ethers (Less Polar)
Tetrahydrofuran (THF), 2-Methyl-THF
Useful for dissolving less polar impurities, but may have high solubility for the product at low temperatures.
Hydrocarbons (Non-polar)
Heptane, Toluene
Primarily used as anti-solvents to induce precipitation from more polar solvents.
Aqueous/Acidic
Water, Water/Ethanol mixtures, Acetic Acid
Water can be an effective anti-solvent. Acetic acid can be a good solvent for other carboxylic acids.[3][5]
Section 4: Frequently Asked Questions (FAQs)
FAQ 1: What is the target melting point for pure 2-(1-(nitromethyl)cyclobutyl)acetic acid?
FAQ 2: Can I use an anti-solvent crystallization method?
Yes. This method, also known as precipitation crystallization, is very effective. It involves dissolving the compound in a "good" solvent in which it is highly soluble, and then slowly adding a "bad" or "anti-solvent" in which it is insoluble to induce precipitation. A common combination is dissolving in ethyl acetate or acetone and slowly adding heptane or hexane.
FAQ 3: How do I properly store the purified product?
Given the potential for thermal and pH-related instability, the purified product should be stored in a tightly sealed container, protected from light, and in a cool, dry place. For long-term storage, refrigeration (2-8 °C) is recommended.[7]
FAQ 4: What analytical techniques are essential for confirming purity after crystallization?
A combination of techniques is recommended:
HPLC (High-Performance Liquid Chromatography): To quantify purity and detect trace impurities.
¹H and ¹³C NMR (Nuclear Magnetic Resonance): To confirm the chemical structure and identify any structural byproducts.
MP (Melting Point): As a quick and reliable indicator of purity.
FTIR (Fourier-Transform Infrared Spectroscopy): To confirm the presence of key functional groups (e.g., -NO₂, -COOH).
Stahly, G. P. (2007). A Survey of Polymorph Screening Procedures. Crystal Growth & Design, 7(6), 1007–1026. [Link]
Ka-Yi, L., et al. (2022). Crystallization-Enabled Henry Reactions: Stereoconvergent Construction of Fully Substituted [N]-Asymmetric Centers. Journal of the American Chemical Society. [Link]
Google Patents. (1999). CN1221525C - Process for the synthesis of 1-(aminomethyl) cyclohexyl-acetic acid.
Czech, Z., & Kowalska, A. (2014). Thermal stability and degradation of selected poly (alkyl methacrylates) used in the polymer industry. Journal of Thermal Analysis and Calorimetry, 118(3), 1549–1554. [Link]
Panda, J., et al. (2004). Effect of Solvent and Polymer Additives on Crystallization. Indian Journal of Pharmaceutical Sciences, 66(2), 143-147. [Link]
Hathwar, V. R., et al. (2015). Crystal engineering of sinapic acid: co-crystals with GRAS co-formers. CrystEngComm, 17(25), 4721–4729. [Link]
Technobis. (2020). Use of additives for inhibition and promotion of crystallization. [Link]
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
Technical Support Center: Overcoming Poor Aqueous Solubility of 2-(1-(Nitromethyl)cyclobutyl)acetic acid
Prepared by: Senior Application Scientist, Formulation & Development This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently a...
Author: BenchChem Technical Support Team. Date: March 2026
Prepared by: Senior Application Scientist, Formulation & Development
This guide provides researchers, scientists, and drug development professionals with a comprehensive set of troubleshooting strategies and frequently asked questions (FAQs) to address the challenges associated with the poor aqueous solubility of 2-(1-(nitromethyl)cyclobutyl)acetic acid. Our approach is grounded in fundamental physicochemical principles to empower users to select the most appropriate and effective solubilization method for their specific experimental needs.
Section 1: Understanding the Physicochemical Challenges
This section deconstructs the molecular features of 2-(1-(nitromethyl)cyclobutyl)acetic acid that contribute to its limited solubility in aqueous media.
FAQ 1: What structural features of 2-(1-(nitromethyl)cyclobutyl)acetic acid cause its poor water solubility?
The limited aqueous solubility of this compound arises from a combination of hydrophobic and electronic features within its structure:
Hydrophobic Cyclobutyl Ring: The four-carbon cyclobutyl group is a nonpolar, aliphatic moiety. This hydrocarbon ring contributes significantly to the molecule's overall hydrophobicity, leading to unfavorable interactions with polar water molecules.
Carboxylic Acid Group (-COOH): While the carboxylic acid group can engage in hydrogen bonding, it is a weak acid.[1][2] In its neutral, protonated form (at acidic or neutral pH), its contribution to water solubility is limited. Carboxylic acids with more than five carbons generally show poor water solubility.[2]
Nitromethyl Group (-CH₂NO₂): The nitro group is highly polar and electron-withdrawing. While it can participate in dipole-dipole interactions, its presence is not sufficient to overcome the hydrophobicity of the cyclobutyl ring. The alpha-hydrogen on the carbon adjacent to the nitro group has some acidity, but it is significantly weaker than the carboxylic acid proton (the pKa of nitroethane is approximately 8.5).[3]
The primary driver of solubility for this molecule is the ionizable carboxylic acid group, making its solubility highly dependent on pH.
Section 2: Fundamental Strategy: pH-Dependent Solubilization
The most direct and often most effective method for solubilizing an acidic compound is through pH adjustment to facilitate the formation of a highly soluble salt.
FAQ 2: How does pH impact the solubility of 2-(1-(nitromethyl)cyclobutyl)acetic acid, and how can I leverage this?
The solubility of a carboxylic acid is lowest at a low pH, where it exists predominantly in its neutral, protonated (-COOH) form. As the pH of the aqueous medium increases above the compound's acid dissociation constant (pKa), the carboxylic acid group deprotonates to form the highly polar and much more water-soluble carboxylate anion (-COO⁻).[1][2] This conversion from a neutral molecule to a charged ion dramatically increases its interaction with water, thereby enhancing solubility.[1]
The process of forming a salt with a base is a widely used and effective technique to increase the solubility and dissolution rate of acidic drug compounds.[4][5][6]
Caption: pH-dependent equilibrium of the carboxylic acid.
Experimental Protocol 2.1: Preparation of an Aqueous Stock Solution via Salt Formation
This protocol describes the preparation of a sodium salt of the target compound.
Weigh Compound: Accurately weigh the desired amount of 2-(1-(nitromethyl)cyclobutyl)acetic acid powder.
Initial Suspension: Add a portion (e.g., 80%) of the final desired volume of purified water or buffer. The compound will likely form a suspension.
Basification: While stirring, add a suitable base dropwise. A 1 M solution of Sodium Hydroxide (NaOH) is a common choice.
Monitor Dissolution: Continue adding the base slowly until all solid material has dissolved and the solution is clear. The target pH should typically be 1.5-2 units above the compound's pKa. For a typical carboxylic acid, a final pH of 7.0-7.4 is often sufficient.
pH Measurement: Use a calibrated pH meter to confirm the final pH of the solution. Adjust as necessary with small additions of acid (e.g., 0.1 M HCl) or base.
Final Volume Adjustment: Add the remaining water or buffer to reach the final target concentration.
Filtration (Optional but Recommended): Filter the final solution through a 0.22 µm syringe filter to remove any particulates and ensure sterility for cell-based assays.
Table 1: Common Bases for Salt Formation
Base Name
Chemical Formula
Strength
Common Use
Sodium Hydroxide
NaOH
Strong
General lab use, creates sodium salts
Potassium Hydroxide
KOH
Strong
Creates potassium salts
Sodium Bicarbonate
NaHCO₃
Weak
Buffering agent, gentler pH adjustment
TRIS (Trisamine)
(HOCH₂)₃CNH₂
Weak
Common biological buffer
Section 3: Intermediate Strategy: Co-Solvent Systems
If pH adjustment alone is insufficient or incompatible with your experimental system (e.g., causes compound instability or interferes with a biological assay), the use of co-solvents is the next logical step.[7][8]
FAQ 3: When should I use a co-solvent, and how do they work?
Co-solvents are water-miscible organic solvents added to an aqueous solution to increase the solubility of poorly soluble compounds.[9] They function by reducing the overall polarity of the solvent system (water), which lowers the interfacial tension between the aqueous phase and the hydrophobic solute, thereby improving solvation.[7][10] This approach is particularly effective for nonpolar or moderately polar compounds.[7]
Caption: Workflow for selecting and using a co-solvent.
Experimental Protocol 3.1: Co-Solvent Screening and Stock Preparation
Select Co-solvents: Choose a small panel of pharmaceutically acceptable co-solvents to screen. See Table 2 for common options.[11]
Prepare High-Concentration Stock: Dissolve a known amount of 2-(1-(nitromethyl)cyclobutyl)acetic acid in a minimal volume of 100% of the chosen co-solvent (e.g., DMSO) to create a high-concentration stock (e.g., 10-100 mM). Use gentle warming or vortexing if necessary.
Test Dilution: Perform a serial dilution of the stock solution into your final aqueous buffer or media. It is critical that the final concentration of the co-solvent in the assay is low (typically <1%, often <0.1%) to avoid artifacts or toxicity.
Observe for Precipitation: After dilution, visually inspect the solutions immediately and after a set period (e.g., 1-2 hours) for any signs of cloudiness or precipitation. The highest concentration that remains clear is your working limit.
Troubleshooting: If the compound precipitates upon dilution, you can try:
Lowering the final concentration of the compound.
Using a combination of pH adjustment and a co-solvent. First, prepare a stock solution in a buffer at pH 7.4, then add a small amount of co-solvent to further enhance solubility.
Screening a different co-solvent.
Table 2: Common Co-solvents for Research Applications
Co-solvent
Abbreviation
Polarity
Key Characteristics
Dimethyl Sulfoxide
DMSO
High
Excellent solubilizing power; can be toxic to cells at >0.5% v/v.[11]
Ethanol
EtOH
High
Biocompatible at low concentrations; volatile.
Polyethylene Glycol 400
PEG 400
Medium
Low toxicity; commonly used in formulations.[9][11]
For highly challenging cases or when developing a formulation for in vivo studies, advanced excipients like surfactants and cyclodextrins may be required.
FAQ 4: My compound is still not soluble enough. What are surfactants and cyclodextrins, and can they help?
Surfactants: These are amphiphilic molecules that, above a certain concentration (the critical micelle concentration), form spherical structures called micelles in water. The hydrophobic core of the micelle can encapsulate poorly soluble compounds, while the hydrophilic outer shell keeps the entire complex dissolved in the aqueous phase.[11][12]
Cyclodextrins (CDs): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[13][14] They can encapsulate a poorly soluble "guest" molecule (like your compound) into their central cavity, forming a water-soluble "inclusion complex."[14][15] This is a widely used method to improve the solubility, stability, and bioavailability of drugs.[16]
Table 3: Common Surfactants and Cyclodextrins
Class
Example
Application Notes
Surfactant
Polysorbate 80 (Tween® 80)
Non-ionic, low toxicity, widely used in parenteral formulations.
Surfactant
Cremophor® EL
Non-ionic, potent solubilizer, but associated with some toxicity.
Cyclodextrin
Hydroxypropyl-β-Cyclodextrin (HPβCD)
High aqueous solubility, low toxicity, commonly used to solubilize hydrophobic drugs.[13][16]
Cyclodextrin
Sulfobutylether-β-Cyclodextrin (SBEβCD)
High aqueous solubility, negatively charged, excellent safety profile.
Section 5: Decision-Making Guide for Solubility Enhancement
FAQ 5: How do I choose the right solubilization strategy for my experiment?
The optimal strategy depends on your experimental context, including the required concentration, the biological system being used, and the route of administration for in vivo studies. Use the following decision tree to guide your choice.
Caption: Decision tree for selecting a solubilization strategy.
References
Wikipedia contributors. (n.d.). Cosolvent. Wikipedia. [Link]
Taylor & Francis. (n.d.). Cosolvent – Knowledge and References. Taylor & Francis Online. [Link]
GSC Online Press. (2024, February 29). A review on solubility enhancement technique for pharmaceutical drugs. GSC Biological and Pharmaceutical Sciences. [Link]
World Journal of Biology Pharmacy and Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. [Link]
Journal of Pharmaceutical Negative Results. (n.d.). SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. [Link]
Stavchansky, S., & Gowan, W. G. (n.d.). pH-solubility profiles or organic carboxylic acids and their salts. PubMed. [Link]
International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. [Link]
Celebi, N., & Ilbasmis-Tamer, S. (n.d.). A Study on Solubilization of Poorly Soluble Drugs by Cyclodextrins and Micelles: Complexation and Binding Characteristics of Sulfamethoxazole and Trimethoprim. PMC. [Link]
International Journal of Pharmaceutical and Biological Science Archive. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. [Link]
Journal of Pharmaceutical Investigation. (2025, July 30). Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. [Link]
Taylor & Francis. (2009, April 1). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Taylor & Francis Online. [Link]
National Center for Biotechnology Information. (2025, October 1). Cyclodextrins, Surfactants and Their Inclusion Complexes. PMC. [Link]
Touro Scholar. (n.d.). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. [Link]
Chemistry LibreTexts. (2022, October 4). 4.2.3: Structure and Properties of Carboxylic Acids. [Link]
Preventing thermal degradation of 2-(1-(Nitromethyl)cyclobutyl)acetic acid during synthesis
Welcome to the technical support center for the synthesis and handling of 2-(1-(nitromethyl)cyclobutyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working wit...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the synthesis and handling of 2-(1-(nitromethyl)cyclobutyl)acetic acid. This guide is designed for researchers, chemists, and drug development professionals who are working with this valuable intermediate, a key precursor in the synthesis of Gabapentin analogues.[1][2][3][4] The presence of both a nitroalkane and a carboxylic acid moiety within a strained cyclobutane ring system presents unique stability challenges. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you mitigate thermal degradation and optimize your synthetic outcomes.
Troubleshooting Guide: Diagnosing and Solving Synthesis Issues
This section addresses specific experimental problems. The diagnostic workflow below can help you pinpoint the root cause of common issues.
Caption: Proposed thermal degradation pathways.
Q2: What are the optimal reaction conditions to minimize degradation?
While the optimal conditions must be determined empirically for your specific setup, the following table provides a conservative starting point based on the known chemistry of nitroalkanes.
Parameter
Recommended Condition
Rationale
Temperature
Maintain below 50 °C; ideally 25-40 °C.
Many nitroalkane reactions, even enzymatic ones, show significant decomposition at elevated temperatures (e.g., >50-75 °C). [5][6]
Atmosphere
Inert (Nitrogen or Argon)
Prevents side reactions with atmospheric oxygen and moisture that can generate catalytic impurities.
pH
Neutral to slightly acidic
Strong bases will deprotonate the α-carbon to the nitro group, forming a nitronate salt. While useful in some reactions, nitronates have different stability profiles and can lead to undesired pathways. [7]
Solvents
Aprotic solvents (e.g., THF, Dichloromethane)
Avoids potential side reactions associated with protic solvents and the carboxyl or nitro groups.
Light
Protect from light
Use an amber glass flask or cover the reaction vessel with aluminum foil. UV light can promote radical formation and initiate decomposition.
Q3: How can I monitor the reaction for the onset of degradation in real-time?
Visual Cues: The first sign is often a color change from pale yellow to orange, brown, or black.
Thermal Monitoring: A sudden, unexpected rise in the internal reaction temperature (an exotherm) is a critical warning sign of a runaway decomposition.
Thin-Layer Chromatography (TLC): At regular intervals, pull a small aliquot from the reaction. The appearance of a new, often polar, "smear" or spot at the baseline on the TLC plate is indicative of byproduct formation.
Headspace Gas Analysis: If equipped, an in-line CO₂ or NOx sensor can provide immediate quantitative evidence of decomposition.
Q4: What are the best practices for storing the final 2-(1-(nitromethyl)cyclobutyl)acetic acid product?
Given its inherent thermal lability, proper storage is crucial to maintain purity and prevent slow decomposition over time.
Temperature: Store at low temperatures, preferably refrigerated (2-8 °C) or frozen (< -15 °C) for long-term storage.
Atmosphere: Store under an inert atmosphere (Argon is preferred for long-term storage due to its density).
Container: Use an amber glass vial with a tightly sealed, Teflon-lined cap.
Purity: Ensure the product is highly pure before storage. Residual catalysts or acidic/basic impurities can accelerate degradation even at low temperatures.
Protocol: Synthesis with Emphasis on Thermal Control
This protocol outlines a generalized procedure for a key synthetic step, highlighting the critical control points (CCP) for preventing thermal degradation.
Caption: Synthesis workflow with critical control points.
References
Reduction in the Thermal Stability of Nitro-Containing Compounds due to Cross-Catalyzed Autocatalytic Decomposition Caused by Nitro-Containing Impurities.
Analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. SciELO.
Thermal Hazard Analysis of Nitroarom
Thermal Decomposition of Aliphatic Nitro-compounds.
Kinetics and Mechanisms of Thermal Decomposition of Nitroarom
Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids. PMC.
Nitroalkanes as Versatile Nucleophiles for Enzymatic Synthesis of Noncanonical Amino Acids.
Thermal Stability Evaluation of Nitroalkanes with Differential Scanning Calorimetry. ACS.org.
Iminium salt mediated nitro decarboxylation of α, β-unsaturated acids for the synthesis of β–nitro styrenes under non–c.
Synthesis of Nitroalkanes. Wiley-VCH.
Notes on Preparation and important reactions of nitro compounds, nitriles, isonitriles. Unknown Source.
Iminium salt mediated nitro decarboxylation of α, β-unsaturated acids for the synthesis of β–nitro styrenes under non–conventional conditions.
The Decomposition of α-Nitrocarboxylic Acids. With Some Remarks on the Decomposition of β-Ketocarboxylic Acids.
Technical Support Center: Optimizing Catalyst Loading for 2-(1-(Nitromethyl)cyclobutyl)acetic Acid Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 2-(1-(nitromethyl)cyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide solut...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support center for the catalytic hydrogenation of 2-(1-(nitromethyl)cyclobutyl)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide solutions to common issues encountered during this pivotal chemical transformation. As your Senior Application Scientist, I will provide not just procedural steps, but also the underlying rationale to empower your experimental design and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Q1: What are the recommended catalysts for the hydrogenation of 2-(1-(nitromethyl)cyclobutyl)acetic acid?
A1: For the reduction of an aliphatic nitro group in a molecule like 2-(1-(nitromethyl)cyclobutyl)acetic acid, the most common and effective heterogeneous catalysts are Palladium on Carbon (Pd/C) and Raney Nickel.[1][2][3]
Palladium on Carbon (Pd/C): This is often the first choice for nitro group reductions due to its high activity and efficiency.[1] It is typically used in a 5% or 10% loading on the carbon support.
Raney Nickel: This is an excellent alternative, particularly if there are other functional groups in the molecule that might be sensitive to hydrogenolysis with Pd/C.[1] It is a non-pyrophoric slurry in water, but care must be taken as it can become pyrophoric upon drying.[4]
Q2: What is a typical starting catalyst loading for this reaction?
A2: A good starting point for catalyst loading is typically between 5-10 mol% of the active metal relative to the substrate. For a 5% Pd/C catalyst, this would translate to a weight percentage of the catalyst to the substrate. The optimal loading will depend on several factors including the purity of your starting material, the reaction scale, and the desired reaction time.[5]
Q3: How does catalyst loading affect the reaction rate and selectivity?
A3: Catalyst loading is a critical parameter that directly influences both the reaction kinetics and selectivity.[6][7]
Insufficient Loading: This will result in slow or incomplete conversion of the starting material.[6][7]
Excessive Loading: While it may increase the reaction rate, it can also lead to an increase in side reactions due to an overabundance of active sites.[6][7] This can be particularly problematic if there are other reducible functional groups in the molecule. An experimental study on a similar reaction showed that increasing catalyst loading primarily increases the reaction rate, not the overall hydrogen uptake.[8]
Q4: What are the key safety precautions to consider when working with hydrogenation catalysts like Pd/C and Raney Nickel?
A4: Both Pd/C and Raney Nickel can be pyrophoric, especially after use when they are saturated with hydrogen.[9][10]
Handling: Always handle these catalysts in an inert atmosphere (e.g., nitrogen or argon) and never allow them to become dry, especially after the reaction.[11][12]
Quenching and Disposal: After the reaction, the catalyst should be carefully filtered and the filter cake should be kept wet.[11] The spent catalyst should be quenched by slowly adding it to a large volume of water.[9] Dispose of the quenched catalyst in a dedicated, clearly labeled waste container.
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments in a question-and-answer format.
Q: My reaction is very slow or has stalled. What are the likely causes and how can I fix it?
A: A sluggish or stalled reaction is a common issue in catalytic hydrogenation. The root cause can often be traced to one of the following:
Poor Catalyst Activity:
Cause: The catalyst may have lost its activity due to prolonged storage or improper handling.
Solution: Use a fresh batch of catalyst. Ensure that the catalyst has been stored under appropriate conditions (e.g., Raney Nickel as a slurry in water).
Insufficient Catalyst Loading:
Cause: The amount of catalyst may be too low for the reaction to proceed at a reasonable rate.
Solution: Incrementally increase the catalyst loading. A systematic approach, as outlined in the experimental protocol below, is recommended.
Catalyst Poisoning:
Cause: Impurities in your starting material, solvent, or hydrogen gas can poison the catalyst.[13] Common poisons for palladium and nickel catalysts include sulfur compounds (e.g., thiols, thioethers), and certain nitrogen-containing compounds.[14]
Solution:
Purify Starting Materials: Ensure your 2-(1-(nitromethyl)cyclobutyl)acetic acid and solvent are of high purity. Recrystallization of the starting material or passing the solvent through a plug of activated alumina can remove many impurities.
Use High-Purity Hydrogen: Ensure the hydrogen gas is of high purity.
Inadequate Hydrogen Pressure:
Cause: For some substrates, atmospheric pressure hydrogenation may not be sufficient.
Solution: If your equipment allows, try increasing the hydrogen pressure.
Poor Mass Transfer:
Cause: In a heterogeneous reaction, efficient mixing is crucial for the substrate and hydrogen to interact with the catalyst surface.
Solution: Increase the stirring rate to ensure the catalyst is well suspended in the reaction mixture.
Q: I am observing the formation of byproducts. How can I improve the selectivity of my reaction?
A: The formation of byproducts is often related to the reaction conditions and catalyst choice.
Over-hydrogenation:
Cause: If your molecule contains other reducible functional groups, they may also be reduced under the reaction conditions.
Solution:
Catalyst Choice: Raney Nickel is sometimes less prone to causing hydrogenolysis of sensitive functional groups compared to Pd/C.[1]
Optimize Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop the reaction as soon as the starting material is consumed to prevent further reduction of the product.
Formation of Intermediates:
Cause: Incomplete reduction can lead to the accumulation of intermediates such as the corresponding oxime or hydroxylamine.
Solution:
Increase Catalyst Loading or Hydrogen Pressure: This can help drive the reaction to completion.
Optimize Reaction Temperature: Gently warming the reaction may help to overcome the activation energy for the final reduction step, but be cautious as this can also promote side reactions.
Experimental Protocols
Protocol 1: Small-Scale Screening for Optimal Catalyst Loading
This protocol outlines a systematic approach to determine the optimal catalyst loading for your specific substrate and reaction conditions.
Materials:
2-(1-(nitromethyl)cyclobutyl)acetic acid
5% Palladium on Carbon (Pd/C) or Raney Nickel (slurry in water)
Methanol (or other suitable solvent)
Hydrogen gas supply (balloon or pressurized vessel)
Small-scale reaction vessels (e.g., 10 mL round-bottom flasks or vials)
Magnetic stirrer and stir bars
TLC plates and developing chamber or LC-MS for reaction monitoring
Procedure:
Set up Parallel Reactions: Prepare a series of identical reaction vessels.
Substrate Addition: To each vessel, add a precisely weighed amount of 2-(1-(nitromethyl)cyclobutyl)acetic acid (e.g., 100 mg).
Solvent Addition: Add the chosen solvent (e.g., 2 mL of methanol) to each vessel.
Catalyst Addition (Varying Loads):
To each vessel, add a different, precisely weighed amount of the catalyst. For example, for a 100 mg scale reaction, you might test catalyst loadings of 2 mg, 5 mg, 10 mg, and 20 mg of 5% Pd/C.
Safety Note: Handle the catalyst in an inert atmosphere to prevent ignition.[11]
Inert Atmosphere: Seal the vessels and purge with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
Hydrogenation: Introduce hydrogen gas to the vessels (e.g., via a balloon or by connecting to a pressurized hydrogen source).
Reaction Monitoring: Stir the reactions vigorously at room temperature. Monitor the progress of each reaction at regular intervals (e.g., every 30 minutes) by taking small aliquots for TLC or LC-MS analysis.
Data Analysis: Record the time it takes for each reaction to reach completion (i.e., complete consumption of the starting material). Note any significant differences in byproduct formation between the different catalyst loadings.
Determine Optimal Loading: The optimal catalyst loading will be the lowest amount of catalyst that provides a complete and clean conversion within a reasonable timeframe.
Catalyst Loading (mg)
Time to Completion (hours)
Observations (Byproduct Formation)
2
> 8 (incomplete)
Starting material remains
5
4
Clean conversion
10
2
Clean conversion
20
1
Minor byproduct observed
Table 1: Example data from a catalyst loading screen.
Visualizations
Workflow for Troubleshooting Hydrogenation Reactions
Caption: A decision tree for troubleshooting common issues in hydrogenation reactions.
References
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]
Singh, R. (2023). Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. International Research Journal of Engineering Science, Technology and Innovation. [Link]
H.E.L Group. (2024). Investigating Hydrogenations at Different Catalyst Loadings using the ChemSCAN. [Link]
Wang, C., et al. (2015). Poisoning effect of some nitrogen compounds on nano-sized nickel catalysts in p-nitrophenol hydrogenation. ResearchGate. [Link]
Organic Chemistry Portal. Nitro Reduction - Common Conditions. [Link]
MDPI. (2024). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. [Link]
Patsnap Eureka. (2021). Raney nickel catalyst for hydrogenation of aromatic nitro compound in fixed bed and application of Raney nickel catalyst. [Link]
ResearchGate. (2014). Effect of catalyst loading on rate of hydrogenation: Comparison of... [Link]
ACS Publications. (2011). Selective Catalytic Hydrogenation of Nitro Groups in the Presence of Activated Heteroaryl Halides. The Journal of Organic Chemistry. [Link]
PubMed. (2006). Chemoselective Hydrogenation of Nitro Compounds with Supported Gold Catalysts. [Link]
Cole-Parmer. (2004). Material Safety Data Sheet - Raney nickel, activated catalyst 50% slurry in water. [Link]
Rasayan Journal of Chemistry. (2019). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. [Link]
Scribd. Nitrile Hydrogenation with Raney Nickel. [Link]
ACS Publications. (2026). Enantioselective Copper-Catalyzed Synthesis of Hydroxylamines via Hydrofunctionalization of Alkenes using Nitroalkanes. Journal of the American Chemical Society. [Link]
ResearchGate. Effect of catalyst loading on (a) reaction kinetics (b) initial rate... [Link]
PubMed. (2006). Chemoselective hydrogenation of nitro compounds with supported gold catalysts. [Link]
PMC. (2024). Selective hydrogenation of nitro compounds to amines by coupled redox reactions over a heterogeneous biocatalyst. [Link]
Royal Society of Chemistry. (2020). Selective hydrogenation of nitroarenes under mild conditions by the optimization of active sites in a well defined Co@NC catalyst. Green Chemistry. [Link]
Google Patents. (2013).
ACS Publications. (2021). High Turnover Pd/C Catalyst for Nitro Group Reductions in Water. One-Pot Sequences and Syntheses of Pharmaceutical Intermediates. Organic Letters. [Link]
ResearchGate. (2025). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst. [Link]
Wako. (n.d.). Hydrogenation (atmospheric pressure) with Pd/C. [Link]
Reddit. (2022). Hydrogenation reaction tips and tricks. r/Chempros. [Link]
MDPI. (2021). Recent Advances of Pd/C-Catalyzed Reactions. [Link]
YouTube. (2018). Palladium on Carbon (Pd/C), Raney Ni - HOW TO USE AND QUENCH LABORATORY SAFETY TRICKS || Lab - 1.3. [Link]
ACS Chemical Health & Safety. (2015). Hazards associated with laboratory scale hydrogenations. [Link]
ACS Publications. (2004). Accelerated Process Development of Pharmaceuticals: Selective Catalytic Hydrogenations of Nitro Compounds Containing Other Functionalities. [Link]
Wiley Online Library. (2025). Solvent-Free Mechanocatalytic Reduction of Nitro Compounds with Hydrogen Gas and its Application in the Synthesis of Drugs and their Intermediates. Advanced Synthesis & Catalysis. [Link]
Journal of Chemical Technology and Metallurgy. (2018). Hydrogenation of aromatic nitro-compounds of a different structure in a liquid phase. [Link]
Organic Chemistry Portal. Amine synthesis by nitro compound reduction. [Link]
ChemRxiv. (2021). Cofactor-free biocatalytic hydrogenation of nitro compounds for synthesis of amines. [Link]
A Comparative Guide to 2-(1-(Nitromethyl)cyclobutyl)acetic Acid and 1-(Nitromethyl)cyclohexaneacetic Acid for Drug Development Professionals
This in-depth technical guide provides a comprehensive comparison of 2-(1-(nitromethyl)cyclobutyl)acetic acid and 1-(nitromethyl)cyclohexaneacetic acid. Designed for researchers, scientists, and professionals in drug dev...
Author: BenchChem Technical Support Team. Date: March 2026
This in-depth technical guide provides a comprehensive comparison of 2-(1-(nitromethyl)cyclobutyl)acetic acid and 1-(nitromethyl)cyclohexaneacetic acid. Designed for researchers, scientists, and professionals in drug development, this document delves into the synthesis, physicochemical properties, and potential applications of these two structurally related compounds. By leveraging experimental data and established chemical principles, this guide aims to illuminate the nuanced differences that arise from the core cycloalkane scaffold, offering insights to inform rational drug design.
Introduction
In the landscape of medicinal chemistry, the selection of a molecular scaffold is a critical decision that profoundly influences the ultimate pharmacological profile of a drug candidate. Small cycloalkanes, in particular, have garnered significant interest as they offer a means to explore chemical space in three dimensions, often leading to improved potency, selectivity, and pharmacokinetic properties.[1][2] This guide focuses on a comparative analysis of two intriguing building blocks: 2-(1-(nitromethyl)cyclobutyl)acetic acid and 1-(nitromethyl)cyclohexaneacetic acid. While differing by only a single methylene unit in their cyclic core, the inherent properties of the cyclobutane and cyclohexane rings bestow upon these molecules distinct chemical personalities.
1-(Nitromethyl)cyclohexaneacetic acid is a known intermediate in the synthesis of Gabapentin, an anticonvulsant and analgesic drug, highlighting the pharmaceutical relevance of this structural motif.[3][4] In contrast, its cyclobutane-containing counterpart is a less explored entity, yet it holds the potential for unique advantages in drug design due to the distinct stereoelectronic properties of the four-membered ring.[5][6] This guide will dissect these differences, providing a foundational understanding to aid in the strategic selection and application of these compounds in drug discovery programs.
Structural and Physicochemical Comparison
The fundamental difference between the two title compounds lies in their cycloalkane core. The cyclobutane ring in 2-(1-(nitromethyl)cyclobutyl)acetic acid is characterized by significant ring strain, approximately 26.3 kcal/mol, which is absent in the relatively strain-free cyclohexane ring of 1-(nitromethyl)cyclohexaneacetic acid.[5][7] This difference in ring strain has profound implications for the molecules' reactivity and conformational preferences.
The cyclobutane ring adopts a rigid, puckered conformation, which can be advantageous in drug design by locking the appended functional groups into a specific spatial arrangement, potentially enhancing binding affinity to a biological target.[2][5] Conversely, the cyclohexane ring is more flexible, existing in a dynamic equilibrium of chair and boat conformations, which may lead to an entropic penalty upon binding.[1][8]
Caption: Chemical structures of the two compounds.
The rigid nature of the cyclobutane ring limits conformational freedom.
Reactivity
Higher predicted reactivity
Lower predicted reactivity
The high ring strain of cyclobutane makes it more susceptible to ring-opening reactions.[5]
Acidity of α-Hydrogen (to NO2)
Predicted to be slightly higher
Predicted to be slightly lower
The increased s-character of the C-H bonds in cyclobutane may slightly increase the acidity.[7]
Predicted Solubility
Potentially higher
Potentially lower
Cyclobutane-containing molecules can exhibit improved physicochemical properties, including solubility.[1]
The strong electron-withdrawing nature of the nitro group significantly influences the reactivity of both molecules.[9][10] This inductive effect increases the acidity of the α-hydrogen on the nitromethyl group, making it susceptible to deprotonation and subsequent reactions.[9][10] This property is key to the synthetic utility of these compounds.
Caption: Key differences between cyclobutane and cyclohexane scaffolds.
Synthesis and Reactivity
The synthesis of 1-(nitromethyl)cyclohexaneacetic acid and its esters is well-documented in patent literature, primarily as a key intermediate for Gabapentin.[3][4] A common approach involves the Michael addition of nitromethane to an ethyl cyclohexylideneacetate precursor.[4]
Experimental Protocol: Synthesis of 1-(Nitromethyl)cyclohexaneacetic Acid
Step 1: Synthesis of Ethyl 1-(nitromethyl)cyclohexaneacetate [4]
To a suspension of potassium carbonate (0.469 mol) in dimethyl sulfoxide (469.5 mL), add a solution of ethyl cyclohexylideneacetate (0.939 mol) and nitromethane (1.408 mol) over 1-2 hours at 95°C.
Continue stirring at 95°C for an additional 2-3 hours after the addition is complete.
Cool the reaction mixture with an ice-water bath and acidify with concentrated hydrochloric acid (approx. 150 mL).
Dilute the mixture with 1.5 L of water and extract with petroleum ether.
Wash the combined organic phases with water until neutral, dry over anhydrous sodium sulfate, and concentrate under vacuum to yield ethyl 1-(nitromethyl)cyclohexaneacetate as an oil.
Step 2: Hydrolysis to 1-(Nitromethyl)cyclohexaneacetic Acid [3]
Dissolve the ethyl ester (0.02 mol) in a mixture of methanol (50 mL) and 10% aqueous potassium hydroxide (20 mL).
Stir the mixture at room temperature for 24 hours.
Remove the methanol under vacuum.
Adjust the pH of the resulting aqueous solution to 7 with a 10% aqueous solution of potassium dihydrogen phosphate.
Extract the aqueous solution three times with ethyl acetate.
Dry the combined organic layers over sodium sulfate and concentrate to yield 1-(nitromethyl)cyclohexaneacetic acid.
A plausible synthetic route for 2-(1-(nitromethyl)cyclobutyl)acetic acid can be extrapolated from the synthesis of its cyclohexane analog and general methods for the synthesis of α-nitro carboxylic acids.[11][12] The key would be the synthesis of the corresponding cyclobutylideneacetate precursor.
Proposed Experimental Protocol: Synthesis of 2-(1-(Nitromethyl)cyclobutyl)acetic Acid
Step 1: Synthesis of Ethyl 2-cyclobutylideneacetate
Perform a Horner-Wadsworth-Emmons reaction between cyclobutanone and triethyl phosphonoacetate using a suitable base such as sodium hydride in an anhydrous solvent like tetrahydrofuran.
Work up the reaction by quenching with a saturated aqueous solution of ammonium chloride and extracting with an organic solvent.
Purify the resulting ethyl 2-cyclobutylideneacetate by column chromatography.
Step 2: Synthesis of Ethyl 2-(1-(nitromethyl)cyclobutyl)acetate
Following a similar procedure to the cyclohexane analog, perform a Michael addition of nitromethane to ethyl 2-cyclobutylideneacetate using a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in a suitable solvent.
Step 3: Hydrolysis to 2-(1-(Nitromethyl)cyclobutyl)acetic Acid
Hydrolyze the resulting ester using a base such as lithium hydroxide in a mixture of tetrahydrofuran and water.
Acidify the reaction mixture and extract the product with an organic solvent.
Purify the final product by recrystallization or column chromatography.
Caption: Synthetic workflows for the two title compounds.
The higher reactivity of the cyclobutane ring may present both challenges and opportunities. While it could lead to potential instability and side reactions, it could also be exploited for further synthetic transformations.[5] The reduction of the nitro group in both compounds to the corresponding amine would yield GABA analogs, which are of significant interest in neuroscience research.[3][13]
Potential Applications in Drug Development
The choice between a cyclobutane and a cyclohexane scaffold can have a significant impact on the biological activity and pharmacokinetic properties of a molecule. The rigid nature of the cyclobutane ring can lead to a more defined orientation of substituents, which may result in higher binding affinity and selectivity for a biological target.[2][5] For instance, in the development of a Hepatitis C virus (HCV) NS3/4A protease inhibitor, a cyclobutane-containing analog demonstrated significantly higher potency compared to its cyclopropyl and cyclopentyl counterparts.[5]
Furthermore, the incorporation of a cyclobutane moiety has been shown to improve metabolic stability in certain drug candidates.[2] The replacement of a metabolically labile cyclohexane ring with a difluorocyclobutane group was a key optimization step in the development of the IDH1 inhibitor ivosidenib.[2]
The nitro group itself is a versatile functional handle that can be transformed into a variety of other groups, including amines, carbonyls, and oximes, further expanding the synthetic utility of these building blocks.[9][14] The primary amine derived from the reduction of the nitro group is a common pharmacophore in many centrally acting agents.
Conclusion
References
CN1221525C - Process for the synthesis of 1-(aminomethyl)
1-(Nitromethyl)cyclohexaneacetic Acid Ethyl Ester — Chemical Substance Information. [Link]
US5091567A - Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid.
Design and Synthesis of a 3D Cyclobutane Fragment Library - White Rose Research Online. [Link]
Cyclobutanes in Small‐Molecule Drug Candidates. [Link]
Cyclobutanes in Small‐Molecule Drug Candidates - PMC. [Link]
US6521788B2 - Process for the preparation of 1-aminomethyl-1-cyclohexaneacetic acid - Google P
US3518302A - Process for the preparation of alpha nitro-ketones and carboxylic acids - Google P
Substituent effects on the equilibria between cyclopropylcarbinyl, bicyclobutonium, homoallyl, and cyclobutyl cations - ChemRxiv. [Link]
CYCLIC STEREOCHEMISTRY SEM-5, CC-12 PART-8, PPT-8 Part-8: Conformation and Reactivity in Cyclohexane-I CONTENTS 1. Steric Effe - St. Paul's Cathedral Mission College. [Link]
α-Nitro Ketone as an Electrophile and Nucleophile: Synthesis of 3-Substituted 2-Nitromethylenetetrahydrothiophene and -tetrahydrofuran as Drosophila Nicotinic Receptor Probes | The Journal of Organic Chemistry - ACS Publications. [Link]
Synthesis of α-Nitro Carbonyls via Nitrations in Flow | The Journal of Organic Chemistry. [Link]
Conversion of nitroalkanes into carboxylic acids via iodide catalysis in water - Chemical Communications (RSC Publishing). [Link]
development of asymmetric routes to biologically active cyclic molecules: synthesis of carbocycles and heterocycles - Homi Bhabha National Institute. [Link]
The Applications of Nitromethane as Reagent and Solvent in Organic Synthesis: Reactions and Applications | Request PDF - ResearchGate. [Link]
Mannich Reaction of Aromatic Ketones Based on Acetic Acid as Solvent and Catalyst. [Link]
Reactivity of substituted aliphatic nitro-compounds with nucleophiles - RSC Publishing. [Link]
Validation of LC-MS/MS Methods for 2-(1-(Nitromethyl)cyclobutyl)acetic Acid Quantification: A Comparative Guide
Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals. Introduction & Pharmacological Context 2-(1-(Nitromethyl)cyclobutyl)acetic acid (CAS 779310-32-6) is a critical synthetic inter...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, Process Engineers, and Drug Development Professionals.
Introduction & Pharmacological Context
2-(1-(Nitromethyl)cyclobutyl)acetic acid (CAS 779310-32-6) is a critical synthetic intermediate in the development of next-generation gabapentinoids. While legacy drugs like gabapentin and pregabalin are established ligands for the
α2−δ
subunit of voltage-gated calcium channels, novel cyclobutyl and cyclopropyl
β
-amino acid analogues have been engineered to enhance binding affinity and cross the blood-brain barrier more efficiently, providing superior efficacy in neuropathic pain models [1].
During the synthesis of these cyclobutyl GABA analogues, the nitro group of 2-(1-(Nitromethyl)cyclobutyl)acetic acid is catalytically reduced to an amine. Accurate quantification of the unreacted nitro-intermediate is essential for Process Analytical Technology (PAT) to monitor reaction kinetics, and for Genotoxic Impurity (GTI) profiling, as aliphatic nitro compounds can be flagged as potentially mutagenic impurities requiring strict parts-per-million (ppm) control.
Unlike the final zwitterionic APIs (e.g., gabapentin), which possess a basic amine and are readily analyzed via positive electrospray ionization (ESI+) [2], the nitro-intermediate relies entirely on its carboxylic acid moiety (pKa ~4.5) for ionization.
Causality in Method Design:
Ionization Mode: The molecule must be analyzed in negative mode (ESI-), yielding a robust
[M−H]−
precursor ion at m/z 172.1.
Fragmentation Mechanics: Collision-induced dissociation (CID) of aliphatic nitro-carboxylic acids typically results in the neutral loss of
HNO2
(47 Da). The transition m/z 172.1
→
125.1 provides the highest signal-to-noise ratio for trace quantification [3].
Matrix Suppression: Synthetic matrices contain high concentrations of salts, unreacted catalysts, and organic byproducts that cause severe ion suppression in ESI-. Robust chromatographic separation prior to ionization is non-negotiable.
Product Comparison: Core-Shell SPP vs. Fully Porous FPP Columns
To overcome the matrix challenges inherent to crude synthetic mixtures, we objectively compare two leading chromatographic architectures for this assay.
Alternative Product: 1.7 µm Fully Porous Particle (FPP) C18 Column.
Why SPP outperforms FPP for this specific application:
Sub-2-µm FPP columns provide maximum theoretical plates but possess narrow interstitial spaces that rapidly clog with residual polymers from synthetic reaction mixtures. Core-Shell 2.6 µm particles provide equivalent efficiency—due to a shortened diffusion path in the porous silica shell limiting longitudinal diffusion—but generate 50% less backpressure. This allows for higher flow rates and dramatically extends column lifetime in crude matrices.
SPP reduces system wear and allows higher flow rates.
Theoretical Plates (N)
~200,000 / meter
~220,000 / meter
Comparable resolving power for impurity separations.
Matrix Tolerance
High (Larger frit porosity)
Low (Prone to rapid clogging)
SPP is ideal for crude synthetic reaction mixtures.
Cost per Injection
Low (Extended column life)
High (Frequent replacement needed)
SPP provides better ROI in high-throughput PAT.
Experimental Methodology: A Self-Validating Protocol
The following protocol establishes a self-validating system utilizing internal standard (IS) normalization to correct for any matrix-induced ion suppression.
Fig 2. High-throughput LC-MS/MS analytical workflow for nitro-intermediate quantification.
Step 1: Sample Preparation (Crash & Dilute)
Transfer 50 µL of the crude reaction aliquot into a 1.5 mL microcentrifuge tube.
Add 450 µL of ice-cold Methanol spiked with 100 ng/mL of the Internal Standard (3,3-Dimethyl-4-nitrobutanoic acid).
Expert Rationale: Methanol effectively precipitates polymeric synthetic byproducts and inorganic salts while ensuring the highly polar nitro-acid remains perfectly soluble.
Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.
Critical Step: Dilute the supernatant 1:10 in the initial mobile phase (95% Water / 5% Acetonitrile).
Expert Rationale: Injecting a high-organic (Methanol) sample onto a reverse-phase column causes severe peak broadening known as the "solvent effect." Aqueous dilution focuses the analyte into a sharp band at the head of the column.
Step 2: LC-MS/MS Conditions
System: Agilent 1290 Infinity II UHPLC coupled to a 6470 Triple Quadrupole MS [3].
Column: Phenomenex Kinetex 2.6 µm C18, 100 x 2.1 mm.
Mobile Phase A: 0.1% Formic Acid in MS-grade Water.
Expert Rationale: While basic mobile phases (e.g., Ammonium Hydroxide) enhance ESI- ionization of carboxylic acids, 2-(1-(Nitromethyl)cyclobutyl)acetic acid is highly polar. If fully deprotonated in the mobile phase, it loses retention on the C18 column and elutes in the void volume where matrix suppression is catastrophic. 0.1% Formic Acid keeps the molecule neutral for optimal chromatographic retention; the high voltage in the ESI source will still efficiently drive gas-phase deprotonation.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 5% B to 60% B over 3.0 minutes, flush at 95% B for 1.0 min, re-equilibrate at 5% B for 1.5 min. Flow rate: 0.5 mL/min.
The Core-Shell SPP method was validated according to ICH M10 guidelines for bioanalytical and synthetic matrix assays. The use of the IS-normalized matrix factor proves the trustworthiness and robustness of the dilute-and-shoot protocol.
For the quantification of 2-(1-(Nitromethyl)cyclobutyl)acetic acid in crude synthetic matrices, Core-Shell SPP columns (2.6 µm) objectively outperform traditional sub-2-µm FPP columns. By combining the high-efficiency, low-backpressure architecture of SPP columns with a targeted aqueous-dilution sample preparation and ESI- MRM detection, laboratories can achieve robust, high-throughput PAT monitoring without succumbing to rapid column degradation or matrix-induced ion suppression.
References
Schwarz, J. B., et al. (2005). "Novel cyclopropyl beta-amino acid analogues of pregabalin and gabapentin that target the alpha2-delta protein." Journal of Medicinal Chemistry, 48(8), 3026-3035. URL:[Link]
Nagaraju, P., & Kodali, B. (2022). "LC-MS/MS Quantification of Tramadol and Gabapentin Utilizing Solid Phase Extraction." Journal of Pharmacy & Bioallied Sciences, 14(3), 163-169. URL:[Link]
Agilent Technologies. (2020). "Simultaneous Quantitation of Four Impurities in Clozapine API Using the Agilent 6470 Triple Quadrupole LC/MS." Agilent Application Notes. URL:[Link]
A Head-to-Head Battle of the Rings: Comparative Reactivity of Cyclobutyl vs. Cyclohexyl Derivatives in Drug Synthesis
A Senior Application Scientist's Guide to Navigating Reactivity in Small Carbocycles In the intricate world of medicinal chemistry, the scaffold of a drug molecule is paramount. Among the most fundamental and frequently...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Navigating Reactivity in Small Carbocycles
In the intricate world of medicinal chemistry, the scaffold of a drug molecule is paramount. Among the most fundamental and frequently employed carbocyclic structures are the four-membered cyclobutane and the six-membered cyclohexane rings. While they may appear as simple aliphatic rings, their underlying structural and electronic properties give rise to vastly different chemical behaviors. This guide provides an in-depth comparison of the reactivity of cyclobutyl and cyclohexyl derivatives, offering researchers the foundational knowledge to make informed decisions in the synthesis of next-generation therapeutics. We will explore how ring strain and conformational dynamics dictate reaction pathways, ultimately influencing their strategic application in drug design.
The Foundation: Conformational Analysis and Ring Strain
The reactivity of any cyclic system is fundamentally governed by its three-dimensional structure and inherent stability. Cyclobutane and cyclohexane exist at opposite ends of the ring strain spectrum for common cycloalkanes.
Cyclohexane: The Strain-Free Standard
The cyclohexane ring is the benchmark for stability in cycloalkanes.[1] It achieves a virtually strain-free state by adopting a puckered chair conformation .[2] In this arrangement, all C-C-C bond angles are approximately 109.5°, the ideal tetrahedral angle, thus eliminating angle strain.[3] Furthermore, all hydrogen atoms on adjacent carbons are perfectly staggered, which negates torsional strain.[3] This conformational stability means that cyclohexane derivatives are relatively unreactive and behave much like their acyclic alkane counterparts.
Substituents on a cyclohexane ring occupy two distinct positions: axial (pointing up or down, parallel to the ring axis) and equatorial (pointing out from the perimeter of the ring). The ring can undergo a "ring flip," interconverting axial and equatorial positions.[4] Generally, substituents prefer the more stable equatorial position to minimize steric hindrance.[4]
Cyclobutane: A Compromise of Strains
In stark contrast, the cyclobutane ring is significantly strained. A planar cyclobutane would have C-C-C bond angles of 90°, a major deviation from the ideal 109.5°, leading to substantial angle strain.[5] To alleviate the equally severe torsional strain that would result from all eight hydrogens being fully eclipsed in a planar structure, the ring puckers into a "butterfly" conformation.[4][5] This puckering reduces torsional strain but slightly increases angle strain by decreasing the bond angles to about 88°.[3][5]
This combination of angle and torsional strain, totaling approximately 26 kcal/mol, makes the cyclobutane ring thermodynamically unstable and thus more reactive than cyclohexane.[6][7] The bonds within the ring are weaker, and reactions that lead to a release of this strain are often energetically favored.
Table 1: Comparative Properties of Cyclobutane and Cyclohexane
Reactivity Showdown: SN1, SN2, E1, and E2 Reactions
The structural differences between cyclobutyl and cyclohexyl systems have profound consequences for their behavior in nucleophilic substitution and elimination reactions, which are cornerstones of synthetic organic chemistry.
Nucleophilic Substitution (SN1 & SN2)
SN2 Reactions: The bimolecular SN2 mechanism requires a nucleophile to attack the carbon center from the backside, opposite to the leaving group.[8]
Cyclohexyl Derivatives: For an SN2 reaction to occur on a cyclohexane ring, the nucleophile must have a clear path for backside attack. This is sterically demanding. If the leaving group is in an axial position, the approach is hindered by the other axial hydrogens on the same side of the ring (1,3-diaxial interactions). If the leaving group is in the more stable equatorial position, a direct backside attack is blocked by the ring itself. Therefore, SN2 reactions on cyclohexyl systems are generally slow compared to their acyclic analogues.[9]
Cyclobutyl Derivatives: The puckered nature of the cyclobutane ring also presents steric hindrance to backside attack. The reaction rates are often slower than for corresponding open-chain secondary halides but can be faster than for cyclohexyl systems, as the ring is less bulky overall.
SN1 Reactions: The unimolecular SN1 mechanism proceeds through a carbocation intermediate.[10] The rate-determining step is the formation of this cation.[11]
Cyclohexyl Derivatives: Tertiary and secondary cyclohexyl derivatives can undergo SN1 reactions. The carbocation intermediate adopts a planar or near-planar geometry, which is readily accommodated by the flexible six-membered ring.[8]
Cyclobutyl Derivatives: Solvolysis reactions (an SN1 process) of cyclobutyl derivatives are notably fast—significantly faster than for cyclopentyl or cyclohexyl systems. This rate enhancement is attributed to the relief of ring strain upon ionization. As the carbon atom re-hybridizes from sp³ to sp², the bond angles in the transition state can expand, partially alleviating the inherent strain of the four-membered ring.[12] This makes the formation of the cyclobutyl cation more favorable than one might expect based on carbocation stability alone.
Elimination Reactions (E1 & E2)
E2 Reactions: The bimolecular E2 mechanism has a strict stereochemical requirement: the leaving group and a hydrogen atom on an adjacent carbon (β-hydrogen) must be in an anti-periplanar (or trans-diaxial) arrangement.[13]
Cyclohexyl Derivatives: This requirement is perfectly met in the chair conformation when both the leaving group and the β-hydrogen are in axial positions.[14] If the leaving group is in an equatorial position, it cannot undergo an E2 reaction directly. The ring must first flip to place the leaving group in an axial position, which may be energetically unfavorable if it forces a large substituent into an axial position as well. This stereoelectronic control is a powerful tool in synthesis, allowing for selective formation of alkenes.
Cyclobutyl Derivatives: The puckered cyclobutane ring cannot achieve a perfect anti-periplanar geometry. The dihedral angle between adjacent axial-like and equatorial-like C-H bonds is not 180°. This poor orbital overlap makes the E2 reaction less efficient and generally slower for cyclobutyl derivatives compared to cyclohexyl or acyclic systems where this geometry is easily achieved.
E1 Reactions: The unimolecular E1 mechanism, like SN1, proceeds through a carbocation.
Cyclohexyl Derivatives: E1 reactions are common for tertiary and secondary cyclohexyl halides in the presence of a weak base/nucleophile.[13] The reaction typically follows Zaitsev's rule, yielding the most substituted alkene.[14]
Cyclobutyl Derivatives: The formation of the carbocation is again facilitated by the relief of ring strain. Subsequent elimination from this cation is rapid. Ring expansion can also be a competing side reaction for cyclobutyl cations, leading to cyclopentene derivatives.
Table 2: Summary of Comparative Reactivity
Reaction
Cyclobutyl Derivative
Cyclohexyl Derivative
Key Causality
SN2
Moderate rate; sterically hindered.
Slow rate; significant steric hindrance from ring structure and 1,3-diaxial interactions.
Steric hindrance to backside attack.
SN1
Fast rate.
Moderate rate.
Relief of ring strain in the transition state for cyclobutane.
E2
Slow rate.
Rate is highly dependent on conformation.
Inability to achieve ideal anti-periplanar geometry for cyclobutane vs. strict trans-diaxial requirement for cyclohexane.
E1
Fast rate; risk of rearrangement.
Moderate rate.
Relief of ring strain favors carbocation formation for cyclobutane.
Logical Flow of Reaction Pathways
The choice between substitution and elimination pathways depends on the substrate, base/nucleophile strength, and solvent. The following diagram illustrates these relationships for cyclobutyl and cyclohexyl systems.
Caption: Decision matrix for reaction pathways.
Implications in Drug Design and Synthesis: Case Studies
The distinct reactivity profiles of cyclobutane and cyclohexane directly influence their roles in medicinal chemistry.
The Cyclobutyl Moiety: A Tool for Conformational Rigidity and Metabolic Stability
The strained and rigid nature of the cyclobutane ring is increasingly exploited in drug design.[15] It can act as a conformationally restricting linker, locking a molecule into a bioactive shape to enhance potency and selectivity.[12]
Case Study: Ivosidenib (Tibsovo®) : During the development of this IDH1 inhibitor, an initial lead compound contained a cyclohexane ring. However, this moiety was found to be a site of metabolic instability.[16] A key breakthrough was replacing the cyclohexyl amine with a difluorocyclobutyl amine. This strategic swap not only blocked the metabolic "soft spot" but also leveraged the cyclobutane's rigid conformation, ultimately leading to the potent and metabolically stable drug, ivosidenib.[16]
Case Study: Carboplatin (Paraplatin®) : This widely used chemotherapy agent replaces the two chloride ligands of its predecessor, cisplatin, with a cyclobutane-1,1-dicarboxylate ligand. This change in the coordination sphere, dictated by the geometry of the cyclobutane ring, modulates the drug's reactivity and significantly reduces the severe nephrotoxicity associated with cisplatin.[16]
The Cyclohexyl Moiety: A Versatile and Stable Bioisostere
The stable and three-dimensional nature of the cyclohexane ring makes it a popular and versatile building block in drug synthesis.[17] It often serves as a bioisosteric replacement for phenyl or t-butyl groups, providing a non-planar, lipophilic scaffold that can improve binding affinity by making more contact points with a target protein.[17][18]
Case Study: Oseltamivir (Tamiflu®) : In this blockbuster antiviral drug, the cyclohexene ring serves as the core scaffold. Its synthesis, famously starting from shikimic acid, relies on the predictable stereochemistry of the cyclohexane ring to install the necessary functional groups in the correct spatial orientation for potent inhibition of the viral neuraminidase enzyme.[18]
Caption: Comparison of properties and applications.
Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for key reactions on cyclobutyl and cyclohexyl substrates.
Protocol 1: E2 Elimination of trans-2-Methylcyclohexyl Bromide
This protocol demonstrates the stereospecificity of the E2 reaction on a cyclohexane derivative, where only the hydrogen anti-periplanar to the bromine leaving group can be eliminated.
Objective: To synthesize 1-methylcyclohexene and 3-methylcyclohexene via an E2 reaction and analyze the product ratio.
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve potassium tert-butoxide in anhydrous t-BuOH.
Cool the solution to 0 °C in an ice bath.
Add trans-2-Methylcyclohexyl bromide dropwise to the stirred solution.
Allow the reaction to warm to room temperature and stir for 2 hours. Monitor progress by TLC.
Quench the reaction by adding 10 mL of water.
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Validation: Analyze the crude product by ¹H NMR spectroscopy and Gas Chromatography (GC) to determine the ratio of 1-methylcyclohexene (Zaitsev product) to 3-methylcyclohexene (Hofmann product). The trans-diaxial requirement in the starting material will heavily favor the formation of 3-methylcyclohexene, as the axial hydrogen at C6 is anti-periplanar to the axial bromine, whereas the hydrogen at C1 is not.
Protocol 2: SN1 Solvolysis of Cyclobutyl Tosylate
This protocol illustrates the accelerated SN1 reactivity of a cyclobutyl derivative due to the relief of ring strain.
Objective: To synthesize cyclobutanol via an SN1 reaction.
Materials:
Cyclobutyl tosylate (1.0 mmol)
50:50 Acetone:Water solution (10 mL)
Sodium bicarbonate (1.2 mmol)
Diethyl ether, brine, anhydrous sodium sulfate
Procedure:
Dissolve cyclobutyl tosylate in the 50:50 acetone/water solvent mixture in a round-bottom flask.
Add sodium bicarbonate to neutralize the p-toluenesulfonic acid byproduct.
Heat the mixture to reflux (approx. 60-70 °C) and stir for 4 hours. Monitor the disappearance of the starting material by TLC.
Cool the reaction mixture to room temperature.
Most of the acetone is removed under reduced pressure.
Transfer the remaining aqueous mixture to a separatory funnel and extract with diethyl ether (3 x 15 mL).
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
Filter and carefully concentrate the solvent under reduced pressure to yield crude cyclobutanol.
Validation: Purify the product by column chromatography if necessary. Confirm the structure of cyclobutanol using ¹H NMR, ¹³C NMR, and IR spectroscopy (presence of a broad O-H stretch). Compare the reaction time to a similar solvolysis of cyclohexyl tosylate under identical conditions to qualitatively observe the rate enhancement.
Caption: Experimental workflows for key reactions.
Conclusion
The choice between incorporating a cyclobutyl or a cyclohexyl derivative into a drug candidate is a decision with far-reaching synthetic and pharmacological consequences. The cyclohexane ring offers a stable, predictable, and three-dimensional scaffold, with its reactivity governed by well-understood stereoelectronic principles. In contrast, the cyclobutane ring provides a strained, rigid, and more reactive template. Its propensity to undergo strain-releasing reactions can be a powerful synthetic tool, while its conformational rigidity can be harnessed to improve metabolic stability and enforce a bioactive conformation. A thorough understanding of their fundamental differences in reactivity is not merely an academic exercise; it is an essential prerequisite for the rational design and efficient synthesis of innovative medicines.
References
Manning, A. T., & Williams, H. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(10), 1130-1149. [Link]
Dalal, M. (n.d.). Conformational Analysis of Cycloalkanes (Upto Six Membered Rings). Dalal Institute. [Link]
Al-Harrasi, A., et al. (2012). Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities. Mini-Reviews in Organic Chemistry, 9(4), 366-375. [Link]
Rowley, H. (n.d.). Cycloalkanes. Imperial College London. [Link]
Chemistry LibreTexts. (2026, March 10). 4.4: Conformations of Cycloalkanes. Chemistry LibreTexts. [Link]
D'hooghe, M., & De Kimpe, N. (2013). Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones. Molecules, 18(12), 15610-15656. [Link]
Foley, D. J., et al. (2022). Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library. Chemistry – A European Journal, 28(48), e202201201. [Link]
ResearchGate. (n.d.). Drug and drug candidates containing cyclobutane rings. ResearchGate. [Link]
Pearson. (n.d.). Explain why cyclopropane (C3H6) and cyclobutane (C4H8) are more... Pearson. [Link]
Wouters, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Journal of Medicinal Chemistry, 64(8), 4444-4464. [Link]
Vedantu. (2024, July 2). There is no ring strain in cyclohexane but cyclobutane class 12 chemistry CBSE. Vedantu. [Link]
Ashenhurst, J. (2014, April 3). Ring Strain In Cyclopropane And Cyclobutane. Master Organic Chemistry. [Link]
Chemistry LibreTexts. (2023, January 22). Ring Strain and the Structure of Cycloalkanes. Chemistry LibreTexts. [Link]
Asensio, A., et al. (2006). Conformational Analysis of 2-Substituted Cyclobutane-α-amino Acid Derivatives. The Journal of Organic Chemistry, 71(5), 2024-2032. [Link]
Wouters, R., et al. (2021). Cyclobutanes in Small-Molecule Drug Candidates. Radboud Repository. [Link]
Chemistry LibreTexts. (n.d.). 3.6. Strain and Conformation in Cyclic Molecules. Introduction to Organic Chemistry. [Link]
Ashenhurst, J. (2025, June 24). Comparing The SN1 vs SN2 Reactions. Master Organic Chemistry. [Link]
Ashenhurst, J. (2012, October 10). E1 vs E2: Comparing the E1 and E2 Reactions. Master Organic Chemistry. [Link]
BYJU'S. (2021, July 14). SN1 and SN2 Reaction of Haloalkanes. BYJU'S. [Link]
Open Library Publishing Platform. (n.d.). 3.1.4 – SN1 vs SN2. Organic Chemistry and Chemical Biology for the Students by the Students! (and the Profs…). [Link]
Findlay, S. (2021). Elimination Reactions (E1 and E2). University of Lethbridge. [Link]
Lumen Learning. (n.d.). 8.5. Elimination reactions. Organic Chemistry 1: An open textbook. [Link]
Open Library Publishing Platform. (n.d.). Drug Modifications to Improve Stability. An Introduction to Medicinal Chemistry & Molecular Recognition. [Link]
The Chemistry Notes. (2021, May 10). SN1 and SN2 reaction – Kinetics, Mechanism, Stereochemistry and Reactivity. The Chemistry Notes. [Link]
Scribd. (n.d.). SN1 vs SN2 Reactions of Alkyl Halides. Scribd. [Link]
Scribd. (n.d.). Understanding E1 and E2 Elimination Reactions. Scribd. [Link]
NC State University Libraries. (n.d.). Chapter 11 – Reactions of Alkyl Halides: Nucleophilic Substitutions and. Student Solutions Manual for Organic Chemistry. [Link]
Evaluating the Purity of 2-(1-(Nitromethyl)cyclobutyl)acetic Acid: A Comparative Guide to qNMR vs. Traditional Methods
However, the molecular architecture of this compound presents severe analytical challenges for traditional chromatographic techniques. This guide provides an objective, data-driven comparison of High-Performance Liquid C...
Author: BenchChem Technical Support Team. Date: March 2026
However, the molecular architecture of this compound presents severe analytical challenges for traditional chromatographic techniques. This guide provides an objective, data-driven comparison of High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Quantitative Nuclear Magnetic Resonance (qNMR), establishing why qNMR serves as the self-validating gold standard for this specific class of molecules.
The Analytical Challenge: Why Traditional Methods Fall Short
The structure of 2-(1-(Nitromethyl)cyclobutyl)acetic acid consists of a cyclobutane ring substituted with a nitromethyl group and an acetic acid moiety. It entirely lacks an extended
π
-conjugated system or aromatic ring.
HPLC-UV Limitations: Because the molecule lacks a strong chromophore, UV detection must be performed at low wavelengths (e.g., 205–210 nm). At these wavelengths, mobile phase solvents and trace impurities exhibit significant background absorbance, leading to baseline drift and wildly varying response factors. Consequently, HPLC often overestimates purity by failing to detect impurities that lack UV absorbance entirely . Furthermore, HPLC is a secondary analytical method that relies on the mass balance approach, requiring a reference standard of the exact analyte for accurate quantification .
GC-FID Limitations: The presence of a carboxylic acid moiety causes severe peak tailing and column adsorption in GC unless the sample is derivatized (e.g., via silylation). Additionally, the nitromethyl group can be thermally labile at the high temperatures required for vaporization, leading to in-situ degradation and skewed purity results.
Titrimetric Limitations: Acid-base titration can quantify the carboxylic acid group but is fundamentally non-specific. Any acidic impurity (e.g., unreacted starting materials or acidic degradation products) will be co-titrated, resulting in a false-positive overestimation of purity.
Analytical decision tree for aliphatic nitro-acids lacking strong chromophores.
The qNMR Advantage: Causality and Principles
Quantitative
1
H NMR (qHNMR) fundamentally bypasses the limitations of chromatography. It is a primary analytical method based on a strict physical causality: the integrated area of an NMR resonance signal is directly proportional to the molar concentration of the nuclei generating that signal .
Because
1
H nuclei have a natural abundance of 99.99% and are present in almost all organic molecules, qNMR provides nearly universal detection . Most importantly, qNMR determines absolute purity using an Internal Standard (IS) of a completely different, highly pure chemical entity, eliminating the need for a specific reference standard of 2-(1-(Nitromethyl)cyclobutyl)acetic acid . Recent investigations by pharmacopeial bodies have demonstrated that qNMR achieves an equivalent or superior level of precision and accuracy compared to traditional mass balance approaches .
Experimental Protocol: A Self-Validating qNMR System
To ensure trustworthiness and compliance with USP General Chapter <761> , the following self-validating protocol is designed specifically for 2-(1-(Nitromethyl)cyclobutyl)acetic acid.
A. Internal Standard (IS) Selection
The IS must be highly pure (e.g., a NIST Standard Reference Material), soluble in the same deuterated solvent, and possess NMR signals that do not overlap with the analyte.
Analyte Signals: The target molecule exhibits a distinct singlet for the nitromethyl protons (-CH
2
-NO
2
) at ~4.8 ppm, a singlet for the acetic acid protons (-CH
2
-COOH) at ~2.7 ppm, and a multiplet for the cyclobutane ring protons at ~1.8–2.2 ppm.
Selected IS:Maleic acid (NIST SRM 2275, MW = 116.07 g/mol ) is ideal. It produces a sharp, isolated singlet at ~6.26 ppm (2H) in DMSO-
d6
, ensuring zero overlap with the analyte's aliphatic signals.
B. Step-by-Step Methodology
Gravimetric Preparation: Using a calibrated microbalance (d = 0.001 mg), accurately co-weigh approximately 20.00 mg of 2-(1-(Nitromethyl)cyclobutyl)acetic acid and 10.00 mg of Maleic acid IS into a clean vial. Causality: Gravimetric precision is the single largest contributor to qNMR accuracy; static electricity and buoyancy effects must be strictly mitigated.
Dissolution: Add 0.6 mL of high-purity DMSO-
d6
(100% atom D). Vortex until complete dissolution is achieved, then transfer to a high-quality 5 mm NMR tube.
NMR Acquisition Parameters (The Causality of
T1
):
Pulse Angle: Use a 90° excitation pulse to maximize the signal-to-noise ratio.
Relaxation Delay (D1): Set to
≥5×T1
(where
T1
is the longest longitudinal relaxation time of the quantified protons). For these small molecules, a D1 of 45–60 seconds ensures >99.3% recovery of bulk magnetization between scans, preventing signal saturation and quantitative errors [[1]]([Link]).
Scans: 16 to 64 scans to achieve a Signal-to-Noise Ratio (SNR) > 150:1 for the target peaks.
Data Processing: Apply a 0.3 Hz exponential line broadening function. Perform rigorous manual phase correction and a Whittaker smoother baseline correction. Integrate the Maleic acid singlet (~6.26 ppm) and the analyte's nitromethyl singlet (~4.8 ppm).
Absolute Purity Calculation:
The mass fraction (purity,
Px
) is calculated using the fundamental qNMR equation:
Px=IstdIx×NxNstd×MstdMx×WxWstd×Pstd
(Where I = integral area, N = number of protons, M = molar mass, W = weight, and P = purity. Subscript x is the analyte, std is the internal standard).
Quantitative NMR Workflow for Absolute Purity Determination.
This table demonstrates the causality of analytical errors when analyzing a batch of 2-(1-(Nitromethyl)cyclobutyl)acetic acid containing 1.5% of a non-UV-absorbing aliphatic impurity and 0.5% residual acetic acid.
Analytical Method
Measured Purity (%)
Error Mechanism / Causality
qNMR (Maleic Acid IS)
98.00 ± 0.15%
Accurate. Direct molar measurement; specific to the -CH
2
NO
2
protons.
HPLC-UV (Area %)
99.50 ± 0.05%
Overestimation. The aliphatic impurity lacks a UV chromophore and is invisible to the detector [[2]]().
Acid-Base Titration
101.20 ± 0.30%
Overestimation. Residual acetic acid consumes the titrant, artificially inflating the apparent assay value.
Conclusion
For highly functionalized pharmaceutical intermediates like 2-(1-(Nitromethyl)cyclobutyl)acetic acid, traditional chromatography and titration introduce systemic biases due to the molecule's lack of strong chromophores and the presence of reactive functional groups. By implementing quantitative NMR under USP <761> guidelines , analytical scientists can establish a self-validating, highly accurate purity profile that simultaneously confirms molecular structure and absolute mass fraction .
References
Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma. URL: [Link]
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay". Journal of Medicinal Chemistry, ACS Publications. URL:[Link]
Liu, Y., Miura, T., Ray, J. "Application of USP General Chapter <1220> in the Development of a Procedure for Quantitative NMR". American Pharmaceutical Review. URL: [Link]
A Comparative Guide to Reducing Agents for 2-(1-(Nitromethyl)cyclobutyl)acetic acid
For Researchers, Scientists, and Drug Development Professionals Introduction: The Synthetic Challenge of Reducing 2-(1-(Nitromethyl)cyclobutyl)acetic acid The reduction of the nitro group to a primary amine is a fundamen...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Synthetic Challenge of Reducing 2-(1-(Nitromethyl)cyclobutyl)acetic acid
The reduction of the nitro group to a primary amine is a fundamental transformation in organic synthesis, paving the way for a diverse array of valuable compounds, including active pharmaceutical ingredients (APIs). The target molecule, 2-(1-(nitromethyl)cyclobutyl)acetic acid, presents a distinct synthetic challenge due to the presence of two reducible functional groups: a primary aliphatic nitro group and a carboxylic acid. The successful synthesis of the corresponding amino acid, 2-(1-(aminomethyl)cyclobutyl)acetic acid, hinges on the chemoselective reduction of the nitro group while preserving the carboxylic acid moiety. This guide provides a comprehensive comparison of various reducing agents, offering insights into their mechanisms, operational considerations, and suitability for this specific transformation.
Comparative Analysis of Reducing Agents
The choice of a reducing agent is paramount and depends on factors such as chemoselectivity, yield, scalability, cost, and safety. We will explore three main classes of reducing agents: catalytic hydrogenation, metal/acid systems, and hydride reagents.
Catalytic Hydrogenation: The Workhorse of Nitro Reduction
Catalytic hydrogenation is a widely employed and often highly effective method for the reduction of nitro groups.[1][2] This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst.
Mechanism of Action: The reaction proceeds via the adsorption of both the nitro compound and hydrogen onto the catalyst surface. The nitro group is then stepwise reduced to the amine through nitroso and hydroxylamine intermediates.
Common Catalysts:
Palladium on Carbon (Pd/C): This is a highly efficient and versatile catalyst for the reduction of both aliphatic and aromatic nitro groups.[1] It typically offers good chemoselectivity, leaving carboxylic acids untouched under mild conditions.[3]
Raney Nickel (Raney Ni): A cost-effective and highly active catalyst, Raney Nickel is particularly useful for the reduction of aliphatic nitro compounds.[1] It is a viable alternative to precious metal catalysts.
Advantages:
High Yields and Clean Reactions: Catalytic hydrogenation often provides high yields of the desired amine with water as the primary byproduct, simplifying purification.
Chemoselectivity: Generally, the nitro group is reduced in preference to the carboxylic acid.
Disadvantages:
Safety: The use of flammable hydrogen gas requires specialized equipment and careful handling.
Catalyst Handling: Raney Nickel can be pyrophoric and must be handled with care.
Potential for Over-reduction: While generally selective, harsh conditions (high pressure and temperature) could potentially lead to the reduction of the carboxylic acid.
Experimental Workflow: Catalytic Hydrogenation
Caption: General workflow for catalytic hydrogenation of a nitro compound.
Metal/Acid Systems: A Classic and Robust Approach
The reduction of nitro groups using a metal in an acidic medium is a long-established and reliable method.[4][5] Common systems include iron in acetic or hydrochloric acid and zinc in acetic acid.
Mechanism of Action: The reaction involves a series of single electron transfers from the metal to the nitro group, followed by protonation from the acidic solvent.
Common Systems:
Iron (Fe) in Acetic Acid (AcOH) or with Ammonium Chloride (NH₄Cl): This is a mild and often chemoselective method for reducing nitro groups in the presence of other reducible functionalities.[1] The use of iron is also economically advantageous.
Zinc (Zn) in Acetic Acid (AcOH): Similar to the iron system, zinc in acetic acid provides a mild and effective means of nitro group reduction.[1]
Advantages:
Cost-Effectiveness: Iron and zinc are inexpensive and readily available.
Safety: Avoids the use of high-pressure hydrogen gas.
Good Chemoselectivity: These systems are generally selective for the nitro group over the carboxylic acid.
Disadvantages:
Stoichiometric Reagents: These are not catalytic methods and require stoichiometric amounts of the metal.
Work-up: The removal of metal salts during work-up can sometimes be cumbersome.
Reaction Pathway: Metal/Acid Reduction
Caption: Simplified pathway for the reduction of a nitro group by a metal in acidic medium.
Hydride Reagents: A Question of Selectivity
Hydride reagents, such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄), are powerful reducing agents. However, their application for the selective reduction of a nitro group in the presence of a carboxylic acid requires careful consideration.
Lithium Aluminum Hydride (LiAlH₄): This is a very strong reducing agent that will readily reduce both aliphatic nitro compounds and carboxylic acids.[1][6][7] Therefore, LiAlH₄ is not a suitable reagent for the chemoselective reduction of 2-(1-(nitromethyl)cyclobutyl)acetic acid to the corresponding amino acid, as it would lead to the formation of the amino alcohol.
Sodium Borohydride (NaBH₄): By itself, NaBH₄ is generally not effective at reducing nitro groups under standard conditions.[2][7] However, its reducing power can be enhanced by the addition of transition metal salts.
NaBH₄/Ni(OAc)₂ System: The combination of sodium borohydride with a catalytic amount of nickel(II) acetate has been shown to be an effective system for the reduction of both aromatic and aliphatic nitro compounds. Importantly, this system has demonstrated chemoselectivity for the reduction of a nitro group in the presence of a carboxylic acid.
Advantages of NaBH₄/Ni(OAc)₂:
Operational Simplicity: The reaction is typically carried out at room temperature and does not require specialized high-pressure equipment.
Good Chemoselectivity: This system offers a promising route for the selective reduction of the nitro group.
Disadvantages of NaBH₄/Ni(OAc)₂:
Reagent Stoichiometry: Requires careful control of the stoichiometry of NaBH₄.
Potential for Side Reactions: The in-situ generated nickel boride is a highly active catalyst, and optimization of reaction conditions may be necessary to avoid side reactions.
Quantitative Data Summary
Reducing Agent/System
Typical Yield
Reaction Conditions
Chemoselectivity (Nitro vs. COOH)
Key Considerations
H₂/Pd-C
High
Room temp to mild heating, H₂ (balloon to high pressure)
Excellent
Flammable H₂ gas, cost of palladium.
H₂/Raney Ni
High
Room temp to mild heating, H₂ (balloon to high pressure)
Excellent
Pyrophoric catalyst, flammable H₂ gas.
Fe/AcOH or NH₄Cl
Good to High
Reflux
Good to Excellent
Stoichiometric metal, work-up to remove iron salts.
Zn/AcOH
Good to High
Room temperature to mild heating
Good to Excellent
Stoichiometric metal, work-up to remove zinc salts.
LiAlH₄
High
0 °C to reflux
Poor (reduces both groups)
Not suitable for selective reduction.
NaBH₄/Ni(OAc)₂
Good to High
Room temperature
Good
Requires optimization of reagent stoichiometry.
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
Preparation: In a hydrogenation vessel, dissolve 2-(1-(nitromethyl)cyclobutyl)acetic acid (1.0 eq) in a suitable solvent such as methanol or ethanol.
Catalyst Addition: Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 1-4 atm or as required) and stir the mixture vigorously at room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with the solvent.
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 2-(1-(aminomethyl)cyclobutyl)acetic acid. Purify as necessary by crystallization or chromatography.
Protocol 2: Reduction using Zinc in Acetic Acid
Preparation: To a solution of 2-(1-(nitromethyl)cyclobutyl)acetic acid (1.0 eq) in glacial acetic acid, add zinc dust (4-6 eq) portion-wise at room temperature.
Reaction: Stir the mixture vigorously. The reaction is often exothermic, and the temperature may need to be controlled with an ice bath.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, dilute the reaction mixture with water and filter to remove excess zinc.
Isolation: Adjust the pH of the filtrate to neutral or slightly basic with a suitable base (e.g., NaOH or NaHCO₃) to precipitate the product. Alternatively, the product may be extracted with a suitable organic solvent after neutralization. Purify as necessary.
Protocol 3: Reduction using Sodium Borohydride and Nickel(II) Acetate
Preparation: Dissolve 2-(1-(nitromethyl)cyclobutyl)acetic acid (1.0 eq) in a mixture of acetonitrile and water (e.g., 10:1 v/v).
Catalyst Addition: Add nickel(II) acetate tetrahydrate (0.1-0.2 eq) to the solution and stir until dissolved.
Reduction: Cool the mixture in an ice bath and add sodium borohydride (4-6 eq) portion-wise, maintaining the temperature below 20 °C.
Reaction: Stir the reaction mixture at room temperature.
Monitoring: Monitor the reaction progress by TLC or LC-MS.
Work-up: Upon completion, carefully quench the reaction by the slow addition of dilute HCl.
Isolation: Neutralize the mixture and extract the product with a suitable organic solvent. Purify as necessary.
Senior Application Scientist's Recommendation
For the selective reduction of 2-(1-(nitromethyl)cyclobutyl)acetic acid, catalytic hydrogenation using Palladium on Carbon (Pd/C) is the recommended primary approach. This method is well-documented for its high efficiency and excellent chemoselectivity in reducing aliphatic nitro groups without affecting carboxylic acids.[1][3] The clean nature of the reaction and the straightforward work-up procedure make it an attractive option for both small-scale synthesis and potential scale-up.
As a robust and cost-effective alternative, reduction with zinc in acetic acid is a highly viable secondary option. This method avoids the need for specialized hydrogenation equipment and offers good chemoselectivity. While the work-up can be more involved than with catalytic hydrogenation, it remains a reliable and practical choice.
The NaBH₄/Ni(OAc)₂ system presents an interesting and milder alternative, though it may require more optimization to achieve high yields and selectivity for this specific substrate. It is a valuable tool to have in the synthetic chemist's arsenal, particularly when other methods prove problematic.
Ultimately, the optimal choice of reducing agent will depend on the specific experimental constraints, including available equipment, scale of the reaction, and cost considerations. It is strongly recommended to perform small-scale trial reactions to determine the most effective and efficient method for your specific application.
References
Convenient Reduction of Nitro Compounds to their Corresponding Amines with Promotion of NaBH4/Ni(OAc)2.4H2O System in Wet CH3CN. Oriental Journal of Chemistry. [Link]
A new reagent for selective reduction of nitro group. Indian Journal of Chemical Technology. [Link]
Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]
How to reduce carboxylic group to alcohol with nitro group untouched? ResearchGate. [Link]
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
A Quick Guide to Reductions in Organic Chemistry. orgchem.by. [Link]
Chemoselective Nitro Group Reduction and Reductive Dechlorination Initiate Degradation of 2-Chloro-5-Nitrophenol by Ralstonia eutropha JMP134. Applied and Environmental Microbiology. [Link]
Reduction of Carboxylic Acids and Their Derivatives. Chemistry Steps. [Link]
Conversion of Nitroalkanes into Carboxylic Acids via Iodide Catalysis in Water. ResearchGate. [Link]
Amine synthesis by nitro compound reduction. Organic Chemistry Portal. [Link]
Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis. Materials Advances. [Link]
Method Validation for Residual Solvents in 2-(1-(Nitromethyl)cyclobutyl)acetic acid: A Comparative Guide
Executive Summary & Analytical Challenges The compound 2-(1-(Nitromethyl)cyclobutyl)acetic acid is a critical intermediate in the synthesis of cyclic amino acids and gabapentinoid analogs, which are widely investigated f...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Challenges
The compound 2-(1-(Nitromethyl)cyclobutyl)acetic acid is a critical intermediate in the synthesis of cyclic amino acids and gabapentinoid analogs, which are widely investigated for neurodegenerative and neuropathological disorders[1][2]. During its synthesis, organic solvents such as tetrahydrofuran (THF), ethyl acetate (EtOAc), and nitromethane are frequently employed[2]. To ensure patient safety and regulatory compliance, these residual solvents must be strictly controlled according to the [3].
As a Senior Application Scientist, I approach this matrix with specific caution due to its unique structural features:
Thermal Lability: The presence of the nitromethyl group (-CH₂NO₂) makes the molecule susceptible to thermal degradation at elevated temperatures, potentially releasing NOₓ species that interfere with baseline stability.
Matrix Solubility: As a lipophilic carboxylic acid, it exhibits poor aqueous solubility, necessitating the use of high-boiling organic diluents like Dimethyl Sulfoxide (DMSO)[4].
This guide objectively compares three analytical methodologies for residual solvent determination in this specific matrix, establishes the causality behind our optimized protocol, and provides a self-validating experimental workflow.
Methodology Comparison: Selecting the Optimal Strategy
When validating a residual solvent method, the technique must be tailored to the matrix's physicochemical properties. We evaluated three primary gas chromatography (GC) techniques.
Table 1: Performance Comparison of Analytical Methodologies
Analytical Method
Matrix Interference
Specificity
Sensitivity (LOQ)
Suitability for this Matrix
Direct Injection GC-FID
High. Non-volatile acid degrades in the hot inlet (250°C), destroying active sites.
Low (Retention time only)
Moderate (~50 ppm)
Poor. Causes rapid column degradation and peak tailing.
Optimal. Industry standard (USP <467>); highly reproducible[4].
The Causality of Method Selection:
Direct injection was immediately disqualified. Injecting a thermally labile carboxylic acid directly into a GC inlet leads to non-volatile residue buildup, which acts as a secondary stationary phase, ruining peak symmetry. Static Headspace GC with Flame Ionization Detection (HS-GC-FID) was selected as the optimal technique. By heating the sample in a sealed vial, only the volatile residual solvents partition into the gas phase, leaving the problematic 2-(1-(Nitromethyl)cyclobutyl)acetic acid matrix safely behind.
Fig 2: Decision tree for diluent and headspace temperature selection.
Self-Validating Experimental Protocol (HS-GC-FID)
To ensure trustworthiness, this protocol is designed as a self-validating system . This means the method incorporates internal standards and strict system suitability criteria that automatically flag any deviations in partitioning efficiency or injection volume, removing human subjectivity from the release testing.
Reagents and Solutions
Diluent: Dimethyl Sulfoxide (DMSO), GC Headspace Grade. Causality: DMSO completely dissolves the lipophilic acid matrix without reacting with it, unlike primary amines or protic solvents.
Internal Standard (IS): Fluorobenzene (20 ppm in DMSO). Causality: Fluorobenzene does not co-elute with any target solvents and corrects for minor variations in headspace pressurization.
Step-by-Step Sample Preparation
Standard Preparation: Prepare a mixed standard solution in DMSO containing Tetrahydrofuran (720 ppm), Ethyl Acetate (5000 ppm), Nitromethane (50 ppm), and Methanol (3000 ppm) relative to a 100 mg sample weight[7].
Sample Preparation: Accurately weigh 100.0 mg of 2-(1-(Nitromethyl)cyclobutyl)acetic acid into a 20 mL headspace vial.
Dilution: Add exactly 1.0 mL of the DMSO/IS solution to the vial.
Sealing: Immediately seal the vial with a PTFE-lined silicone septum and an aluminum crimp cap to prevent volatile loss.
Instrumental Parameters (Agilent 7890/7697A or equivalent)
Headspace Oven: 80°C for 20 minutes. (Causality: Lower than the USP default of 105°C to prevent thermal decomposition of the nitromethyl group, while still providing sufficient thermal energy for solvent partitioning).
Loop & Transfer Line: 90°C and 100°C, respectively (prevents condensation).
GC Column: USP G43 phase (e.g., Zebron ZB-624 or DB-624, 30 m × 0.32 mm × 1.8 µm)[6].
Carrier Gas: Helium at 1.5 mL/min (constant flow).
Fig 3: Self-validating workflow for HS-GC-FID method validation.
Method Validation Data
The method was validated in accordance with ICH Q2(R2) and USP <1467> guidelines[8][9]. The quantitative data below demonstrates the method's capability to accurately quantify residual solvents in the presence of the 2-(1-(Nitromethyl)cyclobutyl)acetic acid matrix.
Table 2: Validation Summary for Target Residual Solvents
Note: Accuracy was assessed by spiking the API matrix at 50%, 100%, and 150% of the specification limit. The self-validating internal standard (Fluorobenzene) ensured that matrix-induced partitioning suppression was mathematically corrected, resulting in exceptional recovery rates.
Conclusion
For the quantification of residual solvents in 2-(1-(Nitromethyl)cyclobutyl)acetic acid, HS-GC-FID utilizing a DMSO diluent and an 80°C equilibration temperature is the superior analytical strategy. It successfully bypasses the thermal instability and poor aqueous solubility of the matrix, providing a robust, self-validating system that meets all ICH Q3C and USP <467> regulatory requirements.
A Comprehensive Guide to the Safe Disposal of 2-(1-(Nitromethyl)cyclobutyl)acetic Acid
The proper management and disposal of specialty chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for resear...
Author: BenchChem Technical Support Team. Date: March 2026
The proper management and disposal of specialty chemicals are paramount to ensuring laboratory safety, environmental protection, and regulatory compliance. This guide provides an in-depth, procedural framework for researchers, scientists, and drug development professionals handling 2-(1-(nitromethyl)cyclobutyl)acetic acid. The unique molecular structure of this compound, featuring both a nitroalkane and a carboxylic acid functional group, necessitates a cautious and informed approach to its disposal. This document moves beyond a simple checklist to explain the chemical reasoning behind each critical step, ensuring a culture of safety and responsibility in your laboratory.
Part 1: Understanding the Inherent Hazards
Before any disposal protocol can be established, a thorough understanding of the compound's chemical characteristics is essential. The hazards associated with 2-(1-(nitromethyl)cyclobutyl)acetic acid are dictated by its two primary functional groups:
The Nitro Group (-NO2): Organic nitro compounds are high-energy molecules and must be treated with respect. They can be reactive and are often incompatible with strong bases, amines, and both oxidizing and reducing agents.[1] Contact with these substances can lead to vigorous or even explosive reactions.[1] Some nitroalkanes can become shock-sensitive when contaminated.[1] Therefore, this functional group is the primary driver for classifying the compound as hazardous waste.
The Carboxylic Acid Group (-COOH): This group imparts acidic and corrosive properties to the molecule.[2][3] While neutralization is a common disposal strategy for simple carboxylic acids, this is strictly contraindicated for 2-(1-(nitromethyl)cyclobutyl)acetic acid as a primary disposal method due to the reactive nature of the nitro group.[1]
Given these properties, this compound must be managed as a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA) guidelines enforced by the U.S. Environmental Protection Agency (EPA). Under no circumstances should it be disposed of down the drain or in the regular trash.[1][4][5]
Part 2: Pre-Disposal Safety Protocol: Personal Protective Equipment (PPE)
Prior to handling 2-(1-(nitromethyl)cyclobutyl)acetic acid for waste collection, all personnel must be equipped with the appropriate PPE. This is a non-negotiable standard for minimizing exposure risk.
Gloves: Wear chemical-resistant gloves (e.g., nitrile) to prevent skin contact.
Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory. For tasks with a higher splash risk, the use of a face shield in addition to goggles is recommended.[4]
Body Protection: A standard laboratory coat is required. For handling larger quantities, a chemical-resistant apron is advised.[4]
Respiratory Protection: All handling of this compound, including transfer to a waste container, should be performed inside a certified chemical fume hood to prevent inhalation of any potential vapors or aerosols.[5]
Part 3: Step-by-Step Disposal and Waste Management
The mandated method for the disposal of 2-(1-(nitromethyl)cyclobutyl)acetic acid is through your institution's Environmental Health & Safety (EHS) office for subsequent transfer to a licensed professional waste disposal service.[4][5] The following protocol details the necessary steps for waste accumulation in the laboratory.
This is the most critical step in preventing dangerous chemical reactions.
Dedicated Waste Stream: Collect waste 2-(1-(nitromethyl)cyclobutyl)acetic acid and any materials contaminated with it (e.g., pipette tips, absorbent pads) in a dedicated hazardous waste container.[5]
Incompatibility Prevention:DO NOT mix this waste with any other chemical waste streams.[4] It is especially critical to keep it segregated from bases, amines, oxidizing agents, and reducing agents.[1]
Material Compatibility: Use a container made of a material compatible with both acidic and organic nitro compounds. A glass bottle with a screw cap is generally a suitable choice.[5] If possible, using the original product container is a good practice.[4]
Container Integrity: Ensure the container is in good condition, free of cracks or defects, and has a tight-sealing lid.[6]
Headspace: Do not fill the container to more than 90% capacity to allow for vapor expansion and prevent spills.[7]
Closure: The container must be kept tightly closed at all times, except when you are actively adding waste.[6] Never leave a funnel in the opening of the waste container.[6]
Proper labeling is a regulatory requirement and essential for safety.
Immediate Labeling: Affix a hazardous waste tag to the container as soon as the first drop of waste is added.[8]
Required Information: The label must, at a minimum, include:
The full, unabbreviated chemical name: "2-(1-(nitromethyl)cyclobutyl)acetic acid ".[6]
An accurate list of all components and their approximate percentages if it is a solution.[6]
The date on which waste was first added to the container (accumulation start date).[5]
Designated Location: Store the sealed and labeled waste container in a designated SAA within your laboratory. This area should be at or near the point of waste generation and under the control of the laboratory personnel.[6]
Safe Environment: The SAA must be a cool, dry, and well-ventilated location, away from heat sources, sparks, or open flames.[1][5]
Secondary Containment: It is best practice to keep the waste container in a secondary containment bin to control any potential leaks.
Contact EHS: Once the waste container is nearly full (around 90% capacity), contact your institution's EHS office to schedule a waste pickup.[5][6]
Professional Disposal: Your EHS department will ensure the waste is transported and disposed of by a licensed and approved hazardous waste facility, likely through methods such as high-temperature incineration.[4][9]
Disposal Workflow Diagram
The following diagram provides a visual representation of the decision-making and procedural flow for the safe disposal of 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Caption: Disposal workflow for 2-(1-(nitromethyl)cyclobutyl)acetic acid.
Quantitative Disposal Parameters & Safety Summary
Parameter
Guideline / Requirement
Rationale & Reference
Waste Classification
Hazardous Waste
Compound contains both a reactive nitro group and a corrosive acid group.[1][7]
The nitro group poses a reactivity risk, and the carboxylic acid group makes it corrosive.[10]
pH of Waste
Do Not Neutralize
Addition of a base to a nitro compound can cause a violent or explosive reaction.[1]
Disposal Pathway
Prohibited for Drain or Trash Disposal
Hazardous nature requires management by a licensed disposal facility.[1][4][5]
Compatible Container
Glass or other chemically resistant container.
Must be compatible with organic nitro compounds and acids.[5][6]
Container Fill Level
Max 90% Capacity
To allow for vapor expansion and prevent spills during transport.[7]
Storage Location
Designated Satellite Accumulation Area (SAA)
Must be cool, dry, well-ventilated, and away from ignition sources.[1][5][6]
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
Alert & Evacuate: Immediately alert personnel in the area. If the spill is large or in a poorly ventilated area, evacuate and call for emergency assistance.[1][8]
Control Ignition Sources: If any flammable solvents are present, eliminate all potential sources of ignition.[1]
Wear PPE: Before attempting cleanup, don the appropriate PPE as described above, including respiratory protection if necessary.[1]
Containment: Confine the spill to a small area using a non-combustible absorbent material like sand, vermiculite, or a commercial spill kit.[1][8]
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a designated, sealable container for hazardous waste.[1][11]
Labeling: Label the spill cleanup waste as "Hazardous Waste" with the name of the chemical and the absorbent material.[12]
Decontamination: Clean the spill area thoroughly with soap and water.[1][8] Collect the decontamination materials as hazardous waste.
Disposal: Arrange for the disposal of the spill cleanup waste through your EHS office.[12]
By adhering to these scientifically grounded procedures, you can ensure the safe and compliant disposal of 2-(1-(nitromethyl)cyclobutyl)acetic acid, protecting yourself, your colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS guidelines as the primary authority.
References
Technical Support Center: Safe Handling and Storage of Nitro Compounds. (2025). BenchChem.
Safe Disposal of (Cyclobutylmethyl)(methyl)amine: A Guide for Laboratory Professionals. (2025). BenchChem.
Navigating the Safe Disposal of 3-Nitro-2-pentene: A Procedural Guide. (2025). BenchChem.
Proper Disposal Procedures for Acetic Acid and Dodec-2-en-1-ol. (2025). BenchChem.
How to Properly Manage Hazardous Waste Under EPA Regulations. Texas Woman's University.
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
How to Dispose of Glacial Acetic Acid Safely. (2024).
Hazardous Waste Disposal in the Workplace: EPA Regulations to Know. (2022).
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
Standard Operating Procedure for Glacial Acetic Acid. University of California.
Safety Data Sheet for Acetic Acid. (2025).
Learn the Basics of Hazardous Waste. (2025). U.S. Environmental Protection Agency.
Safety Data Sheet for 2-(2-Amino-1-hydroxycyclobutyl)acetic acid. AK Scientific, Inc.
Chemical Safety Data Sheet for CYCLOBUTYL-ACETIC ACID. (2025). ChemicalBook.
Safety data sheet for Acetic Acid. (2025). ITW Reagents.
Chemical Waste Management Guide. (2016). Boston University Environmental Health & Safety.
Shielding the Scientist: A Guide to Personal Protective Equipment for Handling 2-(1-(Nitromethyl)cyclobutyl)acetic acid
For Immediate Use by Laboratory Personnel As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-(1-(Nitromethyl)cyclobutyl)acetic acid. In the absenc...
Author: BenchChem Technical Support Team. Date: March 2026
For Immediate Use by Laboratory Personnel
As a Senior Application Scientist, this guide provides essential, immediate safety and logistical information for handling 2-(1-(Nitromethyl)cyclobutyl)acetic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally analogous chemicals, namely nitromethane, carboxylic acids, and cyclobutane derivatives, to establish a robust safety protocol. The operational and disposal plans herein are designed to empower researchers, scientists, and drug development professionals with the knowledge to work safely and effectively.
Hazard Assessment: A Molecule of Multiple Personalities
Understanding the potential hazards of 2-(1-(Nitromethyl)cyclobutyl)acetic acid is paramount to selecting the appropriate Personal Protective Equipment (PPE). The molecule's structure suggests a combination of risks associated with its functional groups:
Nitromethane Moiety: The presence of the nitromethyl group suggests potential for toxicity and instability. Nitromethane itself is a suspected carcinogen and can be toxic by inhalation and ingestion. A critical and often overlooked hazard is that nitromethane can become shock-sensitive if it comes into contact with incompatible materials such as amines, acids, or bases.
Carboxylic Acid Group: Carboxylic acids are generally acidic and can be corrosive to skin and eyes.[1][2] Depending on the concentration and specific structure, they can cause severe burns.[2]
Cyclobutane Ring: While the cyclobutane ring itself is a stable saturated hydrocarbon, its derivatives can have unique reactivity. It is important to consider the overall properties of the molecule.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling 2-(1-(Nitromethyl)cyclobutyl)acetic acid. The following table summarizes the recommended PPE for various laboratory operations.
Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions
Safety glasses with side shields
Heavy-duty nitrile or neoprene gloves
Flame-resistant lab coat
Not generally required if handled in a certified chemical fume hood
Running reactions
Safety goggles and a face shield
Heavy-duty nitrile or neoprene gloves
Flame-resistant lab coat
Not generally required if handled in a certified chemical fume hood
Work-up and purification
Safety goggles and a face shield
Heavy-duty nitrile or neoprene gloves
Flame-resistant lab coat
Use a NIOSH-approved respirator with an organic vapor cartridge if there is a risk of inhalation
Handling spills
Safety goggles and a face shield
Heavy-duty nitrile or neoprene gloves
Chemical-resistant apron over a flame-resistant lab coat
A NIOSH-approved respirator with an organic vapor cartridge is required
Eye and Face Protection: Standard safety glasses are the minimum requirement. However, due to the corrosive nature of the carboxylic acid group and the potential for splashes, it is highly recommended to use chemical splash goggles.[3] For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
Hand Protection: Not all gloves are created equal. Disposable nitrile gloves are not recommended for handling nitromethane. Instead, opt for heavy-duty nitrile or neoprene gloves. Always inspect gloves for any signs of degradation or perforation before use.
Body Protection: A flame-resistant lab coat is a prudent choice due to the potential flammability of the compound, a characteristic of many organic chemicals.[4] For large-scale operations or when there is a significant splash risk, a chemical-resistant apron should be worn over the lab coat.
Respiratory Protection: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure. If engineering controls are not sufficient, or in the event of a spill, a NIOSH-approved respirator with an organic vapor cartridge should be used.[3]
Operational Plan: From Benchtop to Storage
A meticulous operational plan is crucial for minimizing risk and ensuring the integrity of your research.
Preparation: Before starting any work, ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
Engineering Controls: All handling of 2-(1-(Nitromethyl)cyclobutyl)acetic acid must be performed in a certified chemical fume hood with the sash at the lowest practical height.
Personal Protective Equipment: Don the appropriate PPE as outlined in the table above.
Weighing and Transfer: When weighing the solid, use a spatula and a tared weigh boat inside the fume hood. For transfers, use appropriate glassware to avoid spills.
Reaction Setup: Ensure all glassware is clean, dry, and free of contaminants. When setting up reactions, use a blast shield if heating is required.
Post-Reaction: After the reaction is complete, quench any reactive reagents carefully according to established laboratory procedures.
Decontamination: Thoroughly decontaminate all surfaces and equipment after use. Wash hands thoroughly with soap and water after removing gloves.
Container: Store the compound in a tightly sealed, properly labeled container.
Location: Keep the container in a cool, dry, and well-ventilated area, away from direct sunlight and heat sources.
Incompatibilities: Store 2-(1-(Nitromethyl)cyclobutyl)acetic acid away from incompatible materials, especially strong bases, amines, oxidizing agents, and reducing agents.[2] Contact with these substances could lead to vigorous or even explosive reactions.
Disposal Plan: A Responsible Conclusion to Your Experiment
Proper disposal of chemical waste is not just a regulatory requirement; it is a cornerstone of responsible scientific practice.
Hazardous Waste: All waste containing 2-(1-(Nitromethyl)cyclobutyl)acetic acid, including contaminated consumables like gloves, weigh boats, and paper towels, must be treated as hazardous waste.
Segregation: Collect solid and liquid waste in separate, clearly labeled, and sealed hazardous waste containers. Do not mix with other waste streams unless compatibility has been verified.
Containerization: Use designated, leak-proof containers for hazardous waste. Ensure the containers are compatible with the chemical.
Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "2-(1-(Nitromethyl)cyclobutyl)acetic acid".
Storage of Waste: Store the waste containers in a designated satellite accumulation area within the laboratory.
Institutional Guidelines: Follow your institution's specific procedures for hazardous waste pickup and disposal. Never pour chemical waste down the drain.
Visualizing the Path to Safety
The following diagram illustrates the decision-making process for selecting the appropriate level of personal protective equipment.